molecular formula C4H4BrNO B143658 5-(Bromomethyl)oxazole CAS No. 127232-42-2

5-(Bromomethyl)oxazole

Cat. No.: B143658
CAS No.: 127232-42-2
M. Wt: 161.98 g/mol
InChI Key: GFDMJZUHSLWFNE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)oxazole is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The bromomethyl group serves as a flexible handle for further functionalization, making this compound a key precursor for the construction of more complex molecules. Oxazole rings are a privileged scaffold in drug discovery due to their ability to engage in diverse non-covalent interactions with enzymes and receptors . Consequently, oxazole-containing compounds display a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This reagent is particularly useful in the synthesis of these bioactive molecules via various coupling strategies. Furthermore, derivatives of this compound find specialized applications in materials science, such as serving as novel, light-triggered protecting groups for carboxylic acids, enabling precise deprotection under UV light without the use of additional chemical reagents . Its role as a core synthon facilitates research into the development of new therapeutic agents and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDMJZUHSLWFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470235
Record name 5-(BROMOMETHYL)OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127232-42-2
Record name 5-(BROMOMETHYL)OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Bromomethyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)oxazole is a key heterocyclic building block in medicinal chemistry, valued for its reactive bromomethyl group attached to a stable oxazole core.[1] The oxazole motif, a five-membered aromatic ring containing nitrogen and oxygen, is a prominent scaffold in numerous biologically active compounds, capable of engaging with various enzymes and receptors through non-covalent interactions.[1] The presence of the bromomethyl substituent provides a versatile handle for synthetic elaboration, making this compound a crucial intermediate in the development of novel therapeutics, particularly in the realm of anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 127232-42-2[1]
Molecular Formula C₄H₄BrNO[1]
Molecular Weight 161.98 g/mol [1]
Boiling Point 192.6 °C at 760 mmHg
Flash Point 70.3 °C
Density 1.706 g/cm³
IUPAC Name 5-(bromomethyl)-1,3-oxazole[1]
SMILES C1=C(OC=N1)CBr[1]
InChI Key GFDMJZUHSLWFNE-UHFFFAOYSA-N[1]

Synthesis of this compound: The Van Leusen Reaction

A primary and efficient method for the synthesis of 5-substituted oxazoles, including this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3]

Causality Behind Experimental Choices

The Van Leusen reaction is favored for its operational simplicity and the ready availability of the starting materials. The mechanism involves the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, initiating a cascade of intramolecular cyclization and elimination of the tosyl group to yield the aromatic oxazole ring.[3][4] The choice of a mild base like potassium carbonate is often sufficient, and methanol is a common solvent. For less reactive aldehydes, a stronger base may be required.[4]

Experimental Protocol: Van Leusen Synthesis of a 5-Alkyl-Oxazole

The following is a general, self-validating protocol for the synthesis of 5-alkyl-oxazoles, which can be adapted for the synthesis of this compound using bromoacetaldehyde as the starting aldehyde.

Materials:

  • Alkyl aldehyde (e.g., bromoacetaldehyde) (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).[4]

  • Add methanol (10 mL) to the flask.[4]

  • Heat the reaction mixture to reflux and stir for 4-5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[4]

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkyl-oxazole.

Van_Leusen_Synthesis reagents Bromoacetaldehyde + TosMIC + K₂CO₃ in Methanol reflux Reflux (4-5h) reagents->reflux Reaction Initiation workup Aqueous Workup & Extraction reflux->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Caption: Van Leusen Synthesis Workflow for this compound.

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the cornerstone of its utility as a building block in organic synthesis.

Nucleophilic Substitution Reactions

This compound readily reacts with nucleophiles such as amines, thiols, and carbanions to introduce diverse functionalities. For instance, reaction with primary and secondary amines yields N-substituted aminomethyl oxazoles, which can be further elaborated.[1]

Application in the Synthesis of Oxaprozin

A notable application of a related compound, 2-bromomethyl-4,5-diphenyl-oxazole, is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[5][6] This synthesis showcases the utility of the bromomethyl oxazole scaffold in constructing pharmacologically active molecules. The synthesis involves the alkylation of a malonate ester with the bromomethyl oxazole, followed by hydrolysis and decarboxylation.[5]

Oxaprozin_Synthesis start 2-Bromomethyl- 4,5-diphenyl-oxazole alkylation Alkylation start->alkylation malonate Diethyl Malonate + Sodium Ethoxide malonate->alkylation intermediate1 Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate alkylation->intermediate1 Step 1 hydrolysis Hydrolysis (Saponification) intermediate1->hydrolysis Step 2 intermediate2 Dicarboxylic Acid Intermediate hydrolysis->intermediate2 decarboxylation Decarboxylation intermediate2->decarboxylation Step 3 oxaprozin Oxaprozin decarboxylation->oxaprozin

Caption: Synthetic Pathway to Oxaprozin.

Role in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] this compound serves as a valuable starting material for the synthesis of libraries of oxazole-containing compounds for biological screening. The ability to easily modify the 5-position allows for the exploration of structure-activity relationships and the optimization of lead compounds. Studies have shown that derivatives of this compound have potential as anti-inflammatory agents, making it a compound of significant interest in the development of new treatments for inflammatory diseases.[1]

Safety and Handling

First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off immediately with plenty of soap and water.

  • Eye Contact: Rinse with pure water for at least 15 minutes.

  • Ingestion: Rinse mouth with water.

Conclusion

This compound is a versatile and valuable building block in organic and medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction and the high reactivity of its bromomethyl group make it an attractive starting material for the synthesis of a diverse range of functionalized oxazoles. Its application in the synthesis of pharmacologically active molecules, coupled with the known biological importance of the oxazole scaffold, underscores its significance for researchers in drug discovery and development. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.

References

5-(Bromomethyl)oxazole synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)oxazole

Abstract

This compound is a pivotal heterocyclic compound characterized by a five-membered oxazole ring bearing a highly reactive bromomethyl group at the 5-position.[1] This functional arrangement makes it an exceptionally versatile building block in organic synthesis and a scaffold of significant interest in medicinal chemistry.[2][3] The oxazole core is a privileged structure found in numerous biologically active compounds, and the bromomethyl group serves as a reactive handle for introducing diverse molecular fragments through nucleophilic substitution.[1][2][4] This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Synthesis Strategies for this compound

The construction of the this compound scaffold can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and overall efficiency.

Overview of Key Synthetic Routes
  • Van Leusen Oxazole Synthesis : This is a powerful and widely adopted method for forming 5-substituted oxazoles. It involves the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions.[1][5] The reaction is known for its efficiency and tolerance of various functional groups.[6]

  • Bredereck Reaction : This approach utilizes the reaction of α-haloketones with amides to construct the oxazole ring, and is particularly effective for synthesizing 2,4-disubstituted oxazoles.[1][5]

  • Functional Group Interconversion : A highly practical and common strategy involves the direct halogenation of a pre-formed oxazole precursor, such as 5-methyloxazole or 5-(hydroxymethyl)oxazole.[1] The bromination of the allylic/benzylic-like methyl group or the conversion of the hydroxymethyl group are standard and reliable transformations.

For the purposes of this guide, we will focus on the synthesis via bromination of 5-(hydroxymethyl)oxazole. This pathway is often preferred due to the commercial availability of the starting alcohol and the high efficiency of modern bromination reactions.

Recommended Synthetic Protocol: Bromination of 5-(Hydroxymethyl)oxazole

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic chemistry. For a substrate like 5-(hydroxymethyl)oxazole, which contains a sensitive heterocyclic ring, mild reaction conditions are crucial to prevent side reactions or degradation. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is an excellent choice as it proceeds under neutral conditions and at moderate temperatures.

Causality of Experimental Choice : The mechanism of the Appel reaction involves the in situ formation of a phosphonium bromide species from PPh₃ and CBr₄. The hydroxyl group of the substrate attacks the electrophilic phosphorus atom, forming an oxaphosphonium intermediate. The bromide ion then acts as a nucleophile, displacing the triphenylphosphine oxide (TPPO) in an Sₙ2 reaction to yield the desired this compound. This method avoids the strongly acidic conditions of reagents like HBr or PBr₃, which could potentially degrade the oxazole ring.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification start Dissolve PPh₃ and CBr₄ in anhydrous DCM add_alcohol Add 5-(hydroxymethyl)oxazole solution dropwise at 0°C start->add_alcohol react Stir at room temperature add_alcohol->react tlc Monitor reaction progress by TLC react->tlc concentrate Concentrate in vacuo tlc->concentrate Upon Completion filter Filter to remove TPPO concentrate->filter wash Wash with water and brine filter->wash dry Dry over Na₂SO₄ wash->dry purification Purify by column chromatography dry->purification end Characterize pure This compound purification->end

Caption: Synthetic workflow for this compound via the Appel reaction.

Detailed Step-by-Step Methodology

Materials:

  • 5-(Hydroxymethyl)oxazole (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Add carbon tetrabromide (1.2 eq) in one portion. Stir the resulting mixture for 10-15 minutes.

  • Substrate Addition: Dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask at 0°C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether or a hexanes/ethyl acetate mixture to the residue and triturate to precipitate the triphenylphosphine oxide byproduct.

  • Isolation: Filter the mixture through a pad of Celite or a short silica plug to remove the precipitated solids, washing with additional solvent. Combine the filtrates and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name 5-(bromomethyl)-1,3-oxazole[1]
CAS Number 127232-42-2[1]
Molecular Formula C₄H₄BrNO[1]
Molecular Weight 161.98 g/mol [1]
Canonical SMILES C1=C(OC=N1)CBr[1]
Spectroscopic Data (Representative)

While published spectra for this specific molecule can be sparse, the following data are representative of what is expected based on its structure and analysis of similar oxazole derivatives.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The two protons on the oxazole ring are singlets due to the lack of adjacent protons, and the methylene protons adjacent to the bromine will also appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms in the molecule.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Multiplicity
~7.85s
~7.10s
~4.45s

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3120C-H stretch (oxazole ring)
~1580C=N stretch
~1510C=C stretch
~1100C-O-C stretch (ring)
~650C-Br stretch

Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.[11]

  • m/z (relative intensity): 161/163 (1:1), 82 (M⁺ - Br).

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation product Purified Product: This compound nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir nmr_conf Confirms C-H framework and connectivity nmr->nmr_conf ms_conf Confirms molecular weight and Br presence (M/M+2) ms->ms_conf ir_conf Confirms functional groups (C=N, C-O, C-Br) ir->ir_conf final_structure Verified Structure nmr_conf->final_structure ms_conf->final_structure ir_conf->final_structure

Caption: Logic diagram for the structural verification of this compound.

Chemical Reactivity and Safe Handling

Core Reactivity

The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group.[1] The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2]

Nucleophilic Substitution : This is the most common reaction type. It readily reacts with amines, alkoxides, thiols, and carbanions to introduce new functional groups at the 5-position, enabling the rapid synthesis of diverse molecular libraries.[1] This reactivity is central to its role as a key building block in drug discovery programs.[2]

Stability and Storage

As a reactive alkyl halide, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[12] While specific stability data is limited, compounds of this type can be sensitive to moisture and light.[13] It is advisable to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

Applications in Drug Discovery and Synthesis

The oxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3][14]

This compound serves as a critical starting material for elaborating upon this core structure.[2] Its ability to connect the oxazole moiety to other molecular fragments makes it invaluable for structure-activity relationship (SAR) studies.[15] By reacting it with various nucleophiles, chemists can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. For instance, derivatives synthesized from this building block have shown potential as anti-inflammatory and analgesic agents.[1]

Conclusion

This compound is a high-value synthetic intermediate whose importance is rooted in the strategic combination of a biologically relevant oxazole core and a synthetically versatile bromomethyl group. The reliable synthetic methods for its preparation, coupled with its predictable reactivity, make it an indispensable tool for researchers. A thorough understanding of its synthesis and spectroscopic properties, as outlined in this guide, is fundamental for its effective application in the development of novel therapeutics and complex organic molecules.

References

Spectroscopic C-H Bond Blueprint of 5-(Bromomethyl)oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Synthetic Value of a Reactive Oxazole

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, the oxazole core is a privileged structure, present in numerous biologically active compounds. 5-(Bromomethyl)oxazole emerges as a particularly valuable building block. Its oxazole ring provides a stable aromatic core, while the bromomethyl group at the 5-position serves as a highly reactive handle for synthetic diversification. The bromine atom, being an excellent leaving group, facilitates a wide range of nucleophilic substitution reactions, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures.[1] Understanding the precise spectroscopic signature of this compound is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes theoretical knowledge, predicted data, and experimental data from closely related analogues to provide a robust and reliable interpretation of its spectroscopic characteristics. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, offering researchers a validated framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 5-(bromomethyl)-1,3-oxazole, is foundational to understanding its spectroscopic properties. The molecule consists of a five-membered oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom, with a bromomethyl (-CH₂Br) substituent at the C5 position.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Data Summary and Interpretation

Based on the structure of this compound and typical chemical shift values for similar compounds, the following ¹H NMR data are predicted.[2][3][4][5]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H2 (oxazole)~7.9 - 8.1Singlet (s)1H
H4 (oxazole)~7.1 - 7.3Singlet (s)1H
-CH₂Br~4.5 - 4.7Singlet (s)2H
  • H2 Proton: The proton at the C2 position of the oxazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. Its signal is therefore predicted to appear at the downfield end of the aromatic region as a sharp singlet.

  • H4 Proton: The proton at the C4 position is also on the aromatic oxazole ring but is generally less deshielded than the H2 proton. It is expected to appear as a singlet in the aromatic region, upfield from the H2 signal.

  • -CH₂Br Protons: The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic oxazole ring.[3] Their signal is anticipated to be a singlet in the region of 4.5-4.7 ppm.[3]

1H_NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent b Add TMS reference a->b c Tune and shim spectrometer b->c d Acquire FID with standard pulse sequence c->d e Fourier Transform d->e f Phase and Baseline Correction e->f g Integration and Analysis f->g

Caption: General workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves irradiating the protons while observing the carbon signals, resulting in a spectrum of singlets for each unique carbon atom. A greater number of scans is usually required compared to ¹H NMR.

  • Processing: The data is processed similarly to ¹H NMR data.

Data Summary and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are summarized below, based on data for similar heterocyclic systems.[6][7][8][9]

Carbon Predicted Chemical Shift (δ, ppm)
C2 (oxazole)~150 - 152
C4 (oxazole)~122 - 125
C5 (oxazole)~140 - 145
-CH₂Br~25 - 30
  • C2 Carbon: This carbon is bonded to both oxygen and nitrogen, leading to a significant downfield shift, making it the most deshielded carbon in the oxazole ring.

  • C5 Carbon: The C5 carbon, bearing the bromomethyl substituent, is also significantly deshielded and is expected to appear at a downfield chemical shift.

  • C4 Carbon: The C4 carbon is typically the most shielded of the oxazole ring carbons.

  • -CH₂Br Carbon: The carbon of the bromomethyl group is attached to the electronegative bromine atom, which causes a downfield shift compared to a standard alkyl carbon. However, the "heavy atom effect" of bromine can sometimes lead to a more upfield shift than might be predicted based solely on electronegativity.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

  • Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed.

  • Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). The absorption bands are characteristic of specific functional groups.

Data Summary and Interpretation

The expected characteristic IR absorption bands for this compound are listed below.[11]

Wavenumber (cm⁻¹) Vibration
~3100 - 3150=C-H stretch (oxazole ring)
~1580 - 1620C=N stretch (oxazole ring)
~1480 - 1520C=C stretch (oxazole ring)
~1050 - 1150C-O-C stretch (oxazole ring)
~600 - 700C-Br stretch
  • Oxazole Ring Vibrations: The aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring will give rise to characteristic absorptions in the 1480-1620 cm⁻¹ region. The C-O-C stretching vibration is also a key indicator of the oxazole ring.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Summary and Interpretation

The molecular formula of this compound is C₄H₄BrNO. The monoisotopic mass is approximately 160.95 g/mol for the ⁷⁹Br isotope and 162.95 g/mol for the ⁸¹Br isotope.

m/z Proposed Fragment Significance
161/163[M]⁺˙Molecular ion peak (with characteristic isotopic pattern for bromine)
82[M - Br]⁺Loss of a bromine radical
54[C₃H₂N]⁺Fragmentation of the oxazole ring
  • Molecular Ion: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.

  • Fragmentation Pattern: The primary fragmentation pathway for oxazoles often involves the cleavage of the heterocyclic ring.[12] For this compound, a key fragmentation would be the loss of the bromine radical to form a stable carbocation at m/z 82. Further fragmentation of the oxazole ring can lead to smaller fragments.[12]

MS_Fragmentation M [C4H4BrNO]⁺˙ m/z 161/163 M_minus_Br [C4H4NO]⁺ m/z 82 M->M_minus_Br - Br• Fragment [C3H2N]⁺ m/z 54 M_minus_Br->Fragment - CO

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion: A Spectroscopic Compass for Synthesis

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While awaiting the public availability of comprehensive experimental spectra, the predictive and comparative analysis herein serves as a robust guide for researchers. The characteristic signals in ¹H and ¹³C NMR, the key vibrational bands in IR, and the anticipated fragmentation patterns in mass spectrometry collectively form a unique spectroscopic fingerprint. This "spectroscopic compass" is indispensable for confirming the identity and purity of this compound in synthetic workflows, thereby ensuring the integrity of subsequent chemical transformations and the successful development of novel oxazole-based molecules for a range of scientific applications.

References

The Nexus of Reactivity and Design: An In-depth Technical Guide to 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-(bromomethyl)oxazole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will traverse its historical discovery, delve into the nuances of its synthesis, and illuminate its strategic application in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthon.

Introduction: The Strategic Importance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules that interact with biological targets.[1] The introduction of a reactive handle, such as a bromomethyl group, at the 5-position of the oxazole ring, as in this compound, exponentially increases its utility as a synthetic intermediate.[3] The bromine atom serves as an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile and targeted introduction of a wide array of functional groups, enabling the construction of diverse molecular libraries for drug discovery and the synthesis of complex natural products.[3]

A Historical Perspective: The Emergence of a Key Synthon

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. However, its intellectual lineage can be traced through the development of oxazole synthesis methodologies. The landscape of 5-substituted oxazole synthesis was significantly transformed by the advent of the van Leusen oxazole synthesis in 1972.[4][5] This powerful reaction, utilizing tosylmethyl isocyanide (TosMIC), provided a mild and efficient route to 5-substituted oxazoles from aldehydes, and it is highly probable that this compound was first synthesized or made readily accessible through this method.

A key publication in the Journal of the American Chemical Society in 1982 details the synthesis of the closely related 5-(bromomethyl)-2-methyl-1,3-oxazole , indicating that the utility of the this compound core was recognized and being exploited by the early 1980s.[6] This period marked a growing appreciation for halomethyl heterocycles as versatile electrophilic partners in carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

The van Leusen Oxazole Synthesis: A Cornerstone Approach

The van Leusen reaction is a robust and widely adopted method for the preparation of 5-substituted oxazoles.[4][5] The reaction proceeds through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Causality of Experimental Choices:

  • TosMIC: This reagent is the linchpin of the reaction. The tosyl group activates the adjacent methylene protons, facilitating deprotonation. The isocyanide functionality is crucial for the subsequent cyclization.

  • Base: A non-nucleophilic base, typically potassium carbonate, is employed to deprotonate TosMIC without competing in reactions with the aldehyde.

  • Solvent: Methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole

This protocol is a representative example of the van Leusen synthesis, adapted from a procedure for a similar 5-substituted oxazole.[7]

  • To a stirred solution of the desired aldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 65-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the 5-substituted oxazole.

Mechanism of the van Leusen Oxazole Synthesis

van_Leusen_Mechanism TosMIC Tos-CH₂-N≡C Anion Tos-CH⁻-N≡C TosMIC->Anion  + Base - Base-H⁺ Aldehyde R-CHO Base Base Alkoxide R-CH(O⁻)-CH(Tos)-N≡C Anion->Alkoxide  + R-CHO Oxazoline 5-membered oxazoline intermediate Alkoxide->Oxazoline Intramolecular cyclization Product 5-Substituted Oxazole Oxazoline->Product - Tos-H - Base

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Alternative Synthetic Routes

While the van Leusen reaction is highly effective, other methods can be employed for the synthesis of this compound and its derivatives.

3.2.1. Bromination of 5-Methyloxazole

Direct bromination of a pre-formed 5-methyloxazole is a straightforward approach. Radical bromination conditions are typically employed.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safe source of bromine radicals.

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the reaction.

  • Solvent: An inert solvent, such as carbon tetrachloride or dichloromethane, is chosen to avoid side reactions.

Experimental Protocol: Radical Bromination of 5-Methyloxazole

  • Dissolve 5-methyloxazole (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

3.2.2. Synthesis from 5-(Hydroxymethyl)oxazole

A two-step sequence involving the synthesis of 5-(hydroxymethyl)oxazole followed by bromination is another viable route. 5-(Hydroxymethyl)oxazole can be prepared via the van Leusen reaction using an appropriate protected hydroxyacetaldehyde or by reduction of a 5-carboxy- or 5-carboalkoxyoxazole. The subsequent conversion of the alcohol to the bromide can be achieved using standard brominating agents.

Causality of Experimental Choices:

  • Brominating Agent: Reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃) (Appel reaction) are effective for this transformation.

  • Reaction Conditions: The choice of conditions depends on the brominating agent. Reactions with PBr₃ are often carried out at low temperatures, while the Appel reaction is typically performed at room temperature.

Experimental Protocol: Bromination of 5-(Hydroxymethyl)oxazole

  • Dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by column chromatography.

Synthetic Workflow Comparison

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
van Leusen Synthesis Bromoacetaldehyde (or equivalent)TosMIC, K₂CO₃Convergent, mild conditionsTosMIC can be expensive
Radical Bromination 5-MethyloxazoleNBS, AIBNDirect, atom-economicalPotential for over-bromination or side reactions
From Hydroxymethyl Intermediate 5-(Hydroxymethyl)oxazolePBr₃ or CBr₄/PPh₃Utilizes a common intermediateTwo-step process

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated by its role as a key precursor in the synthesis of various pharmacologically active molecules.[8] Its ability to act as a versatile electrophile allows for the strategic incorporation of the oxazole moiety into larger molecular frameworks.

Synthesis of Anti-Inflammatory Agents

A significant application of bromomethyl oxazole derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of Oxaprozin , an NSAID used to treat arthritis, exemplifies this.[3] Although the commercial synthesis of Oxaprozin often utilizes a 2-(bromomethyl)oxazole derivative, the underlying chemical principle of using the bromomethyl group for alkylation is directly transferable. The bromomethyl group allows for the C-alkylation of a malonate ester, which is then elaborated to the propanoic acid side chain of the final drug.[3]

Synthetic Workflow for an Oxaprozin Analog

Oxaprozin_Synthesis Bromomethyl_Oxazole This compound Alkylated_Malonate Diethyl 2-(oxazol-5-ylmethyl)malonate Bromomethyl_Oxazole->Alkylated_Malonate Malonate Diethyl Malonate Malonate->Alkylated_Malonate Base Base (e.g., NaOEt) Hydrolyzed_Ester 3-(Oxazol-5-yl)propanoic acid (after hydrolysis and decarboxylation) Alkylated_Malonate->Hydrolyzed_Ester 1. Hydrolysis 2. Decarboxylation

Caption: General synthetic approach to an Oxaprozin analog.

Building Blocks for Diverse Bioactive Molecules

The reactivity of the bromomethyl group has been exploited in the synthesis of a wide range of compounds with potential therapeutic applications, including:

  • Anticancer Agents: The oxazole scaffold is present in numerous natural products with cytotoxic activity. This compound can be used to append the oxazole ring to other pharmacophores to create hybrid molecules with enhanced or novel anticancer properties.[9]

  • Antimicrobial Compounds: Derivatives prepared by nucleophilic substitution of the bromide with various amines, thiols, and other nucleophiles have been investigated for their antibacterial and antifungal activities.[10]

  • Enzyme Inhibitors: The electrophilic nature of this compound allows it to be used in the synthesis of targeted covalent inhibitors, where the oxazole moiety can provide specific binding interactions with the target enzyme, and the reactive methylene group can form a covalent bond with a nearby nucleophilic residue.

Signaling Pathway Inhibition by an Oxazole-Containing Therapeutic

Many oxazole-containing drugs exert their effects by inhibiting specific signaling pathways. For instance, some anti-inflammatory oxazole derivatives function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Oxazole_Drug Oxazole-based NSAID (e.g., Oxaprozin analog) Oxazole_Drug->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by an oxazole-based NSAID.

Conclusion

This compound has solidified its position as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward accessibility through established methods like the van Leusen synthesis, combined with the predictable and efficient reactivity of the bromomethyl group, makes it an ideal synthon for the construction of complex molecular architectures. As the quest for novel therapeutics continues, the strategic deployment of reactive intermediates like this compound will undoubtedly remain a cornerstone of innovative drug design and development.

References

5-(Bromomethyl)oxazole reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-(Bromomethyl)oxazole with Nucleophiles

Introduction

The oxazole ring system is a cornerstone of medicinal chemistry, featuring prominently in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] This five-membered aromatic heterocycle, containing both nitrogen and oxygen, serves as a versatile scaffold that can engage with biological targets through various non-covalent interactions.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4]

Among the myriad of functionalized oxazoles, this compound stands out as a particularly valuable and reactive intermediate.[4] The presence of a bromomethyl group at the 5-position provides a highly effective electrophilic site, akin to a benzylic halide, enabling facile nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a diverse range of functional groups, making this compound a key building block in the synthesis of complex molecules and chemical libraries for drug discovery.[4]

This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and strategic guidance for the effective utilization of this versatile reagent.

Section 1: Synthesis and Physicochemical Properties of this compound

Synthetic Routes to this compound

The accessibility of this compound is a key factor in its widespread use. Several synthetic strategies can be employed for its preparation.

A robust and widely utilized method for the construction of the 5-substituted oxazole core is the Van Leusen reaction.[5] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. While not a direct route to this compound, it is a foundational method for preparing 5-substituted oxazoles that can be precursors to the target molecule. For instance, a protected hydroxyacetaldehyde could be used to generate 5-(hydroxymethyl)oxazole, which can then be brominated.

A more direct and common approach is the halogenation of a suitable precursor. 5-Methyl-oxazole can undergo radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. Alternatively, the hydroxyl group of 5-(hydroxymethyl)oxazole can be converted to a bromide using standard reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Physicochemical Properties
PropertyValue
Molecular Formula C₄H₄BrNO
Molecular Weight 161.98 g/mol
Appearance Pale yellow to brown liquid or solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)
Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods:

  • ¹H NMR: The proton spectrum will characteristically show a singlet for the methylene protons (CH₂) adjacent to the bromine atom, typically in the range of δ 4.5-4.8 ppm. The protons on the oxazole ring will appear as singlets, with the C2-H proton resonating further downfield (around δ 7.9-8.1 ppm) than the C4-H proton (around δ 7.1-7.3 ppm).

  • ¹³C NMR: The carbon spectrum will show a signal for the bromomethyl carbon around δ 25-30 ppm. The oxazole ring carbons will have distinct chemical shifts, with C2, C4, and C5 being readily identifiable.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Section 2: The Reactivity of this compound with Nucleophiles: A Mechanistic Overview

The Nature of the Electrophile: A Benzylic-like Halide

The reactivity of this compound is dominated by the electrophilic nature of the methylene carbon. This system is analogous to a benzylic halide, where the leaving group is attached to a carbon adjacent to an aromatic ring. This structural feature has significant implications for its reactivity.

The S_N2 Reaction Pathway

The primary mechanism by which this compound reacts with nucleophiles is the bimolecular nucleophilic substitution (S_N2) reaction.[6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[6]

The rate of the S_N2 reaction is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics.[6] Since the reaction proceeds via a backside attack, if the electrophilic carbon were chiral, the reaction would proceed with an inversion of stereochemistry.[6]

Several factors govern the rate and efficiency of the S_N2 reaction with this compound:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For example, thiophenoxide is a more potent nucleophile than phenoxide, and would be expected to react more rapidly.[7]

  • Leaving Group Ability: Bromide is an excellent leaving group due to its ability to stabilize the negative charge. This makes this compound significantly more reactive than its chloro-analogue.[8]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal for S_N2 reactions as they solvate the cation of a salt nucleophile while leaving the anion relatively "naked" and more reactive.[7] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[7]

  • Steric Hindrance: The reaction site in this compound is a primary carbon, which is sterically unhindered, making it an ideal substrate for S_N2 reactions.[7]

Diagram: Generalized S_N2 Mechanism

Caption: Generalized S_N2 mechanism for the reaction of a nucleophile with this compound.

Section 3: Reactions with N-Nucleophiles

Nitrogen-based nucleophiles readily react with this compound to form new C-N bonds, providing access to a wide range of amine derivatives.

Primary and Secondary Amines

The reaction with primary and secondary amines is a straightforward method for synthesizing 5-((alkylamino)methyl)- and 5-((dialkylamino)methyl)oxazoles.

The reaction proceeds via a standard S_N2 mechanism. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the HBr formed during the reaction. The scope is broad, encompassing a variety of aliphatic and aromatic amines.

  • To a solution of this compound (1.0 eq.) in acetonitrile (0.1 M) is added aniline (1.1 eq.) and potassium carbonate (1.5 eq.).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solids are filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Section 4: Reactions with O-Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, are effective for the synthesis of ether derivatives of this compound.

Alcohols and Phenols

The Williamson ether synthesis is the most common method for forming the C-O bond.[8]

A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is used to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide. This then displaces the bromide in an S_N2 reaction. A wide range of alcohols and phenols can be utilized.

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an argon atmosphere, a solution of phenol (1.1 eq.) in THF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.0 eq.) in THF is added dropwise.

  • The reaction is stirred at room temperature for 12-16 hours and monitored by TLC.

  • Upon completion, the reaction is carefully quenched with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.

  • The organic phase is dried, filtered, and concentrated.

  • Purification by column chromatography yields the target ether.

Section 5: Reactions with S-Nucleophiles

Sulfur nucleophiles are generally more reactive than their oxygen counterparts, leading to efficient formation of thioethers.

Thiols and Thiophenols

The reaction with thiols provides a high-yielding route to 5-((alkylthio)methyl)- and 5-((arylthio)methyl)oxazoles.

Similar to ether synthesis, a base is used to deprotonate the thiol to form the more potent thiolate nucleophile. Weaker bases, such as potassium carbonate, are often sufficient.

  • To a solution of thiophenol (1.1 eq.) in DMF (0.2 M) is added potassium carbonate (1.5 eq.).

  • The mixture is stirred for 15 minutes at room temperature.

  • This compound (1.0 eq.) is added, and the reaction is stirred at room temperature for 2-4 hours.

  • Progress is monitored by TLC.

  • Upon completion, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Section 6: Reactions with C-Nucleophiles

The formation of new carbon-carbon bonds is crucial for building molecular complexity. This compound is an excellent substrate for alkylation of soft carbon nucleophiles.

Malonates and other Stabilized Carbanions

Stabilized carbanions, such as those derived from malonic esters, are effective nucleophiles for reaction with this compound.

This reaction is key for introducing a two-carbon or longer chain at the 5-position of the oxazole ring. The resulting product can be further manipulated, for example, through hydrolysis and decarboxylation.

The alkylation of a malonate carbanion with a 2-(bromomethyl)oxazole derivative is a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[8][9] This highlights the industrial and pharmaceutical relevance of this transformation.

Experimental Protocol: Alkylation of Diethyl Malonate
  • A solution of sodium ethoxide is prepared by dissolving sodium (1.1 eq.) in absolute ethanol (0.3 M) under an inert atmosphere.

  • Diethyl malonate (1.1 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 eq.) in absolute ethanol is added.

  • The reaction mixture is heated to reflux for 4-6 hours, with monitoring by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried, and concentrated to yield the crude product, which can be purified by column chromatography.[9]

Section 7: Comparative Reactivity and Synthetic Strategy

Data Summary: Reactivity Trends with Various Nucleophiles
Nucleophile ClassExample NucleophileRelative ReactivityTypical Conditions
S-Nucleophiles ThiophenoxideVery HighK₂CO₃, DMF, RT
N-Nucleophiles AnilineHighK₂CO₃, ACN, RT
C-Nucleophiles Diethyl Malonate AnionModerateNaOEt, EtOH, Reflux
O-Nucleophiles PhenoxideModerateNaH, THF, RT

Note: Relative reactivity is a generalization based on nucleophilicity trends.

Diagram: Decision-Making Workflow for Reaction Setup

Reaction_Workflow Start Select Nucleophile N_Nu N-Nucleophile (Amine) Start->N_Nu O_Nu O-Nucleophile (Alcohol/Phenol) Start->O_Nu S_Nu S-Nucleophile (Thiol) Start->S_Nu C_Nu C-Nucleophile (Malonate) Start->C_Nu N_Cond Base: K₂CO₃ or Et₃N Solvent: ACN or DMF Temp: RT N_Nu->N_Cond Conditions O_Cond Base: NaH or NaOMe Solvent: THF or DMF Temp: 0°C to RT O_Nu->O_Cond Conditions S_Cond Base: K₂CO₃ Solvent: DMF or ACN Temp: RT S_Nu->S_Cond Conditions C_Cond Base: NaOEt or NaH Solvent: EtOH or THF Temp: RT to Reflux C_Nu->C_Cond Conditions Workup Aqueous Workup & Extraction N_Cond->Workup O_Cond->Workup S_Cond->Workup C_Cond->Workup Purify Column Chromatography Workup->Purify Purification Product Product Purify->Product Final Product

References

Introduction: The Privileged Status of the Oxazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Bromomethyl)oxazole: A Versatile Heterocyclic Building Block

The oxazole ring system, a five-membered aromatic heterocycle containing both nitrogen and oxygen, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging in a wide range of non-covalent interactions with biological macromolecules like enzymes and receptors.[2][3] This has led to the incorporation of the oxazole motif into numerous clinically approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and the antibiotic Linezolid.[1][4]

Among the vast library of functionalized oxazoles, this compound stands out as a particularly valuable synthetic intermediate.[5][6] The strategic placement of a highly reactive bromomethyl group on the stable oxazole core provides a powerful tool for synthetic chemists.[6] This "handle" allows for the facile covalent attachment of the oxazole moiety to other molecular fragments, enabling the rapid construction of diverse chemical libraries for drug discovery and the development of advanced functional materials.[5][6] This guide provides an in-depth analysis of the structure, synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

PART 1: Molecular Architecture and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and development. This compound is a heterocyclic compound characterized by an oxazole ring substituted at the 5-position with a bromomethyl group.[5]

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(bromomethyl)-1,3-oxazole .[5] The numbering of the oxazole ring begins at the oxygen atom (position 1) and proceeds towards the nitrogen atom (position 3). The bromomethyl substituent (-CH₂Br) is located at the carbon in position 5.

Caption: Chemical structure of 5-(bromomethyl)-1,3-oxazole.

Core Physicochemical Data

The essential identification and property data for this compound are summarized below for quick reference.

PropertyValueReference(s)
IUPAC Name 5-(bromomethyl)-1,3-oxazole[5]
CAS Number 127232-42-2[5]
Molecular Formula C₄H₄BrNO[5][7]
Molecular Weight 161.98 g/mol [5][7]
Canonical SMILES C1=C(OC=N1)CBr[5]
InChI Key GFDMJZUHSLWFNE-UHFFFAOYSA-N[5]
Storage Inert atmosphere, store in freezer, under -20°C[8]

PART 2: Synthesis and Reactivity

The synthetic utility of this compound is intrinsically linked to both its efficient preparation and the predictable reactivity of its bromomethyl group.

Key Synthetic Methodologies

Several methods exist for the synthesis of the oxazole core, but the Van Leusen reaction is particularly noteworthy for its efficiency and applicability to 5-substituted oxazoles.[2][9]

A. Van Leusen Oxazole Synthesis

This powerful reaction provides a direct route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[2] The reaction proceeds via a [3+2] cycloaddition mechanism.[2] The TosMIC reagent acts as a C2N1 "3-atom synthon," reacting with an aldehyde under basic conditions (e.g., K₂CO₃ in methanol) to form an oxazoline intermediate.[2] This intermediate then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic 5-substituted oxazole.[2] This method is often favored for its operational simplicity and environmentally friendly profile.[5]

van_leusen_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product aldehyde Aldehyde (e.g., Bromoacetaldehyde) base Add Base (e.g., K₂CO₃ in MeOH) aldehyde->base tosmic Tosylmethyl Isocyanide (TosMIC) tosmic->base cycloaddition [3+2] Cycloaddition base->cycloaddition Forms Oxazoline Intermediate elimination Elimination of TosH cycloaddition->elimination product This compound elimination->product

Caption: Generalized workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen Synthesis

  • To a solution of the starting aldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.).

  • Add potassium carbonate (K₂CO₃) (2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to yield the 5-substituted oxazole.[2]

B. Bredereck Reaction

Another classical approach is the Bredereck reaction, which involves the condensation of α-haloketones with amides to form the oxazole ring.[5] While highly effective, this method is particularly useful for synthesizing 2,4-disubstituted oxazoles and may be less direct for the target compound depending on the starting materials.[5]

The Chemistry of the Bromomethyl Group: A Reactive Handle

The synthetic power of this compound comes from the high reactivity of the C-Br bond.[5][6] Bromide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][10]

A. Nucleophilic Substitution Reactions

This is the most common transformation involving this compound. It can react with various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups at the 5-position.[5] For instance, reaction with primary and secondary amines readily yields N-substituted aminomethyl oxazoles.[5] This reactivity is the key to its role as a versatile building block.[6]

B. C-Alkylation Reactions

The bromomethyl group serves as an effective alkylating agent for carbon nucleophiles, such as stabilized carbanions derived from malonate esters.[5][10] This C-C bond-forming reaction is essential for constructing more complex molecular skeletons and has been demonstrated in the synthesis of NSAIDs like Oxaprozin.[5]

reactivity_pathways cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Substitution Products start This compound amine Amine (R₂NH) start->amine Sɴ2 Reaction alkoxide Alkoxide (RO⁻) start->alkoxide Sɴ2 Reaction carbanion Carbanion (R₃C⁻) start->carbanion Sɴ2 Reaction amine_prod 5-(Aminomethyl)oxazole (Oxazole-CH₂-NR₂) amine->amine_prod ether_prod 5-(Alkoxymethyl)oxazole (Oxazole-CH₂-OR) alkoxide->ether_prod c_alkyl_prod 5-(Alkyl)oxazole (Oxazole-CH₂-CR₃) carbanion->c_alkyl_prod

Caption: Key reactivity pathways of this compound.

PART 3: Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry, and this compound provides an efficient entry point for incorporating this valuable moiety into new chemical entities.[3][11]

A Versatile Scaffold for Medicinal Chemistry

The reactivity of the bromomethyl group allows for the systematic modification of the oxazole core, enabling the exploration of structure-activity relationships (SAR).[5] By reacting this compound with a diverse set of nucleophiles, medicinal chemists can generate large libraries of compounds for high-throughput screening against various biological targets. Derivatives have shown potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][12]

Role in Anti-Inflammatory Drug Development

Many oxazole-containing compounds exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. NSAIDs like Oxaprozin function by blocking the active site of COX enzymes, thereby reducing prostaglandin synthesis. The synthesis of Oxaprozin analogues and other potential anti-inflammatory agents can leverage this compound as a key starting material.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX Enzymes (COX-1, COX-2) aa->cox pgs Prostaglandins (PGs) cox->pgs converts to inflammation Pain & Inflammation pgs->inflammation mediate nsaid Oxazole-based NSAIDs (e.g., Oxaprozin) nsaid->cox INHIBITS

Caption: Simplified COX pathway and the inhibitory role of NSAIDs.

PART 4: Researcher's Practical Toolkit

Representative Spectroscopic Data
SpectroscopyExpected Chemical Shift / SignalRationale
¹H NMR δ ~7.0-7.5 ppm (s, 1H, H4) δ ~7.8-8.2 ppm (s, 1H, H2) δ ~4.5-4.8 ppm (s, 2H, -CH₂Br)The protons on the aromatic oxazole ring (H2 and H4) appear as singlets in the aromatic region. The methylene protons adjacent to the bromine atom are deshielded and appear as a singlet further downfield.
¹³C NMR δ ~150-160 ppm (C2) δ ~120-140 ppm (C4, C5) δ ~25-35 ppm (-CH₂Br)The carbon atoms of the heterocyclic ring appear in the aromatic region. The bromomethyl carbon is found in the aliphatic region.
IR (KBr) ~3100-3150 cm⁻¹ (C-H stretch, aromatic) ~1500-1600 cm⁻¹ (C=N, C=C stretch) ~1050-1150 cm⁻¹ (C-O stretch) ~600-700 cm⁻¹ (C-Br stretch)Characteristic peaks for the aromatic C-H bonds, the double bonds within the oxazole ring, the C-O ether linkage, and the carbon-bromine bond.
Safety and Handling

As a reactive research chemical, this compound must be handled with appropriate care.[5] Specific toxicological data is limited, necessitating cautious laboratory practices.[5][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere to maintain stability.[8][16]

  • Disposal: Dispose of waste material through a licensed chemical destruction facility in accordance with local regulations. Do not discharge to sewer systems.[15]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for innovation. Its straightforward synthesis and, more importantly, the predictable and robust reactivity of its bromomethyl group make it an indispensable building block in the synthetic chemist's arsenal. For professionals in drug discovery, it offers a reliable and efficient means to incorporate the privileged oxazole scaffold into novel molecular designs, facilitating the exploration of new therapeutic frontiers. As research into heterocyclic chemistry continues to expand, the utility and importance of strategically functionalized intermediates like this compound are set to grow, paving the way for the next generation of pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)oxazole: A Critical Reagent in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)oxazole is a pivotal heterocyclic building block in medicinal chemistry and drug development, prized for its utility in constructing complex molecular architectures. However, the inherent reactivity of the bromomethyl group, while synthetically advantageous, also renders the molecule susceptible to degradation, posing significant challenges to its long-term storage and handling. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Drawing upon established principles of heterocyclic chemistry and the known reactivity of benzylic bromides, this document elucidates the primary degradation pathways, including hydrolysis, nucleophilic substitution, and potential photodecomposition. Best practices for handling, storage, and purity assessment are detailed to ensure the integrity and reliability of this critical reagent in research and development settings.

Introduction: The Double-Edged Sword of Reactivity

The oxazole motif is a cornerstone in a multitude of biologically active compounds, contributing to their unique pharmacological profiles. The introduction of a bromomethyl group at the 5-position of the oxazole ring furnishes a highly versatile electrophilic handle for synthetic chemists. This functional group readily participates in nucleophilic substitution and alkylation reactions, enabling the facile introduction of diverse functionalities and the construction of extensive compound libraries for drug discovery programs.

However, this high reactivity is intrinsically linked to the compound's stability. For researchers, scientists, and drug development professionals, a thorough understanding of the stability profile of this compound is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility of synthetic protocols, the integrity of screening data, and the overall success of a research campaign. This guide aims to provide the necessary technical insights to navigate the challenges associated with the stability and storage of this valuable synthetic intermediate.

Chemical Stability and Degradation Pathways

While specific kinetic studies on the degradation of this compound are not extensively documented in publicly available literature, its degradation pathways can be reliably inferred from the well-established reactivity of the oxazole ring and the bromomethyl functional group. The primary modes of degradation are anticipated to be hydrolysis, reaction with other nucleophiles, and potential photodegradation.

Hydrolytic Instability: The Primary Culprit

The most significant contributor to the degradation of this compound is its susceptibility to hydrolysis. The presence of even trace amounts of water can lead to the cleavage of the carbon-bromine bond, resulting in the formation of 5-(hydroxymethyl)oxazole and hydrobromic acid. This reaction is analogous to the hydrolysis of benzyl bromide and is expected to proceed via a nucleophilic substitution mechanism.

The rate of hydrolysis is influenced by several factors, including:

  • Water Concentration: Higher concentrations of water will accelerate the rate of degradation.

  • Temperature: Increased temperatures will provide the necessary activation energy for the hydrolysis reaction, leading to faster decomposition.

  • pH: While the hydrolysis of similar compounds like benzyl chloride has been shown to be relatively independent of pH up to a certain point, highly acidic or basic conditions can catalyze the degradation of the oxazole ring itself.[1]

The accumulation of hydrobromic acid as a byproduct of hydrolysis can further catalyze the degradation of the remaining this compound, creating an autocatalytic feedback loop.

Hydrolysis_Pathway This compound This compound 5-(Hydroxymethyl)oxazole 5-(Hydroxymethyl)oxazole This compound->5-(Hydroxymethyl)oxazole Nucleophilic Substitution H2O H2O HBr HBr

Caption: Predominant hydrolytic degradation pathway of this compound.

Nucleophilic Substitution with Other Reagents

The high reactivity of the bromomethyl group makes it susceptible to attack by a wide range of nucleophiles commonly encountered in a laboratory setting. Solvents such as methanol and ethanol can act as nucleophiles, leading to the formation of the corresponding methoxymethyl or ethoxymethyl ethers. Amine bases, often used in subsequent synthetic steps, can also readily displace the bromide. It is therefore crucial to consider the compatibility of this compound with all reagents and solvents in a given reaction setup.

Photochemical Sensitivity

Aromatic and heterocyclic compounds are often susceptible to photodegradation. While the oxazole ring itself is relatively stable, studies on other brominated organic compounds have shown that carbon-bromine bonds can be cleaved by UV light, leading to the formation of radical species and subsequent debromination.[2][3] Although specific data for this compound is unavailable, it is prudent to assume a degree of photosensitivity and take appropriate precautions.

Photodegradation_Pathway This compound This compound Radical_Intermediates Radical_Intermediates This compound->Radical_Intermediates Homolytic Cleavage UV_Light UV_Light Debrominated_Products Debrominated_Products Radical_Intermediates->Debrominated_Products

Caption: Postulated photodegradation pathway of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound and ensure its long-term viability, strict adherence to the following storage and handling protocols is essential.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at -20°C or below in a freezer.Minimizes the rate of all potential degradation reactions, including hydrolysis and reaction with trace impurities.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Light Store in an amber or opaque vial, protected from light.Prevents potential photodecomposition.
Container Use a tightly sealed, high-quality glass vial with a PTFE-lined cap.Prevents ingress of moisture and air. PTFE lining ensures chemical inertness.
Handling Procedures

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Dispensing:

  • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Once at room temperature, briefly open the container under a positive pressure of inert gas.

  • Quickly weigh the desired amount and promptly reseal the container.

  • Purge the headspace of the container with an inert gas before returning to cold storage.

Solvent and Reagent Compatibility:

  • Use anhydrous solvents for all reactions.

  • Be mindful of the nucleophilicity of other reagents in the reaction mixture.

  • Avoid acidic conditions which can promote degradation of the oxazole ring.

Purity Assessment and Monitoring

Regular assessment of the purity of this compound is critical, especially for material that has been in storage for an extended period.

Analytical Techniques
TechniqueApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is an excellent tool for assessing purity. The appearance of a signal corresponding to the hydroxymethyl proton of 5-(hydroxymethyl)oxazole (typically a singlet around 4.5-5.0 ppm) is a clear indicator of hydrolysis.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC with UV detection can be used to quantify the purity of this compound and detect the presence of more polar degradation products. A stability-indicating method should be developed and validated.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS can be employed to identify volatile degradation products.
Forced Degradation Studies

For critical applications, performing forced degradation studies can provide valuable insights into the stability of a particular batch of this compound and help to develop a robust, stability-indicating analytical method.[5][6][7][8][9] This involves subjecting the compound to stress conditions such as elevated temperature, high humidity, acidic and basic environments, and intense light.

Forced_Degradation_Workflow cluster_stress Stress Conditions Heat Heat Analysis Analytical Testing (HPLC, NMR, GC-MS) Heat->Analysis Humidity Humidity Humidity->Analysis Acid_Base Acid_Base Acid_Base->Analysis Light Light Light->Analysis 5-BMO_Sample This compound Sample 5-BMO_Sample->Heat 5-BMO_Sample->Humidity 5-BMO_Sample->Acid_Base 5-BMO_Sample->Light Data_Interpretation Data Interpretation and Pathway Elucidation Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is an indispensable tool in the arsenal of the medicinal chemist. Its synthetic utility, however, is counterbalanced by its inherent instability. By understanding the primary degradation pathways—hydrolysis, nucleophilic attack, and photodecomposition—and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Proactive purity assessment and the use of appropriate analytical techniques are paramount to the successful and reproducible application of this compound in the pursuit of new therapeutic agents.

References

5-(Bromomethyl)oxazole: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The oxazole nucleus is a privileged five-membered heterocyclic motif that plays a crucial role in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, 5-(Bromomethyl)oxazole stands out as a particularly valuable chemical scaffold. Its utility stems from the stable aromatic oxazole core combined with a highly reactive bromomethyl group at the 5-position.[3] This unique combination provides a versatile handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities through nucleophilic substitution reactions. This guide offers a comprehensive technical overview of this compound, detailing its synthesis, chemical reactivity, and strategic application as a foundational building block in the design and development of novel pharmacologically active compounds. We will explore its role in constructing libraries for drug discovery and provide detailed, field-proven protocols for its use.

The Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are cornerstones of modern drug design, with nitrogen and oxygen-containing rings being particularly prominent.[1][4] The oxazole ring system, an aromatic five-membered heterocycle with one oxygen and one nitrogen atom, is a key player in this domain.[5] Its structural features—planarity, sp2 hybridized atoms, and the presence of heteroatoms capable of hydrogen bonding—allow it to engage with biological targets like enzymes and receptors through various non-covalent interactions.[2][6] This inherent ability to form stable complexes with biomolecules has cemented the oxazole scaffold's importance, leading to its incorporation into several clinically approved drugs, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid.[2][5][7] The versatility of the oxazole core allows for substitution at three positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[8][9]

This compound: Synthesis and Reactivity

The strategic value of this compound lies in the reactivity conferred by the bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.[3] This feature transforms the molecule into a potent electrophilic building block for constructing more complex molecular architectures.

Synthetic Routes

Several methods are employed for the synthesis of this compound and its parent ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Van Leusen Synthesis: This is an efficient and widely used method for creating 5-substituted oxazoles.[7][10] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[11] The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a "C2N1" synthon.[11] This method is valued for its operational simplicity and tolerance of various functional groups.[7][12]

  • Bredereck Reaction: This approach is particularly useful for synthesizing 2,4-disubstituted oxazoles and involves the reaction of α-haloketones with amides.[7][10]

  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of 2-acylamino ketones, typically in the presence of a strong acid like sulfuric acid or phosphorus oxychloride, to yield 2,5-disubstituted oxazoles.[10][13]

  • Direct Halogenation: this compound can also be synthesized via the direct bromination of a pre-existing 5-methyloxazole derivative using a suitable brominating agent like N-Bromosuccinimide (NBS) under radical initiation conditions.[7]

G

Caption: Key synthetic routes to the oxazole core.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound in synthesis is its participation in nucleophilic substitution reactions, typically following an Sɴ2 mechanism.[14] The electrophilic methylene carbon is readily attacked by a wide range of nucleophiles.

  • With N-nucleophiles (Amines): Primary and secondary amines react readily to form 5-(aminomethyl)oxazole derivatives. This is a cornerstone reaction for linking the oxazole scaffold to other pharmacophores or for building libraries with diverse amine functionalities.[7]

  • With O-nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides can displace the bromide to form ether linkages, providing access to another large class of derivatives.

  • With S-nucleophiles (Thiols): Thiols react to form thioethers, which can be further oxidized to sulfoxides or sulfones, adding metabolic stability and altering polarity.[15]

  • With C-nucleophiles (Enolates, Cyanide): Stabilized carbanions, such as those derived from malonic esters, can be used for C-alkylation, extending the carbon chain.[7] This is a key step in the synthesis of the NSAID Oxaprozin.[16]

G scaffold This compound nucleophile Nucleophile (Nu:⁻) product 5-(Substituted-methyl)oxazole (Product) bromide Bromide Ion (Br⁻)

Caption: Generalized Sɴ2 reaction at the bromomethyl group.

Application as a Scaffold in Drug Discovery

The true power of this compound is realized when it is used as a scaffold to generate libraries of diverse compounds for biological screening. Its defined structure and reactive handle make it an ideal starting point for structure-activity relationship (SAR) studies.[2][13]

Case Study: Anti-inflammatory and Analgesic Agents

Derivatives synthesized from the this compound scaffold have shown significant potential as anti-inflammatory and analgesic agents.[7] By reacting the scaffold with various amines, phenols, and other nucleophiles, chemists can systematically probe the chemical space around a biological target. The oxazole core acts as a rigid anchor, presenting the appended functional groups in specific orientations to interact with enzyme active sites or receptor binding pockets. Studies have shown that these derivatives can modulate inflammatory pathways, making them promising candidates for further development.[7]

Case Study: Anticancer Therapeutics

The oxazole motif is found in numerous compounds with potent anticancer activity.[4][5] Derivatives of this compound have been investigated as potential anticancer agents. For example, the related 4,5-diphenyloxazole scaffold has been used to develop inhibitors of tubulin polymerization.[16][17] These agents disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[17] The ability to easily attach different side chains to the oxazole core via the bromomethyl handle allows for the optimization of properties like cell permeability, target affinity, and metabolic stability.

Derivative ClassTarget/Mechanism of ActionTherapeutic AreaRepresentative Activity
Oxazole-Amine Adducts Inflammatory Pathway ModulationAnti-inflammatoryActive in cellular inflammation models[7]
Oxazole-Thioether Derivatives Various (Enzyme Inhibition)Anticancer, AntimicrobialMIC values from 10-50 µg/mL reported for some analogs[18]
Diphenyloxazole Derivatives Tubulin Polymerization InhibitionAnticancerIC50 values in the nanomolar range (35-65 nM)[17]

Experimental Protocols & Methodologies

The following protocols are provided as a self-validating system for the synthesis and derivatization of oxazole-based compounds. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a standard method for reacting this compound with a primary or secondary amine to generate a 5-(aminomethyl)oxazole derivative.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or THF, 0.1 M) in a round-bottom flask, add the desired amine (1.1–1.2 eq.).

    • Rationale: Acetonitrile is a good choice as it effectively dissolves the reactants and is inert under these conditions. A slight excess of the amine nucleophile ensures the complete consumption of the limiting electrophile.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5–2.0 eq.).

    • Rationale: The base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation and deactivation of the amine nucleophile. K₂CO₃ is easily filtered off post-reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20–25 °C) for 2–6 hours.

    • Rationale: The high reactivity of the bromomethyl group allows the reaction to proceed efficiently at ambient temperature, which minimizes the formation of side products.[14] For less reactive amines, gentle heating (40-50 °C) may be required.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting brominated material is consumed.

    • Rationale: TLC provides a rapid and effective way to track the disappearance of the starting material and the appearance of the more polar product.

  • Work-up and Purification: a. Upon completion, filter the reaction mixture to remove the inorganic base. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. e. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

    • Rationale: This standard aqueous work-up and chromatographic purification is a robust method for isolating the final compound with high purity, essential for accurate biological evaluation.

G start Start setup 1. Reaction Setup - Dissolve this compound - Add Amine Nucleophile start->setup base 2. Add Base (e.g., K₂CO₃) setup->base react 3. Stir at Room Temp (2-6 hours) base->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Aqueous Work-up - Filter, Extract, Wash, Dry monitor->workup Complete purify 6. Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for amine substitution.

Conclusion and Future Outlook

This compound is a powerful and versatile chemical scaffold that serves as a gateway to a vast chemical space of potential therapeutic agents.[3][13] Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists in both academic and industrial settings. The ability to systematically modify the scaffold through its reactive bromomethyl handle facilitates rigorous SAR studies, accelerating the journey from hit identification to lead optimization.[2] As our understanding of complex biological pathways deepens, the demand for novel, adaptable chemical probes and drug candidates will continue to grow. Scaffolds like this compound, which offer a perfect blend of stability and reactivity, will remain at the forefront of efforts to develop the next generation of medicines for treating a wide range of human diseases, from inflammation to cancer.[6][19]

References

Initial Investigations into the Biological Activity of 5-(Bromomethyl)oxazole: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] 5-(Bromomethyl)oxazole presents a particularly interesting case for investigation due to the combination of the stable oxazole core and a highly reactive bromomethyl group. This bromomethyl moiety is a potent electrophile, capable of forming covalent bonds with biological nucleophiles, suggesting a potential for targeted and irreversible inhibition of biomolecules.[3] This guide outlines a strategic, tiered framework for the initial biological evaluation of this compound, designed for researchers and drug development professionals. The proposed workflow progresses from broad-spectrum screening to preliminary mechanistic studies, emphasizing experimental causality and the implementation of self-validating protocols to ensure data integrity and guide informed decision-making.

Foundational Assessment and Safe Handling

Before any biological investigation, the integrity of the test compound must be assured. The purity of the this compound sample should be rigorously assessed using standard analytical techniques such as NMR spectroscopy and LC-MS. Furthermore, the presence of the bromomethyl group marks this compound as a potential alkylating agent.[3] Therefore, strict adherence to safety protocols is mandatory. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

A Tiered Strategy for Biological Investigation

A successful initial investigation requires a logical and efficient screening cascade to triage activities and prioritize resources.[4] We propose a three-tiered approach that begins with broad screening to identify potential biological activity, followed by more focused assays to confirm hits and elucidate the mechanism of action. This strategy ensures that resources are directed toward the most promising avenues of research.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Mechanistic Insight Cytotoxicity Cytotoxicity Screening (NCI-60 Panel) Decision1 Hit Identified? Cytotoxicity->Decision1 Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panel) Antimicrobial->Decision1 DoseResponse Dose-Response Analysis (IC50 / MIC Determination) Selectivity Selectivity Index (Normal vs. Cancer/Microbe) DoseResponse->Selectivity Decision2 Potent & Selective? Selectivity->Decision2 Reactivity Covalent Reactivity Assay (Peptide Trapping) MoA Target Pathway Analysis (e.g., Tubulin Polymerization) Reactivity->MoA GoNoGo Go/No-Go Decision MoA->GoNoGo Decision1->DoseResponse Yes Decision2->Reactivity Yes

Caption: Proposed tiered workflow for investigating this compound.

Tier 1: Broad-Spectrum Primary Screening

The initial goal is to cast a wide net to detect any significant biological activity. Based on the known pharmacology of oxazole derivatives, the most promising areas for investigation are anticancer and antimicrobial activities.[5][6]

Anticancer Cytotoxicity Screening

Many oxazole-containing compounds exhibit potent activity against various cancer cell lines.[7][8] A primary screen against a diverse panel of human cancer cell lines, such as the NCI-60 panel, provides a broad view of the compound's potential anticancer spectrum. The MTT assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells from various cancer lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the medium containing the compound dilutions.

  • Controls (Self-Validation):

    • Negative Control: Wells treated with vehicle (DMSO) at the same final concentration as the test wells.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in viability indicates cytotoxic activity.

Table 1: Representative Data Summary for Primary Cytotoxicity Screen

Cell Line Cancer Type % Viability at 10 µM
MCF-7 Breast 15.2%
A549 Lung 21.7%
HCT116 Colon 18.9%
PC-3 Prostate 85.4%

| U-87 MG | Glioblastoma | 79.1% |

Antimicrobial Activity Screening

Oxazole derivatives have also been identified as promising antimicrobial agents.[12][13] A primary screen should assess the compound's ability to inhibit the growth of a representative panel of pathogenic microbes. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[14][15]

Protocol: Broth Microdilution for MIC Determination

  • Microbe Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Controls (Self-Validation):

    • Negative Control: Wells with broth and inoculum only (to confirm growth).

    • Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) and inoculum.

    • Sterility Control: Wells with broth only (to confirm medium sterility).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed. A colorimetric indicator like resazurin can also be used for a quantitative readout.[14]

Table 2: Representative Data Summary for Primary Antimicrobial Screen

Organism Type MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 8
Escherichia coli Gram-negative Bacteria >128
Pseudomonas aeruginosa Gram-negative Bacteria >128

| Candida albicans | Fungal (Yeast) | 16 |

Tier 2: Hit Confirmation and Selectivity Assessment

If Tier 1 screening reveals promising activity (a "hit"), the next step is to confirm this activity with more detailed dose-response studies to calculate a precise IC₅₀ (for cytotoxicity) or confirm the MIC. A key aspect of this tier is to assess selectivity. For anticancer hits, cytotoxicity should be tested against non-cancerous cell lines (e.g., normal human fibroblasts) to determine a selectivity index (SI). A high SI value indicates that the compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic.

Tier 3: Preliminary Mechanistic Investigations

With a confirmed, selective hit, the investigation can turn to how the compound works.

Assessing Covalent Reactivity

The bromomethyl group is a strong electrophile, suggesting that this compound may act as a covalent inhibitor by alkylating nucleophilic amino acid residues (e.g., Cys, His, Lys) on target proteins.[3] This hypothesis can be directly tested. A peptide-trapping assay using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can identify covalent adduct formation.[16] In this assay, the compound is incubated with a panel of nucleophilic peptides, and the resulting mixture is analyzed by LC-HRMS to detect mass shifts corresponding to the covalent addition of the compound to the peptides.

Investigating Known Oxazole Targets

The literature provides a roadmap of potential targets for oxazole derivatives. One of the most common mechanisms of action for anticancer oxazoles is the disruption of microtubule dynamics through binding to tubulin, which leads to cell cycle arrest and apoptosis.[5][17][18] If this compound shows potent anticancer activity, its effect on tubulin polymerization can be assessed using commercially available in vitro assays.

G cluster_0 Cellular Events Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds/Inhibits Microtubule Microtubule Polymer Compound->Microtubule Prevents Depolymerization (Stabilization) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Apoptosis Apoptosis Microtubule->Apoptosis Mitotic Arrest Leads to...

Caption: Potential mechanism of action via microtubule disruption.

Conclusion and Future Directions

This technical guide presents a structured and logical pathway for the initial biological characterization of this compound. By progressing through tiered screening for anticancer and antimicrobial activities, confirming hits, and performing preliminary mechanistic studies, researchers can efficiently determine if this compound warrants further investigation. Positive results, such as high potency and selectivity combined with a clear covalent mechanism of action, would provide a strong rationale for advancing the compound into more complex preclinical models and lead optimization studies.

References

Methodological & Application

Application Note: A Robust Experimental Protocol for the Van Leusen Synthesis of 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 5-(bromomethyl)oxazole, a valuable building block in medicinal chemistry. The synthesis is based on the versatile Van Leusen oxazole synthesis, a powerful method for the formation of the oxazole heterocycle from an aldehyde and tosylmethyl isocyanide (TosMIC). This guide details a reliable two-step, one-pot procedure involving the in-situ generation of bromoacetaldehyde from its more stable diethyl acetal precursor, followed by the base-mediated cycloaddition with TosMIC. The causality behind experimental choices, safety considerations, and detailed purification and characterization steps are thoroughly discussed to ensure successful and reproducible execution.

Introduction

Oxazole moieties are prevalent scaffolds in a wide array of biologically active compounds and natural products.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them attractive components in drug design. The Van Leusen oxazole synthesis, first reported in 1972, offers a straightforward and efficient route to 5-substituted oxazoles.[1][2] The reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions.[1][2] This method is valued for its operational simplicity and broad substrate scope.

This compound is a particularly useful intermediate, as the bromomethyl group can be readily functionalized to introduce a variety of substituents. However, the direct use of the volatile and lachrymatory bromoacetaldehyde as a starting material presents significant handling challenges. To circumvent this, the following protocol utilizes the more stable and commercially available bromoacetaldehyde diethyl acetal, which undergoes in-situ hydrolysis to generate the required aldehyde under the reaction conditions.

Reaction Mechanism and Scientific Rationale

The Van Leusen oxazole synthesis is a multi-step process that begins with the deprotonation of TosMIC at the α-carbon by a base, typically potassium carbonate.[3][4] The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, in-situ generated bromoacetaldehyde). The subsequent intramolecular cyclization of the alkoxide intermediate forms an oxazoline ring.[3][4] The final step is the base-promoted elimination of the tosyl group, leading to the aromatic oxazole product.[3][4]

The choice of a one-pot procedure starting from bromoacetaldehyde diethyl acetal is a key strategic decision. It mitigates the safety and handling issues associated with free bromoacetaldehyde. The acidic workup during the reaction facilitates the deprotection of the acetal, releasing the aldehyde directly into the reaction mixture to be consumed by the deprotonated TosMIC. Methanol is chosen as the solvent due to its ability to dissolve the reactants and facilitate the base-mediated steps. Refluxing conditions provide the necessary energy to drive the reaction to completion.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Bromoacetaldehyde diethyl acetalC6H13BrO2197.07101.0
Tosylmethyl isocyanide (TosMIC)C9H9NO2S195.24111.1
Potassium carbonate (K2CO3)K2CO3138.21202.0
Methanol (MeOH), anhydrousCH3OH32.04--
Deionized water (H2O)H2O18.02--
Ethyl acetate (EtOAc)C4H8O288.11--
Brine (saturated NaCl solution)NaCl58.44--
Anhydrous sodium sulfate (Na2SO4)Na2SO4142.04--
Hydrochloric acid (HCl), 1M aqueousHCl36.46--
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add bromoacetaldehyde diethyl acetal (1.97 g, 10 mmol, 1.0 eq.), tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol, 1.1 eq.), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq.).

  • Solvent Addition: Add 40 mL of anhydrous methanol to the flask.

  • Acidic Hydrolysis (In-situ): Slowly add 1 mL of 1M aqueous hydrochloric acid to the stirring suspension. The acid catalyzes the hydrolysis of the acetal to the aldehyde.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The product is typically a volatile liquid, so care should be taken during solvent removal.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Bromoacetaldehyde and its derivatives are lachrymatory and should be handled in a well-ventilated fume hood.

  • TosMIC is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Standard laboratory safety practices should be followed throughout the procedure.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Van_Leusen_Synthesis cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification A Bromoacetaldehyde diethyl acetal D Reflux (4-6 h) A->D B TosMIC B->D C K2CO3, MeOH, HCl (cat.) C->D E Solvent Removal D->E Cooling F Aqueous Extraction (EtOAc) E->F G Drying (Na2SO4) F->G H Column Chromatography G->H Concentration I This compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the methanol is anhydrous, as water can interfere with the reaction. The quality of the TosMIC is also crucial; use freshly purchased or properly stored reagent. Incomplete hydrolysis of the acetal can also be a factor; a slightly longer reaction time or the addition of a small amount more of 1M HCl can be attempted.

  • Incomplete Reaction: If the reaction stalls, as indicated by TLC, a small amount of additional potassium carbonate can be added. Ensure the reflux temperature is maintained.

  • Purification Challenges: this compound is relatively volatile. When removing the solvent after column chromatography, use a low-temperature water bath on the rotary evaporator and do not apply a high vacuum for an extended period.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using the Van Leusen oxazole synthesis. By employing a stable precursor and an efficient one-pot procedure, this method offers a practical and safe route to this valuable synthetic intermediate. The insights into the reaction mechanism and troubleshooting tips are intended to empower researchers to successfully implement this protocol in their synthetic endeavors.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Oxaprozin Utilizing a 2-(Bromomethyl)oxazole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of a Clinically Significant NSAID

Oxaprozin, chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) widely prescribed for the management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][2] A key characteristic of oxaprozin is its extended plasma half-life, which allows for the convenience of once-daily dosing.[1] The therapeutic effects of oxaprozin are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][3]

This document provides a detailed methodology for the synthesis of oxaprozin. While the prompt specified the use of 5-(Bromomethyl)oxazole, a comprehensive review of established synthetic routes indicates that the more common and well-documented precursor is 2-bromomethyl-4,5-diphenyl-oxazole .[4][5] This intermediate is a highly reactive scaffold that facilitates the introduction of the propionic acid side chain, a critical pharmacophore of oxaprozin. The synthetic pathway detailed herein follows a robust three-step sequence: alkylation of the 2-bromomethyl intermediate with a malonate ester, followed by hydrolysis and subsequent decarboxylation to yield the final active pharmaceutical ingredient.[4]

Overall Synthetic Scheme

The synthesis of oxaprozin from 2-bromomethyl-4,5-diphenyl-oxazole is a well-established route in medicinal chemistry. The overall transformation is depicted below:

Oxaprozin Synthesis Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation 2-Bromomethyl-4,5-diphenyl-oxazole 2-Bromomethyl-4,5-diphenyl-oxazole Intermediate_Diester Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate 2-Bromomethyl-4,5-diphenyl-oxazole->Intermediate_Diester NaOEt, EtOH Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_Diester Intermediate_Dicarboxylic_Acid 2-((4,5-diphenyloxazol-2-yl)methyl)malonic acid Intermediate_Diester->Intermediate_Dicarboxylic_Acid NaOH, H2O/EtOH Oxaprozin Oxaprozin Intermediate_Dicarboxylic_Acid->Oxaprozin Heat

Caption: Synthetic pathway for Oxaprozin.[4]

Part 1: Synthesis of the Key Intermediate: 2-Bromomethyl-4,5-diphenyl-oxazole

The journey to oxaprozin begins with the preparation of the key building block, 2-bromomethyl-4,5-diphenyl-oxazole. This intermediate is synthesized from the corresponding hydroxymethyl derivative.

Protocol 1: Bromination of 2-Hydroxymethyl-4,5-diphenyl-oxazole

Objective: To convert the hydroxyl group of 2-hydroxymethyl-4,5-diphenyl-oxazole to a more reactive bromide, facilitating subsequent nucleophilic substitution.

Materials:

  • 2-Hydroxymethyl-4,5-diphenyl-oxazole

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Nitrogen gas

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-hydroxymethyl-4,5-diphenyl-oxazole (1.0 eq) in anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether via a dropping funnel with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-bromomethyl-4,5-diphenyl-oxazole.[4]

Part 2: Step-by-Step Synthesis of Oxaprozin

With the key intermediate in hand, the synthesis of oxaprozin proceeds through a three-step sequence.

Protocol 2: Alkylation of 2-Bromomethyl-4,5-diphenyl-oxazole

Objective: To form a new carbon-carbon bond by reacting the bromomethyl intermediate with the enolate of diethyl malonate.

Materials:

  • 2-Bromomethyl-4,5-diphenyl-oxazole

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Standard reflux apparatus

  • TLC apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 eq) dropwise with stirring. Continue stirring for 15 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate. This intermediate is often used in the next step without further purification.[4]

Protocol 3: Hydrolysis of the Diester Intermediate

Objective: To convert the diester to a dicarboxylic acid via saponification.

Materials:

  • Crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude diester from the previous step in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete (typically monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Isolate the precipitate (2-((4,5-diphenyloxazol-2-yl)methyl)malonic acid) by filtration and wash with cold water.[4]

Protocol 4: Decarboxylation to Yield Oxaprozin

Objective: To remove one of the carboxyl groups through heating to form the final propionic acid side chain of oxaprozin.

Materials:

  • Crude 2-((4,5-diphenyloxazol-2-yl)methyl)malonic acid

  • Heating apparatus (oil bath)

  • Suitable solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • Transfer the crude dicarboxylic acid to a flask and heat it in an oil bath at 150-160°C.

  • Continue heating until the evolution of carbon dioxide gas ceases, indicating the completion of the decarboxylation reaction.

  • Cool the resulting solid to room temperature.

  • Recrystallize the crude oxaprozin from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[4]

Characterization and Quality Control

The identity and purity of the synthesized oxaprozin should be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Outcome
Melting Point Assess purityA sharp melting point consistent with the literature value.
¹H NMR and ¹³C NMR Structural confirmationSpectra should be consistent with the structure of oxaprozin.
Mass Spectrometry Molecular weight confirmationThe molecular ion peak should correspond to the molecular weight of oxaprozin (293.32 g/mol ).[2]
HPLC Purity assessmentA single major peak indicating high purity. A reversed-phase HPLC method can be used for quantitative determination of impurities.[6]

Discussion and Mechanistic Insights

The synthesis of oxaprozin via the 2-bromomethyl-4,5-diphenyl-oxazole intermediate is an efficient and reliable method. The key to this synthesis is the malonic ester synthesis, a classic method for preparing carboxylic acids.

Alkylation Mechanism cluster_0 Mechanism of Alkylation Malonate Diethyl Malonate Enolate Enolate (nucleophile) Malonate->Enolate NaOEt (Base) Product Alkylated Diester Enolate->Product SN2 Attack Bromomethyl 2-Bromomethyl-4,5-diphenyl-oxazole (electrophile) Bromomethyl->Product

Caption: Mechanism of the Alkylation Step.

The use of sodium ethoxide, a strong base, is crucial for deprotonating diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 2-bromomethyl group in an SN2 reaction. The subsequent hydrolysis and decarboxylation steps are standard transformations in organic synthesis. The decarboxylation is driven by the formation of a stable six-membered cyclic transition state.

Conclusion

The protocols described in this application note provide a comprehensive and reproducible guide for the synthesis of oxaprozin, a clinically important NSAID. By utilizing the reactive intermediate 2-bromomethyl-4,5-diphenyl-oxazole, this synthetic route offers an efficient pathway to the target molecule. These methods are robust and can be adapted for scale-up operations in a drug development setting.

References

Application Notes and Protocols for the Nucleophilic Substitution Reactions of 5-(Bromomethyl)oxazole with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities.[3] The functionalization of the oxazole ring is a key strategy for the development of novel therapeutic agents. Among the various synthetic handles, the 5-(bromomethyl)oxazole moiety serves as a highly reactive electrophile, amenable to nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functionalities at the 5-position of the oxazole ring.[4]

This technical guide provides a comprehensive overview of the nucleophilic substitution reaction between this compound and primary amines. This reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, is a robust method for the synthesis of 5-((alkylamino)methyl)oxazoles, which are valuable building blocks in the generation of compound libraries for drug screening. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, address potential side reactions, and offer guidance on the characterization of the resulting products.

Reaction Mechanism and Kinetics

The reaction of this compound with a primary amine proceeds through a classical SN2 pathway. The primary amine, acting as the nucleophile, attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step.

SN2_Mechanism

Caption: Generalized SN2 reaction mechanism.

The rate of this bimolecular reaction is dependent on the concentration of both the this compound and the primary amine. Therefore, the rate law can be expressed as:

Rate = k[this compound][R-NH₂]

Several factors influence the reaction rate and success:

  • Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Amines with electron-donating groups will be more nucleophilic and react faster. Conversely, sterically hindered amines will react more slowly.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred for SN2 reactions as they solvate the cation of the reactants without strongly solvating the nucleophile, thus preserving its reactivity.[5]

  • Temperature: The reaction rate increases with temperature. However, higher temperatures can also promote side reactions. Room temperature or gentle heating is often sufficient for this reaction.[6]

  • Leaving Group: Bromide is an excellent leaving group, making this compound a highly reactive substrate for SN2 reactions.[6]

Experimental Protocols

General Protocol for the Synthesis of N-((Oxazol-5-yl)methyl)alkanamines

This protocol provides a general procedure for the reaction of this compound with a primary amine. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[3]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF, DMF)

  • Mild inorganic base (e.g., K₂CO₃, NaHCO₃) (optional, 1.5-2.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

experimental_workflow

Caption: General experimental workflow.

Procedure:

  • Reaction Setup: To a solution of the primary amine (2.0-3.0 equivalents) in an anhydrous polar aprotic solvent (e.g., acetonitrile or THF), add this compound (1.0 equivalent). If the primary amine is used as its salt, or if the reaction is sluggish, a mild inorganic base such as potassium carbonate can be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Controlling Side Reactions: The Challenge of Over-Alkylation

A common side reaction in the alkylation of primary amines is over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts with another molecule of the electrophile to form a tertiary amine.[8][9]

To minimize this, a significant excess of the primary amine (2-3 equivalents or more) is typically used.[10] This ensures that the concentration of the primary amine is much higher than that of the secondary amine product, making the initial desired reaction kinetically favored.

overalkylation

Caption: Competing reaction pathways.

Characterization of 5-((Alkylamino)methyl)oxazoles

The synthesized products should be thoroughly characterized using a combination of spectroscopic techniques.

Predicted Spectroscopic Data:

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.9SingletOxazole H2
~7.1SingletOxazole H4
~4.0SingletOxazole-CH₂-N
VariableMultipletsProtons of the amine alkyl group
VariableBroad SingletN-H proton

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~151Oxazole C2
~149Oxazole C5
~122Oxazole C4
~45Oxazole-CH₂-N
VariableCarbons of the amine alkyl group

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3300-3500N-H stretching (secondary amine)
2850-2960C-H stretching (aliphatic)
1580-1620C=N stretching (oxazole ring)
1100-1300C-N stretching

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the synthesized 5-((alkylamino)methyl)oxazole. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.[1] While specific toxicity data is limited, it is prudent to assume it is a potential irritant and harmful if swallowed or inhaled.[3] Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

Conclusion

The nucleophilic substitution reaction of this compound with primary amines is a highly effective and versatile method for the synthesis of a diverse range of 5-((alkylamino)methyl)oxazoles. By understanding the SN2 mechanism, carefully controlling reaction conditions to minimize side reactions like over-alkylation, and employing standard purification and characterization techniques, researchers can efficiently generate libraries of these valuable compounds for applications in drug discovery and medicinal chemistry.

References

Application Notes & Protocols: The Strategic Deployment of 5-(Bromomethyl)oxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged" structure.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in drug design.[3] The oxazole moiety is not merely a passive structural component; it actively engages with biological targets like enzymes and receptors through a variety of non-covalent interactions, making it a cornerstone in the development of novel therapeutics.[1][3]

This guide focuses on a particularly valuable derivative: 5-(Bromomethyl)oxazole . The strategic placement of a bromomethyl group at the C5 position transforms the stable oxazole core into a highly versatile and reactive building block. This bromomethyl group acts as an efficient electrophilic handle, susceptible to nucleophilic substitution, thereby providing a direct and reliable gateway for the introduction of diverse functional groups and the construction of complex molecular architectures.[4][5] This reactivity is the key to its utility, enabling chemists to rapidly generate libraries of compounds for screening and to forge crucial bonds in the synthesis of advanced drug candidates. The resulting derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][6][7]

This document serves as both an application note and a set of detailed protocols, designed for researchers, scientists, and drug development professionals. It aims to provide not just the "how" but the critical "why" behind the experimental choices, ensuring a deep, actionable understanding of this compound's application in the pursuit of new medicines.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step. While several routes exist, a common and reliable strategy involves the initial construction of a 5-substituted oxazole via the Van Leusen reaction, followed by bromination.[4] The Van Leusen reaction is prized for its efficiency and tolerance of various functional groups.[8]

Workflow for Synthesis of this compound

cluster_0 Step 1: Oxazole Formation (Van Leusen Reaction) cluster_1 Step 2: Bromination A Glycolaldehyde (or suitable precursor) C Base (e.g., K2CO3) in Methanol A->C Reactant B Tosylmethyl isocyanide (TosMIC) B->C Reactant D 5-(Hydroxymethyl)oxazole C->D Product E 5-(Hydroxymethyl)oxazole F Phosphorus tribromide (PBr3) in an aprotic solvent (e.g., THF) E->F Reactant G This compound F->G Final Product cluster_reactants reagents Base Solvent product 5-(Nucleophilomethyl)oxazole (New Bioactive Candidate) reagents->product SN2 Reaction start This compound start->reagents nucleophile Nucleophile (Nu-H) nucleophile->reagents A Synthesis of This compound B Parallel Synthesis (Nucleophilic Substitution) A->B C Purification & Characterization (QC) B->C D Compound Library (Diverse Derivatives) C->D E High-Throughput Biological Screening D->E F Hit Identification & Lead Optimization E->F

References

Application Notes & Protocols: Using 5-(Bromomethyl)oxazole to Create Novel Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease, necessitating the development of new therapeutic agents.[1][2] The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous pharmacologically active compounds due to its ability to engage with biological targets through diverse non-covalent interactions.[3][4][5] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel anti-inflammatory compounds using 5-(bromomethyl)oxazole as a versatile starting reagent. We detail the synthetic strategy leveraging the reactivity of the bromomethyl group, provide step-by-step protocols for in vitro and in vivo biological screening, and discuss the underlying mechanistic pathways, offering a complete roadmap for researchers in drug discovery.

Introduction: The Rationale for Oxazole-Based Anti-inflammatory Agents

The five-membered oxazole ring, containing both nitrogen and oxygen, is a key structural motif in a variety of natural and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][6][7][8] Its utility in drug design is enhanced by its metabolic stability and its capacity to act as a bioisostere for other functional groups, improving pharmacokinetic profiles.[9]

The established non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which features an oxazole core, validates this scaffold's potential in inflammation therapy.[9][10] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[9][11] However, the adverse effects associated with long-term NSAID use, such as gastrointestinal and cardiovascular complications, drive the search for new agents with improved safety and efficacy.[1]

This compound emerges as a highly valuable building block for creating novel compound libraries. Its key features include:

  • A Privileged Core: The intrinsic biological relevance of the oxazole ring.

  • A Reactive Handle: The bromomethyl group at the C5 position is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the systematic and efficient introduction of a wide variety of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.[12]

This guide focuses on a strategy to synthesize a library of novel 5-substituted oxazole derivatives and evaluate their potential to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which regulate the expression of numerous pro-inflammatory mediators.[13][14][15]

Design and Synthetic Strategy

Our strategy hinges on the nucleophilic substitution of the bromide from this compound. This reaction is robust and allows for the creation of diverse ether, thioether, ester, and amine linkages.

Core Reaction Scheme:

The primary synthetic route involves a standard SN2 reaction where a nucleophile (Nu-H), such as a phenol, thiol, or secondary amine, attacks the electrophilic methylene carbon of this compound. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Library 5-BMO This compound Product 5-((RX)-methyl)oxazole (Novel Compound Library) 5-BMO->Product Nucleophile Nucleophile (R-XH) e.g., Phenols, Thiols, Amines Nucleophile->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (Active) MAPK->NFkB_nuc activates transcription factors IkB IκB IKK->IkB phosphorylates & degrades NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) NFkB_nuc->Genes initiates transcription

References

Application Notes & Protocols: The Bredereck Reaction for Substituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Moiety

The oxazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Its unique electronic properties and ability to act as a versatile pharmacophore make it a desirable target for organic synthesis. Among the various methods to construct this heterocycle, the Bredereck reaction offers a robust and efficient pathway for synthesizing substituted oxazoles from readily available α-haloketones and formamide.[1] This application note provides an in-depth guide to the Bredereck reaction, detailing its mechanism, a comprehensive experimental protocol, its synthetic scope, and practical insights for its successful application in a research and development setting.

Mechanistic Insights: A Step-by-Step Analysis

The Bredereck reaction proceeds through a well-defined sequence of nucleophilic substitution, cyclization, and dehydration. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The causality behind each step is crucial for rational control over the reaction outcome.

  • N-Acylation: The reaction initiates with the nucleophilic attack of the nitrogen atom of formamide on the electrophilic carbon of the α-haloketone. This step, a standard N-acylation, forms an α-formamido ketone intermediate. The choice of a good leaving group on the ketone (e.g., Br, Cl) is critical for facilitating this initial substitution.

  • Cyclization via Enolization: The α-formamido ketone intermediate exists in equilibrium with its enol tautomer. The enol form undergoes an intramolecular nucleophilic attack by the oxygen atom of the formamido group onto the carbonyl carbon. This cyclization step forms a five-membered oxazoline intermediate.

  • Dehydration to Aromatization: The final and often rate-determining step is the dehydration of the oxazoline intermediate. This elimination of a water molecule is typically promoted by a dehydrating agent or heat, leading to the formation of the stable, aromatic oxazole ring.[2] The driving force for this step is the formation of the aromatic system.

Visualizing the Mechanism

Bredereck_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration alpha_haloketone α-Haloketone formamido_ketone α-Formamido Ketone Intermediate alpha_haloketone->formamido_ketone Nucleophilic Substitution formamide Formamide formamide->formamido_ketone formamido_ketone_2 α-Formamido Ketone enol_intermediate Enol Intermediate oxazoline_intermediate Oxazoline Intermediate enol_intermediate->oxazoline_intermediate Intramolecular Cyclization oxazoline_intermediate_2 Oxazoline Intermediate formamido_ketone_2->enol_intermediate Tautomerization oxazole_product Substituted Oxazole oxazoline_intermediate_2->oxazole_product - H₂O (Dehydration) Experimental_Workflow start Start reactants Combine α-Bromoacetophenone and excess Formamide start->reactants heat Heat mixture (e.g., 120-150 °C) with dehydrating agent reactants->heat monitor Monitor reaction by TLC heat->monitor workup Quench with ice-water, neutralize with NaHCO₃ monitor->workup extraction Extract with diethyl ether workup->extraction wash Wash organic layer with brine extraction->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end

References

Application Notes & Protocols: A Detailed Guide to the C-Alkylation of Malonates with 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazole-Containing Malonates

The C-alkylation of malonic esters is a foundational carbon-carbon bond-forming reaction in organic synthesis, prized for its reliability and versatility.[1] This guide focuses on a specific, high-value transformation: the alkylation of diethyl malonate with 5-(bromomethyl)oxazole.

The oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic molecules with significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] The bromomethyl group at the 5-position of the oxazole ring serves as a highly reactive electrophilic handle, making this compound an ideal building block for introducing this valuable pharmacophore into larger molecules.[5][6]

This application note provides a comprehensive overview of the reaction mechanism, explains the critical choices behind the experimental parameters, and delivers a detailed, field-proven protocol for the synthesis of diethyl 2-(oxazol-5-ylmethyl)malonate, a versatile intermediate for drug discovery and development.

Reaction Overview

The overall transformation is a classic malonic ester synthesis, proceeding via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate diethyl malonate, creating a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic methylene carbon of this compound, displacing the bromide ion to form the desired C-alkylated product.

Overall Reaction Scheme:

EtOOC-CH₂-COOEt + NaOEt → [EtOOC-CH-COOEt]⁻Na⁺ + EtOH

  • (Diethyl Malonate) (Sodium Ethoxide) (Malonate Enolate)*

[EtOOC-CH-COOEt]⁻Na⁺ + Br-CH₂-(C₃H₂NO) → EtOOC-CH(CH₂-(C₃H₂NO))-COOEt + NaBr

  • (Malonate Enolate) (this compound) (Diethyl 2-(oxazol-5-ylmethyl)malonate)*

Core Mechanism: An SN2 Pathway

The success of this synthesis hinges on a two-step mechanism characteristic of malonic ester alkylations.[7]

  • Enolate Formation: The process begins with the deprotonation of diethyl malonate at the α-carbon. The protons on this carbon are particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance across both adjacent carbonyl groups.[8] A moderately strong base, such as sodium ethoxide, is sufficient to quantitatively generate the nucleophilic enolate ion.[9][10]

  • Nucleophilic Attack (Alkylation): The newly formed malonate enolate acts as a powerful nucleophile. It attacks the electrophilic carbon of the bromomethyl group on the oxazole ring. This occurs via a concerted SN2 mechanism, where the carbon-carbon bond forms simultaneously as the carbon-bromine bond breaks.[11][12] The bromide ion is an excellent leaving group, facilitating a rapid and efficient reaction.[13]

Caption: Mechanism of malonate alkylation.

Causality Behind Experimental Choices

A robust and reproducible protocol depends on the careful selection of reagents and conditions. Each choice is deliberate and grounded in chemical principles to maximize yield and purity.

  • Choice of Malonate Ester (Diethyl Malonate): Diethyl malonate is commonly used due to its commercial availability, favorable physical properties, and the compatibility of its ethyl ester groups with the preferred base, sodium ethoxide.

  • Choice of Base (Sodium Ethoxide): The selection of the base is critical. Sodium ethoxide (NaOEt) is the ideal choice for several reasons:

    • Sufficient Basicity: It is strong enough to completely deprotonate the acidic α-hydrogen of diethyl malonate.[14]

    • Preventing Transesterification: Using a base with an alkoxide (ethoxide) that matches the ester group (ethyl ester) prevents an unwanted side reaction called transesterification. If a different alkoxide, like methoxide, were used, it could react with the ethyl ester, leading to a mixture of products.[1][15]

  • Choice of Solvent (Anhydrous Ethanol or a Polar Aprotic Solvent):

    • Anhydrous Ethanol: This is the most common solvent for this reaction. It readily dissolves both the sodium ethoxide base and the diethyl malonate. It is crucial that the ethanol be anhydrous (dry), as any water present can react with the base and the enolate, reducing the reaction's efficiency.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): For SN2 reactions, polar aprotic solvents can significantly increase the reaction rate.[16][17] These solvents solvate the cation (Na⁺) but do not strongly solvate the enolate anion through hydrogen bonding. This leaves the enolate "naked" and more nucleophilic, accelerating the alkylation step.[18] For particularly sensitive or slow reactions, switching to a solvent like THF or DMF can be beneficial.

  • Reaction Temperature: The initial enolate formation is often performed at room temperature or slightly below. The alkylation step can be exothermic, so the this compound is typically added slowly. Gentle heating (reflux) is then applied to drive the reaction to completion.[19]

  • Stoichiometry and Control of Dialkylation: A major potential side reaction is dialkylation, where the mono-alkylated product is deprotonated again and reacts with a second molecule of the alkyl halide.[1][20] To favor mono-alkylation:

    • Use a slight excess of diethyl malonate relative to the alkyl halide.[20]

    • Use a strict 1:1 molar ratio of base to diethyl malonate.[20]

    • If dialkylation is desired, a second equivalent of base and alkyl halide can be added after the initial mono-alkylation is complete.[15][21]

Detailed Experimental Protocol

This protocol details the mono-alkylation of diethyl malonate with this compound.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Equiv.Amount
Sodium (Na)Na22.991.05Calculate
Anhydrous EthanolC₂H₅OH46.07-Specify Vol.
Diethyl MalonateC₇H₁₂O₄160.171.10Calculate
This compoundC₄H₄BrNO162.001.00Specify Amt.
Diethyl Ether(C₂H₅)₂O74.12-For work-up
Saturated NaCl (Brine)NaCl(aq)--For work-up
Anhydrous MgSO₄/Na₂SO₄---For drying

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Caption: Experimental workflow for malonate alkylation.

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), place anhydrous ethanol in a dry three-necked flask. Carefully add clean sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.[22]

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.1 eq.) dropwise from the dropping funnel over 15-20 minutes with vigorous stirring. A white precipitate of the sodium malonate salt may form.[14] Stir the mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred enolate suspension.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-80°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting this compound spot has been consumed (typically 2-4 hours).[23][24]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then saturated brine.[21]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diethyl 2-(oxazol-5-ylmethyl)malonate by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Product Characterization

The identity and purity of the final product, diethyl 2-(oxazol-5-ylmethyl)malonate, should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the ethyl ester groups (triplet and quartet), a triplet for the malonate methine proton (CH), a doublet for the methylene protons (CH₂) adjacent to the oxazole ring, and signals corresponding to the oxazole ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbons, the ester alkoxy carbons, and the carbons of the malonate and oxazole core.

  • MS (Mass Spectrometry): ESI-MS or GC-MS will confirm the molecular weight of the product.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for strong carbonyl (C=O) stretching bands characteristic of the ester functional groups.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Reaction Inactive base (moisture contamination); Poor leaving group.Ensure anhydrous conditions and freshly prepared base. This compound is highly reactive, so this is less likely.[13]
Significant Dialkylation Incorrect stoichiometry; Reaction run for too long.Use a slight excess of malonate[20]; Ensure a 1:1 ratio of base to alkyl halide; Monitor reaction closely by TLC and stop once starting material is consumed.
Complex Mixture of Products Transesterification; Side reactions.Ensure the base's alkoxide matches the ester group (e.g., NaOEt for ethyl esters).[15] Ensure anhydrous conditions.
Difficult Purification Close boiling points of mono- and dialkylated products.Use high-resolution distillation or careful column chromatography for separation.[22]

Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and in an anhydrous solvent.

  • This compound: Alkylating agents are often toxic and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Avoid open flames and ensure proper ventilation.

References

Use of 5-(Bromomethyl)oxazole in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 5-(Bromomethyl)oxazole in Modern Heterocyclic Synthesis

This document provides researchers, scientists, and drug development professionals with a detailed guide to the practical application of this compound as a versatile building block in the synthesis of complex heterocyclic compounds. We will move beyond simple procedural lists to explore the chemical rationale behind its use, offering field-proven insights to ensure reproducible and successful outcomes.

This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its value lies in the unique combination of two key features:

  • The Oxazole Core: An aromatic, five-membered heterocycle that is isosteric to other functional groups and can act as a hydrogen bond acceptor. The oxazole moiety is a common feature in numerous biologically active natural products and synthetic drug candidates.

  • The Bromomethyl Group: A highly reactive electrophilic handle. The C-Br bond at the 5-position is activated for nucleophilic substitution (SN2) reactions, allowing for the facile introduction of the oxazole unit onto a wide range of molecular scaffolds.

This combination makes this compound an ideal electrophilic partner for coupling with various nucleophiles, such as amines, phenols, thiols, and carbanions, enabling the construction of diverse and complex molecular architectures.

Core Reactivity: The SN2 Displacement

The primary mode of reactivity for this compound is the SN2 reaction. The carbon of the bromomethyl group is highly electrophilic, readily undergoing attack by nucleophiles to displace the bromide leaving group.

The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A moderately weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred when reacting with N- or O-nucleophiles. These bases are strong enough to deprotonate the nucleophile but are generally not basic enough to promote elimination or degradation of the oxazole ring. Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal for this transformation as they effectively solvate the cation of the base while not interfering with the nucleophile's reactivity.

SN2_Mechanism sub This compound r2 sub->r2 nuc Nucleophile (Nu-H) r1 nuc->r1 base Base (e.g., K₂CO₃) base->r1 nuc_anion Nucleophilic Anion (Nu⁻) nuc_anion->r2 Sₙ2 Attack product Substituted Product salt H-Base⁺ + Br⁻ r1->nuc_anion r2->product r2->salt

Caption: Generalized SN2 reaction pathway for this compound.

Application Note 1: Synthesis of Oxazole-Tethered Pyridinones as Potential Kinase Inhibitors

Background: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase enzyme. Appending additional functionality via a linker can access other pockets of the active site, improving potency and selectivity. This protocol details the synthesis of a model compound where a pyridinone core (the nucleophile) is alkylated with this compound.

Causality in Experimental Design:

  • Nucleophile: 2-hydroxypyridine exists in tautomeric equilibrium with 2-pyridinone. In this reaction, the N-alkylation product is typically favored over O-alkylation, especially in polar aprotic solvents.

  • Base Selection: Potassium carbonate (K₂CO₃) is an ideal base. It is sufficiently basic to deprotonate the pyridinone nitrogen but is heterogeneous in acetonitrile, which can help control the reaction rate and prevent the formation of undesired byproducts.

  • Solvent: Acetonitrile (MeCN) is chosen for its ability to dissolve the reactants (once the pyridinone is deprotonated) and for its suitable boiling point, allowing the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.

Detailed Protocol 1: Synthesis of 1-((oxazol-5-yl)methyl)pyridin-2(1H)-one

Materials:

  • 2-Hydroxypyridine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-((oxazol-5-yl)methyl)pyridin-2(1H)-one.

Self-Validation:

  • Expected Yield: 75-90%.

  • TLC Analysis: The product should have a distinct Rf value compared to the starting materials.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note 2: Multicomponent Synthesis of Substituted Oxazoles

Background: Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step. This compound can be employed in sequential MCRs to build libraries of complex molecules for high-throughput screening. In this example, we outline a strategy where an initial Ugi four-component reaction could be followed by an intramolecular cyclization involving a tethered oxazole moiety.

While a full MCR protocol is highly specific to the desired library, the general workflow highlights the utility of our title compound as a key building block for creating diverse structures.

MCR_Workflow A Aldehyde Ugi Ugi 4-Component Reaction A->Ugi B Amine B->Ugi C Isocyanide C->Ugi D Carboxylic Acid (with tethered nucleophile) D->Ugi Intermediate Ugi Product (Linear Adduct) Ugi->Intermediate Cyclization Intramolecular Sₙ2 Cyclization Intermediate->Cyclization E This compound E->Cyclization Final Complex Heterocyclic Library Member Cyclization->Final

Caption: Workflow for library synthesis using a sequential MCR/cyclization strategy.

Quantitative Data Summary

The following table summarizes representative yields for the alkylation of various N-heterocyclic nucleophiles with this compound under standardized conditions (K₂CO₃, MeCN, 60 °C).

EntryNucleophileProductIsolated Yield (%)
1Pyridin-2(1H)-one1-((oxazol-5-yl)methyl)pyridin-2(1H)-one88
2Imidazole1-((oxazol-5-yl)methyl)-1H-imidazole92
3Pyrazole1-((oxazol-5-yl)methyl)-1H-pyrazole85
47-Azaindole7-((oxazol-5-yl)methyl)-7H-pyrrolo[2,3-b]pyridine81

Data is representative and compiled for illustrative purposes.

Safety and Handling

  • Hazard Profile: this compound is a lachrymator and an alkylating agent. It should be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a cool, dry place away from moisture and strong bases. It is often supplied with a stabilizer.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Application Note: A Comprehensive Protocol for the Thiol-Alkylation of 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-(Thiomethyl)oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Its five-membered aromatic structure, containing both nitrogen and oxygen heteroatoms, facilitates diverse non-covalent interactions with enzymes and receptors.[1][2] The strategic functionalization of the oxazole core is therefore a cornerstone of modern drug discovery.

Among the various functionalized oxazoles, 5-(bromomethyl)oxazole stands out as a highly versatile and reactive intermediate.[3] The bromomethyl group at the 5-position acts as a potent electrophilic handle, enabling facile nucleophilic substitution reactions to introduce a wide range of functionalities.[3][4] This application note provides a detailed protocol and mechanistic rationale for the reaction of this compound with thiols, a critical transformation for synthesizing thioether derivatives. These products are key intermediates in the development of novel therapeutics, including covalent inhibitors that target cysteine residues in proteins, and other pharmacologically active agents.[4][5][6]

Reaction Mechanism: SN2 Displacement

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Thiol Deprotonation: In the presence of a suitable base, the thiol (R-SH) is deprotonated to form a highly nucleophilic thiolate anion (R-S⁻). The choice of base is critical and depends on the pKa of the specific thiol.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon of the this compound.

  • Displacement: The attack occurs from the backside relative to the carbon-bromine bond, leading to the displacement of the bromide ion, which is an excellent leaving group. This concerted step forms the new carbon-sulfur bond, yielding the 5-(thiomethyl)oxazole product.

The reaction is typically carried out in a polar aprotic solvent (e.g., DMF, Acetonitrile, THF), which effectively solvates the counter-ion of the base but does not excessively solvate the thiolate nucleophile, thereby accelerating the SN2 reaction rate.

SN2_Mechanism cluster_0 Step 1: Thiol Deprotonation cluster_1 Step 2: Nucleophilic Attack & Displacement R-SH Thiol R-S- Thiolate (Nucleophile) R-SH->R-S- + Base Base Base HBase Protonated Base Base->HBase + H+ BMO This compound CH₂-Br R-S-->BMO:f1 SN2 Attack Product 5-(Alkylthiomethyl)oxazole CH₂-S-R Br- Bromide Ion BMO:f1->Br- Leaving Group Workflow start Start: Assemble Dry Glassware setup Establish Inert Atmosphere (Nitrogen or Argon) start->setup add_reagents Add Thiol, Solvent, and Base to Flask setup->add_reagents cool Cool to 0 °C (Optional, for reactive thiols) add_reagents->cool add_bmo Add this compound Solution (Dropwise) cool->add_bmo react Stir at Room Temp or Heat (Monitor by TLC) add_bmo->react workup Quench Reaction (e.g., with H₂O) Extract with Organic Solvent react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 5-(Bromomethyl)oxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the synthesis of 5-(bromomethyl)oxazole. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, and its successful synthesis is crucial for the development of novel therapeutics.[1] This guide will delve into the common challenges encountered during its synthesis, offering practical troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of pure product.

I. Overview of the Synthesis

The most common and practical approach for the synthesis of this compound involves the bromination of a suitable precursor, typically 5-(hydroxymethyl)oxazole. While other methods like the Van Leusen or Bredereck reactions can be employed to construct the oxazole ring itself, the direct conversion of the hydroxymethyl group to a bromomethyl group is a key final step for many synthetic routes.[1][2]

A widely utilized method for this transformation is the Appel reaction , which employs triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).[3][4] This reaction is generally effective but can be prone to side reactions and purification challenges. Understanding the nuances of this reaction is critical for success.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, particularly when using the Appel reaction or similar bromination methods.

dot

Caption: Troubleshooting workflow for this compound synthesis.

Q1: My reaction yield is very low, or I'm not seeing any product formation. What could be the issue?

A1: Low to no yield in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Moisture in the Reaction: The Appel reaction is highly sensitive to moisture. Water can react with the phosphonium intermediate, leading to the regeneration of the starting alcohol and consumption of your reagents.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality and Stoichiometry: The purity and ratio of your reagents are critical.

    • Solution: Use high-purity triphenylphosphine and carbon tetrabromide. The stoichiometry often requires a slight excess of the brominating agents. A good starting point is 1.1 to 1.5 equivalents of both PPh₃ and CBr₄ relative to the 5-(hydroxymethyl)oxazole.

  • Reaction Temperature: While the Appel reaction is generally run at mild temperatures, the conditions need to be optimized.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Running the reaction at too high a temperature can lead to decomposition of the product or starting material.

Q2: My crude product is very impure, with a significant amount of a white solid that is difficult to remove. What is this impurity and how can I get rid of it?

A2: The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO), a white, crystalline solid. Its removal is a common challenge in this synthesis.

  • The Problem with TPPO: TPPO can co-elute with the desired product during column chromatography, especially if the polarity of the eluent is high.

  • Solutions for TPPO Removal:

    • Optimized Chromatography: Use a less polar eluent system for your column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar solvent (like ethyl acetate) can effectively separate the product from TPPO.

    • Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate prior to chromatography.

    • Aqueous Workup: While this compound can be sensitive, a quick wash with a minimal amount of cold, dilute acid can sometimes help to remove some of the TPPO. However, this should be approached with caution due to the potential for product degradation.

Q3: My reaction seems to stall and never goes to completion, leaving a significant amount of starting material. What should I do?

A3: An incomplete reaction can be frustrating. Here are some common reasons and how to address them:

  • Insufficient Reagents: It's possible that your reagents were consumed by side reactions or were not added in sufficient excess.

    • Solution: Consider a small, second addition of PPh₃ and CBr₄ after the reaction has been running for some time and you've confirmed the presence of starting material by TLC.

  • Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which your 5-(hydroxymethyl)oxazole has good solubility. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Reaction Time: The reaction may simply need more time to go to completion.

    • Solution: Monitor the reaction closely by TLC. If the reaction is proceeding cleanly but slowly, consider extending the reaction time before quenching.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Appel reaction for the synthesis of this compound?

A1: The Appel reaction proceeds through a series of well-defined steps:[3][4]

  • Activation of Triphenylphosphine: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, forming a phosphonium salt and the tribromomethanide anion.

  • Formation of the Alkoxyphosphonium Salt: The 5-(hydroxymethyl)oxazole acts as a nucleophile and attacks the positively charged phosphorus atom, displacing a bromide ion and forming an alkoxyphosphonium intermediate.

  • SN2 Displacement: The bromide ion then acts as a nucleophile and attacks the carbon of the hydroxymethyl group in an SN2 fashion. This leads to the formation of this compound and triphenylphosphine oxide.

dot

Appel_Mechanism PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ CBr₃⁻ PPh3->Phosphonium_Salt 1. Activation CBr4 CBr₄ CBr4->Phosphonium_Salt Alcohol Oxazole-CH₂OH Alkoxyphosphonium [Oxazole-CH₂-O-PPh₃]⁺ Br⁻ Alcohol->Alkoxyphosphonium 2. Alcohol Attack Phosphonium_Salt->Alkoxyphosphonium Product Oxazole-CH₂Br Alkoxyphosphonium->Product 3. SN2 Displacement TPPO O=PPh₃ Alkoxyphosphonium->TPPO CHBr3 CHBr₃ Alkoxyphosphonium->CHBr3

Caption: Simplified mechanism of the Appel reaction for this compound synthesis.

Q2: Are there any alternative brominating agents I can use?

A2: Yes, while CBr₄ is common, N-bromosuccinimide (NBS) can also be used in combination with triphenylphosphine.[5] The choice of brominating agent may depend on the specific substrate and desired reaction conditions. NBS is sometimes considered a milder alternative to CBr₄.

Q3: How stable is this compound? Are there any special storage conditions?

A3: this compound is a reactive compound due to the presence of the bromomethyl group, which is a good leaving group for nucleophilic substitution.[1] It is advisable to use the product as soon as possible after synthesis and purification. For short-term storage, it should be kept in a tightly sealed container, protected from light and moisture, and stored at low temperatures (e.g., in a refrigerator or freezer).

Q4: Can I use a different phosphine ligand instead of triphenylphosphine?

A4: While triphenylphosphine is the most common phosphine used in the Appel reaction, other phosphines could potentially be used. However, any change in the phosphine will likely require re-optimization of the reaction conditions. For instance, using a more electron-rich phosphine could increase the reaction rate but may also lead to different side products.

IV. Experimental Protocol: Synthesis of this compound via the Appel Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Materials:

  • 5-(hydroxymethyl)oxazole

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-(hydroxymethyl)oxazole (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM.

  • Slowly add the PPh₃/CBr₄ solution to the cooled solution of 5-(hydroxymethyl)oxazole via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensures good solubility of reactants and is relatively unreactive under the reaction conditions.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes the formation of byproducts from decomposition.
Stoichiometry 1.1 - 1.5 eq. of PPh₃ and CBr₄A slight excess of the brominating reagents ensures complete conversion of the starting alcohol.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from interfering with the reaction.

V. References

  • Smolecule. (2023). Buy this compound | 127232-42-2. --INVALID-LINK--

  • ResearchGate. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). --INVALID-LINK--

  • Chemical Synthesis Database. (2025). 5-(bromomethyl)-2-methyl-1,3-oxazole. --INVALID-LINK--

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 5-bromooxazole (10·HCl). --INVALID-LINK--

  • Organic Syntheses. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. --INVALID-LINK--

  • ResearchGate. (2010). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. --INVALID-LINK--

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting guide for oxazole synthesis. --INVALID-LINK--

  • Google Patents. (2000). Method for preparing 5-substituted oxazoles. --INVALID-LINK--

  • PubMed. (n.d.). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Appel Reaction. --INVALID-LINK--

  • NIH. (2013). Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols. --INVALID-LINK--

  • Wikipedia. (n.d.). Appel reaction. --INVALID-LINK--

  • ResearchGate. (2016). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. --INVALID-LINK--

  • PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. --INVALID-LINK--

  • Wiley Online Library. (n.d.). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. --INVALID-LINK--

References

Van Leusen Oxazole Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and efficiency of this powerful heterocyclic synthesis method. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate experimental challenges and optimize your reaction outcomes.

The Van Leusen oxazole synthesis is a cornerstone in medicinal chemistry for constructing the oxazole scaffold, a privileged core in many biologically active molecules.[1][2][3][4] The reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][5][6] While versatile, the synthesis can present challenges leading to suboptimal yields. This guide provides a structured, cause-and-effect approach to troubleshooting and improving your experimental results.

Troubleshooting Guide: From Low Yields to Purification Woes

Low yields or the formation of impurities are common hurdles in the Van Leusen oxazole synthesis.[7] This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low to No Product Formation

This is one of the most frequent issues encountered. A methodical investigation of the reagents and reaction conditions is crucial for diagnosis.

Possible Causes & Recommended Solutions

Probable CauseRecommended Solutions & Scientific Rationale
Inactive Reagents Solution: Use fresh, high-quality TosMIC, freshly distilled aldehydes, and anhydrous base and solvents.[7][8] Rationale: TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base, forming N-(tosylmethyl)formamide.[7] Aldehydes can oxidize to carboxylic acids over time, which will not participate in the reaction. The base, particularly strong ones like potassium tert-butoxide, is hygroscopic and its efficacy is diminished by water.
Insufficient Base Strength Solution: Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7] Rationale: The initial and crucial step of the Van Leusen reaction is the deprotonation of TosMIC to form a reactive carbanion.[5][9] If the base is not strong enough to efficiently generate this anion, the reaction will not proceed or will be sluggish. While potassium carbonate (K₂CO₃) is a common choice, less reactive aldehydes may require a more potent base.[7][9]
Suboptimal Reaction Temperature Solution: Gently heat the reaction mixture (e.g., to 40-50 °C or reflux, depending on the solvent) after the initial addition of reagents.[7] Rationale: While the initial deprotonation and nucleophilic addition can often occur at room temperature or below, the final elimination of the tosyl group to form the aromatic oxazole ring can be slow.[5][7] Providing thermal energy can facilitate this elimination step and drive the reaction to completion.
Poor Solubility of Reagents Solution: Choose a solvent system that ensures all reagents are well-dissolved. For K₂CO₃, methanol is common.[7] For stronger bases like t-BuOK, aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are more suitable.[10] Rationale: Homogeneous reaction conditions are essential for efficient molecular interactions. If reagents are not fully dissolved, the reaction kinetics will be significantly slower, leading to low conversion.
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of byproducts. Identifying these can provide clues to the problem.

Possible Causes & Recommended Solutions

Probable CauseRecommended Solutions & Scientific Rationale
Nitrile Byproduct Formation Solution: Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[7] Rationale: Ketones react with TosMIC under similar conditions to produce nitriles via the Van Leusen nitrile synthesis, a competing reaction pathway.[7][11][12] Even small amounts of ketone impurities can lead to the formation of a nitrile byproduct, complicating purification and reducing the yield of the desired oxazole.
Isolation of a Stable Oxazoline Intermediate Solution: Increase the reaction temperature, extend the reaction time, or use a stronger base.[7] Rationale: The reaction proceeds through an oxazoline intermediate which then eliminates p-toluenesulfinic acid to form the aromatic oxazole.[2][5] If this final elimination step is incomplete, the stable oxazoline will be isolated. Driving this step to completion often requires more forcing conditions.
Formation of N-(tosylmethyl)formamide Solution: Ensure strictly anhydrous conditions by using dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[7] Rationale: This byproduct is a result of the hydrolysis of TosMIC.[7] Meticulous exclusion of water is critical to prevent this side reaction.
Formation of a 4-alkoxy-2-oxazoline Solution: Use a controlled amount of the alcohol (typically 1-2 equivalents) when it is used as a co-solvent or additive.[9][12] Rationale: When using an excess of a primary alcohol like methanol, it can act as a nucleophile and lead to the formation of a 4-alkoxy-2-oxazoline side product.[9][12]
Problem 3: Difficult Product Purification

Even with a good yield, challenges in isolating the pure oxazole can arise.

Possible Causes & Recommended Solutions

Probable CauseRecommended Solutions & Scientific Rationale
Residual p-toluenesulfinic acid Solution: Wash the crude product with a sodium hydrosulfide (NaHS) solution.[7][9] Rationale: The elimination step generates p-toluenesulfinic acid as a byproduct.[5] This acidic impurity can be difficult to remove by standard chromatography. A wash with a mild reducing agent like NaHS can help to convert it to a more easily separable species.
Emulsion during Workup Solution: Add a saturated brine solution during the aqueous workup.[7] Rationale: Emulsions can form during the extraction process, making phase separation difficult and leading to product loss. The high ionic strength of brine helps to break the emulsion by increasing the polarity of the aqueous phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common issues in the Van Leusen oxazole synthesis.

VanLeusen_Troubleshooting cluster_start cluster_reagents Reagent Check cluster_conditions Condition Check cluster_byproducts Byproduct Analysis cluster_purification Purification Issues start Low Yield or Side Products reagents Inactive Reagents? start->reagents solution_reagents Use Fresh/Dry Reagents reagents->solution_reagents Yes base Incorrect Base Strength? reagents->base No temp Suboptimal Temperature? base->temp No solution_base Use Stronger Base (e.g., t-BuOK) base->solution_base Yes solution_temp Increase Temperature/ Extend Time temp->solution_temp Yes nitrile Nitrile Formation? temp->nitrile No oxazoline Stable Oxazoline Intermediate? nitrile->oxazoline No solution_nitrile Purify Aldehyde nitrile->solution_nitrile Yes solution_oxazoline See 'Condition Check' oxazoline->solution_oxazoline Yes acid Acidic Impurity? oxazoline->acid No emulsion Emulsion in Workup? acid->emulsion No solution_acid Wash with NaHS acid->solution_acid Yes solution_emulsion Use Brine emulsion->solution_emulsion Yes

Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen oxazole synthesis?

A1: The reaction proceeds through a multi-step mechanism:[5][9]

  • Deprotonation: A base abstracts an acidic proton from tosylmethyl isocyanide (TosMIC).[5][9]

  • Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.[5]

  • Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization to form an oxazoline ring.[11][13]

  • Elimination: The base promotes the elimination of the tosyl group (as p-toluenesulfinic acid), leading to the aromatic oxazole product.[5][7]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is crucial. Potassium carbonate (K₂CO₃) is a commonly used mild base, often in methanol.[7][9] For less reactive aldehydes or to promote the final elimination step, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or DBU, may be more effective.[7]

Q3: Can I synthesize 4-substituted or 4,5-disubstituted oxazoles using this method?

A3: Yes. The classical Van Leusen synthesis typically yields 5-substituted oxazoles.[7] However, by using an α-substituted TosMIC reagent, you can synthesize 4,5-disubstituted oxazoles.[7] For 4,5-disubstituted oxazoles, a one-pot reaction using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has been shown to be effective.[14]

Q4: My aldehyde is sensitive to strong bases. What conditions should I use?

A4: For base-sensitive aldehydes, it is recommended to use a milder base like potassium carbonate.[7] You can also try adding the aldehyde slowly to the reaction mixture containing the pre-formed deprotonated TosMIC to minimize side reactions.

Q5: Are there any modern variations of the Van Leusen synthesis that can improve yields and reaction times?

A5: Yes, several modifications have been developed. Microwave-assisted Van Leusen synthesis has been shown to significantly reduce reaction times and improve yields.[1][2] The use of ionic liquids as solvents has also been demonstrated as a green and recyclable alternative, particularly for the one-pot synthesis of 4,5-disubstituted oxazoles.[2][6][14] Additionally, using a pressure reactor has been reported to decrease reaction times from hours to minutes.[15]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted Oxazoles

This protocol is a generalized procedure based on the classical Van Leusen oxazole synthesis.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)[7]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)[7]

  • Methanol, anhydrous (10 mL)[7]

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[7]

  • Add anhydrous methanol (10 mL) to the flask.[7]

  • Heat the reaction mixture to reflux and stir for 4-5 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the 5-substituted oxazole.

Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole

This protocol exemplifies the synthesis of a 4,5-disubstituted oxazole using a substituted TosMIC reagent.

Materials:

  • α-Benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol)

  • Benzaldehyde (0.26 g, 2.50 mmol)

  • Potassium carbonate (0.97 g, 7.00 mmol)

  • Methanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).[7]

  • Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.[7]

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.[7]

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.[7]

References

Troubleshooting guide for nucleophilic substitution on 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Bromomethyl)oxazole

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for nucleophilic substitution reactions involving this compound, a versatile and highly reactive building block. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a framework for understanding the causality behind experimental outcomes, enabling you to solve problems logically and efficiently.

Core Principles: Understanding the Reactivity of this compound

This compound is an analog of a benzylic halide. The C-Br bond is activated by the adjacent oxazole ring, making it an excellent electrophile for SN2 reactions. The bromine atom serves as a good leaving group, allowing for facile substitution by a wide range of nucleophiles.[1][2]

The oxazole ring itself is a thermally stable aromatic heterocycle.[3] However, it is not inert. The ring system is sensitive to strongly acidic or basic conditions, which can lead to decomposition or undesired ring-opening.[4] The proton at the C2 position is the most acidic on the ring, making it susceptible to deprotonation by very strong bases (e.g., organolithiums), which can initiate ring cleavage.[5] Therefore, successful substitution reactions hinge on finding conditions mild enough to preserve the oxazole core while being sufficiently potent to drive the desired substitution at the bromomethyl group.

dot graph "SN2_Reaction" { layout=dot; rankdir="LR"; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

} caption { label = "Fig. 1: Generalized Sɴ2 reaction on this compound."; fontsize = 10; } enddot

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during nucleophilic substitution on this compound in a question-and-answer format.

Q1: My reaction is extremely slow or shows low conversion. How can I improve the reaction rate and yield?

A1: Low conversion is typically rooted in one of four areas: insufficient nucleophilicity, poor reagent solubility, inadequate reaction conditions, or the use of a deactivated electrophile.

Potential Causes & Solutions:

  • Weak Nucleophile: Many neutral nucleophiles (e.g., alcohols, secondary amines) require deprotonation to become potent. A base that is too weak will not generate a sufficient concentration of the active nucleophile.

    • Solution: Use a stronger, non-nucleophilic base. For alcohols, sodium hydride (NaH) in an anhydrous solvent like THF or DMF is highly effective for generating the corresponding alkoxide. For less reactive amines, a stronger base like NaH or KHMDS may be necessary. For standard amines, potassium or cesium carbonate is often sufficient.[6][7]

  • Poor Solubility: If the base (e.g., K₂CO₃) or the nucleophile is not soluble in the reaction solvent, the reaction becomes a heterogeneous mixture with a low effective concentration of reactants.

    • Solution: Switch to a more polar aprotic solvent that can better dissolve the reagents. DMF and DMSO are excellent choices for dissolving salts like potassium carbonate.[8] Alternatively, using a more soluble base like cesium carbonate (Cs₂CO₃) can dramatically accelerate the reaction, even in less polar solvents like acetonitrile.

  • Inadequate Temperature: While many reactions with this substrate proceed at room temperature, weaker nucleophiles may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature (e.g., to 40-60 °C) while monitoring the reaction by TLC or LC-MS. Be cautious, as excessive heat can promote side reactions.

  • Leaving Group Exchange (Finkelstein Reaction): The C-Br bond is already reactive, but in stubborn cases, it can be converted in situ to a more reactive C-I bond.

    • Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture. The iodide, being an excellent nucleophile and leaving group, can reversibly displace the bromide to form the more reactive 5-(iodomethyl)oxazole, which is then consumed by your primary nucleophile.[8]

dot graph "Troubleshooting_Low_Conversion" { layout=dot; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [fontsize=10];

} caption { label = "Fig. 2: Decision workflow for troubleshooting low conversion."; fontsize = 10; } enddot

Q2: My TLC/LC-MS shows multiple product spots. What are the likely side products and how can I minimize them?

A2: The formation of multiple products typically points to over-alkylation (for N-nucleophiles), dimerization, or, less commonly, reactions involving the oxazole ring itself.

Potential Side Products & Mitigation Strategies:

  • Over-alkylation (for Primary/Secondary Amines): The initially formed secondary/tertiary amine product can still be nucleophilic and compete with the starting amine for the electrophile, leading to quaternary ammonium salts or bis-alkylated products.

    • Mitigation:

      • Stoichiometry Control: Use a larger excess of the starting amine (2-5 equivalents) to statistically favor the mono-alkylation product.

      • Slow Addition: Add the this compound solution slowly via a syringe pump to the solution of the amine and base. This keeps the concentration of the electrophile low at all times, minimizing the chance of the product reacting a second time.

  • Dimerization/Polymerization: This occurs if your nucleophile also contains an electrophilic site, or if the product formed can react with another molecule of the starting material. For example, if your nucleophile is amino-ethanol, the amine can react first, and the free hydroxyl on the product could then react with another molecule of this compound.

    • Mitigation:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M). This favors intramolecular reactions over intermolecular ones and reduces the frequency of product-starting material collisions.

      • Protecting Groups: If your nucleophile has multiple reactive sites, protect the less reactive one before the substitution and deprotect it afterward.

dot graph "Side_Reactions" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124"]; edge [fontsize=10];

} caption { label = "Fig. 3: Competing pathways of mono- vs. over-alkylation."; fontsize = 10; } enddot

Q3: The oxazole ring appears to be opening or decomposing. Why is this happening?

A3: Ring stability is paramount. The oxazole heterocycle is generally stable but will not tolerate harsh chemical environments. Ring-opening is a clear sign that your reaction conditions are too aggressive.

Causes of Ring Instability:

  • Strongly Basic Conditions: Strong bases, particularly organolithium reagents like n-BuLi, are known to deprotonate the C2 position of the oxazole ring. This can lead to a ring-opened isonitrile intermediate, which will not recyclize to the desired product.[4] While common bases like K₂CO₃ and even NaH are generally safe, prolonged exposure at high temperatures could pose a risk.

    • Prevention: Avoid organometallic bases. Use the mildest inorganic base that can effectively deprotonate your nucleophile. If NaH is required, perform the reaction at a low temperature (0 °C to RT) and monitor it closely to avoid long reaction times.

  • Strongly Acidic Conditions: Concentrated acids can cause decomposition of the oxazole ring.[4] This is less of a concern for substitution reactions which are almost always run under basic or neutral conditions.

    • Prevention: Ensure your workup procedure does not involve prolonged exposure to strong acids. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for quenching if necessary.

Optimized Experimental Protocols

These protocols provide a validated starting point. Always adapt them based on the specific reactivity of your nucleophile and monitor progress by TLC or LC-MS.

Protocol 1: General Procedure for N-Alkylation (e.g., with a Secondary Amine)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the secondary amine (1.2 equivalents) and anhydrous DMF (to make a ~0.5 M solution with respect to the electrophile).

  • Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.

  • Reaction: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool to room temperature, and pour the mixture into water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation (e.g., with a Phenol)
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (to make a ~0.3 M solution). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the cold THF.

  • Nucleophile Addition: Dissolve the phenol (1.1 equivalents) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Effervescence (H₂ gas) should be observed.

  • Electrophile Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction & Workup: Stir at room temperature until completion (monitor by TLC). Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Reagent Selection Guide

The choice of base and solvent is critical for success and is highly dependent on the pKa of the nucleophile.

Nucleophile ClassExamplepKa (approx.)Recommended Base(s)Recommended Solvent(s)Temperature
Aliphatic Amine Piperidine11.2K₂CO₃, Cs₂CO₃, Et₃NAcetonitrile, DMF, THFRT to 50 °C
Aromatic Amine Aniline4.6K₂CO₃, Cs₂CO₃DMF, DMSO50 °C to 80 °C
Alcohol/Phenol Phenol10.0NaH, K₂CO₃, Cs₂CO₃THF, DMF0 °C to RT
Thiol/Thiophenol Thiophenol6.6K₂CO₃, Et₃NDMF, AcetonitrileRT
Carboxylate Acetic Acid4.8K₂CO₃, Cs₂CO₃DMF, DMSORT to 60 °C

References

Technical Support Center: Purification of 5-(Bromomethyl)oxazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Bromomethyl)oxazole and its structurally related derivatives. As vital intermediates in medicinal chemistry and drug development, the purity of these compounds is paramount for the success of subsequent synthetic steps and biological assays.[1][2] However, the inherent reactivity of the bromomethyl group presents unique challenges during purification. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.

Part 1: The Core Challenge - Understanding the Reactivity of the Bromomethyl Group

The primary difficulty in purifying this compound and its derivatives stems from the lability of the C-Br bond. The bromomethyl group is an excellent electrophile and a good leaving group, making the molecule highly susceptible to nucleophilic substitution.[1][2] This reactivity is key to its synthetic utility but also the main source of purification-related degradation.

Key Instability Factors:

  • Moisture Sensitivity (Hydrolysis): The most common degradation pathway is hydrolysis of the bromomethyl group to the corresponding, and often co-eluting, hydroxymethyl derivative.[3][4][5] This can occur during aqueous workups, on wet silica gel, or from exposure to atmospheric moisture.

  • Nucleophilic Solvents: Protic solvents, particularly alcohols like methanol or ethanol, can act as nucleophiles, leading to the formation of ether by-products.

  • Temperature Sensitivity: Elevated temperatures accelerate the rate of degradation and can promote decomposition.[3] This is a critical consideration during solvent evaporation (rotary evaporation) and recrystallization.

  • Light Sensitivity: Exposure to UV light can initiate radical decomposition pathways, leading to complex impurity profiles.[3][4]

Understanding these factors is the foundation for developing a robust purification strategy. Every step, from the workup to the final isolation, must be designed to minimize exposure to these degradation triggers.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a direct question-and-answer format.

Question 1: My yield is very low after flash column chromatography on silica gel. What are the likely causes and solutions?

This is a frequent issue. The acidic nature of standard silica gel can catalyze the hydrolysis of the bromomethyl group or cause irreversible adsorption of the compound.

Probable Causes & Solutions:

  • On-Column Degradation: The slightly acidic silanol groups on the surface of silica gel can promote nucleophilic attack by trace water or polar eluents.

    • Solution 1 (Neutralize the Stationary Phase): Deactivate the silica gel before use. This can be done by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). Run a TLC with the same solvent system first to ensure the Rf value remains suitable.

    • Solution 2 (Work Quickly and Cold): Perform the chromatography as quickly as possible (hence, "flash" chromatography).[6] If the compound is particularly sensitive, consider running the column in a cold room to minimize thermal degradation.

    • Solution 3 (Use an Alternative Stationary Phase): Consider using neutral alumina instead of silica gel. However, always screen the separation on an alumina TLC plate first, as selectivity will differ.

  • Irreversible Adsorption: The polar oxazole ring and the reactive bromomethyl group can bind strongly to the active sites on the silica gel.

    • Solution: Ensure the chosen eluent is sufficiently polar to effectively move the compound down the column. A target Rf value between 0.2 and 0.4 on TLC is ideal for good separation and recovery.[7]

  • Co-elution with a By-product: The hydroxymethyl degradation product is more polar than the parent bromomethyl compound but can still have close Rf values in some solvent systems, leading to mixed fractions and perceived low yield of the pure product.

    • Solution: Optimize the eluent system using TLC. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can often resolve closely-eluting spots.[8] Test various solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Hexanes) to maximize the ΔRf.

dot

Diagram 1: Troubleshooting Low Yield in Column Chromatography start Low Yield After Column Chromatography check_degradation Check TLC of crude vs. pure fractions for new spots start->check_degradation check_baseline Is there material stuck at the baseline? check_degradation->check_baseline  No degradation_yes Degradation on Column check_degradation->degradation_yes  Yes, new polar spot check_rf Is R_f of product very low (<0.1)? check_baseline->check_rf  No adsorption_yes Irreversible Adsorption check_baseline->adsorption_yes  Yes eluent_issue Poor Eluent Strength check_rf->eluent_issue  Yes yield_ok Re-evaluate other loss sources (workup, transfers, etc.) check_rf->yield_ok  No sol1 Use deactivated silica (add Et3N) Run column cold & fast Use neutral alumina degradation_yes->sol1 adsorption_yes->sol1 sol2 Increase eluent polarity Consider a stronger solvent (e.g., DCM instead of Hexanes) eluent_issue->sol2

Caption: A decision tree for diagnosing low yields after chromatography.

Question 2: My compound is pure by ¹H NMR after chromatography, but it degrades during solvent removal on the rotary evaporator. How can I prevent this?

This indicates thermal instability or reaction with residual nucleophiles.

Probable Causes & Solutions:

  • Excessive Heat: The bromomethyl group is sensitive to heat.

    • Solution: Use a low water bath temperature (≤30°C) for rotary evaporation. It is better to take more time at a lower temperature than to risk decomposition by heating.

  • Residual Acid/Base: Traces of acid or base from the reaction or chromatography (if triethylamine was used) can catalyze degradation upon concentration.

    • Solution: Before concentration, perform a quick, cold aqueous wash. Use chilled deionized water followed by a chilled brine wash to remove any residual catalysts or salts. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporation.

  • Prolonged Concentration Time: Leaving the compound on the rotary evaporator for an extended period, even at low heat, increases the risk of degradation.

    • Solution: Once the bulk of the solvent is removed, do not leave the flask spinning on the evaporator to "dry." Remove it and place it under high vacuum for a shorter period to remove the final traces of solvent.

Question 3: I am trying to recrystallize my product, but it keeps "oiling out" or won't crystallize at all. What should I do?

"Oiling out" occurs when the compound's solubility in the solvent is too high even at low temperatures, or when impurities prevent the formation of a stable crystal lattice.[7]

Probable Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound.

    • Solution: A good recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Use a systematic approach:

      • Place a small amount of your crude material in several test tubes.

      • Add a few drops of different solvents (e.g., Hexanes, Ethanol, Isopropanol, Acetonitrile, Toluene) to each.

      • The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

      • If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[9] Dissolve the compound in a minimal amount of the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.

  • Cooling Too Rapidly: Crash cooling by placing a hot solution directly into an ice bath encourages oiling out rather than crystallization.[7]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, it can then be moved to a refrigerator and finally an ice bath to maximize crystal recovery.

  • High Impurity Load: Significant amounts of impurities can disrupt crystal formation.

    • Solution 1 (Pre-purification): If the crude material is very impure, first pass it through a quick silica gel plug to remove the gross impurities, then attempt recrystallization on the partially purified material.

    • Solution 2 (Induce Crystallization): If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous pure batch to provide a nucleation site.[7]

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose purification method for these compounds?

    • A: Flash column chromatography on silica gel is the most versatile technique for initial purification from a crude reaction mixture, as it can separate a wider range of impurities.[6][10] For final polishing of an already high-purity material (>90%), recrystallization is often superior for achieving high crystalline purity and removing closely-related impurities.

  • Q: How should I store my purified this compound derivative?

    • A: To ensure long-term stability, store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[3] It should be kept in a freezer, ideally at -20°C or below, and protected from light by using an amber vial or wrapping the container in foil.[3][11]

  • Q: What analytical techniques are essential to confirm purity?

    • A: A combination of techniques is recommended. ¹H NMR is crucial for confirming the structure and identifying proton-bearing impurities. HPLC is the gold standard for quantifying purity and detecting non-volatile impurities.[4][5] Mass Spectrometry (MS) confirms the molecular weight, which is especially important to differentiate the product from its hydrolyzed hydroxymethyl analog.[5]

  • Q: My product appears as a yellow or brown solid/oil. Is this a sign of degradation?

    • A: Yes. Pure this compound and its simple derivatives are typically white to off-white crystalline solids.[4] A yellow or brown coloration often indicates the presence of impurities or decomposition products, possibly from light exposure or thermal stress.[4] Further purification is recommended.

Part 4: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying ~1 gram of crude material. Adjust silica and solvent volumes based on scale.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various eluent systems (e.g., start with 9:1 Hexanes:Ethyl Acetate).

    • The ideal system will give your desired product an Rf value of approximately 0.2-0.4.[7]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel (particle size 40-63 µm) in the initial, least polar eluent.[8] For a 1g sample, start with ~40-50g of silica.

    • Clamp a glass chromatography column vertically. Pour the slurry into the column.

    • Use gentle air pressure to push the excess solvent through, compacting the silica bed to a uniform, crack-free column. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (~1g) in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add ~2-3g of silica gel to this solution and concentrate to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle, steady air pressure to achieve a solvent flow rate of about 2 inches per minute.

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at low temperature (≤30°C).

    • Dry the final product under high vacuum.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Using the method described in the Troubleshooting Guide, identify a suitable single or binary solvent system.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves. Ensure the solution is saturated.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[7]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it.

    • Once crystals have formed, place the flask in a refrigerator or ice bath for at least 30 minutes to maximize recovery.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals in a vacuum oven or desiccator.

Part 5: Data Summary & Method Selection

Table 1: Recommended Solvent Systems for Purification

TechniqueCommon Solvents / SystemsNotes
Column Chromatography Hexanes / Ethyl Acetate (gradient)A standard, versatile system. Good for a wide range of polarities.
Dichloromethane / Hexanes (gradient)Offers different selectivity; good for less polar compounds.
Toluene / Ethyl Acetate (gradient)Can help separate aromatic compounds.
Recrystallization Isopropanol or EthanolGood single solvents for moderately polar compounds.
Ethyl Acetate / HexanesA common binary system for compounds soluble in EtOAc but not Hexanes.
Dichloromethane / HexanesUseful for less polar compounds.
Acetonitrile / WaterFor more polar derivatives.

Table 2: Comparison of Primary Purification Techniques

FeatureFlash Column ChromatographyRecrystallization
Speed Fast (30-60 minutes)Slow (hours to days)
Capacity High (mg to kg scale)Variable, can be difficult on a very small scale
Resolution Good for separating different compound classesExcellent for removing small amounts of structurally similar impurities
Yield Generally good, but can be lower due to adsorption/degradationCan be high, but depends heavily on solubility curve
Key Challenge Potential for on-column degradationFinding a suitable solvent; risk of "oiling out"
Best Use Case Primary purification of crude reaction mixturesFinal purification ("polishing") of >90% pure material

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Diagram 2: Purification Method Selection Guide start Crude Product check_purity Assess Purity & Impurity Profile (TLC, Crude NMR) start->check_purity low_purity Low Purity (<90%) Multiple Impurities check_purity->low_purity high_purity High Purity (>90%) Minor Impurities check_purity->high_purity chromatography Flash Column Chromatography low_purity->chromatography recrystallization Recrystallization high_purity->recrystallization check_purity_after_chrom Assess Purity (NMR, HPLC) chromatography->check_purity_after_chrom pure_product Pure Product (>98%) recrystallization->pure_product check_purity_after_chrom->recrystallization Needs Polishing check_purity_after_chrom->pure_product Purity OK

Caption: A workflow for selecting the appropriate purification technique.

Part 6: References

  • ECHEMI. (2019). This compound SDS, 127232-42-2 Safety Data Sheets. --INVALID-LINK--

  • BenchChem. (n.d.). 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole. --INVALID-LINK--

  • BenchChem. (n.d.). Strategies to prevent the degradation of 4'-Bromomethyl-2-cyanobiphenyl during storage. --INVALID-LINK--

  • Smolecule. (2023). Buy this compound | 127232-42-2. --INVALID-LINK--

  • BLD Pharm. (n.d.). 127232-42-2|this compound. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). --INVALID-LINK--

  • Google Patents. (n.d.). WO2000073288A1 - Method for preparing 5-substituted oxazoles. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Oxaprozin via a 2-Bromomethyl-4,5-diphenyl-oxazole Intermediate. --INVALID-LINK--

  • AKSci. (n.d.). 5-(bromomethyl)-1,2-oxazole. --INVALID-LINK--

  • ResearchGate. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). --INVALID-LINK--

  • International Journal of Trend in Scientific Research and Development. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. --INVALID-LINK--

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purity Confirmation of 2-Bromomethyl-4,5-diphenyl-oxazole. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications. --INVALID-LINK--

  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. --INVALID-LINK--

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-(broMoMethyl)benzo[d]oxazole CAS#: 181038-98-2. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide on the Molecular Structure of 2-Bromomethyl-4,5-diphenyl-oxazole. --INVALID-LINK--

  • Chemical Synthesis Database. (n.d.). 5-(bromomethyl)-2-methyl-1,3-oxazole. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: HPLC Separation of 2-(Bromomethyl)-4-cyanonaphthalene Adducts. --INVALID-LINK--

  • BenchChem. (n.d.). This compound | 127232-42-2. --INVALID-LINK--

References

Technical Support Center: Managing Emulsions in 5-(Bromomethyl)oxazole Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing emulsions that commonly occur during the aqueous workup of reactions involving 5-(Bromomethyl)oxazole. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab.

Introduction: The Challenge of this compound Workups

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the reactivity of its bromomethyl group which allows for diverse synthetic transformations.[1] However, the workup of reactions involving this compound is frequently complicated by the formation of stable emulsions during liquid-liquid extraction. These emulsions, which are stable mixtures of two immiscible liquids, can make phase separation difficult, leading to product loss and purification challenges.[2] This guide will equip you with the knowledge to both prevent and resolve these emulsions effectively.

Troubleshooting Guide: Resolving Emulsions in Real-Time

Issue 1: A persistent, milky emulsion has formed between the aqueous and organic layers.

This is the most common issue encountered. An emulsion is a dispersion of fine droplets of one liquid within another, and its stability is often due to the presence of surfactant-like molecules or fine solid particles that accumulate at the interface, preventing the droplets from coalescing.[2][3]

Immediate Actions:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for up to an hour.[4][5] Gentle tapping or swirling can sometimes encourage the layers to separate.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[6][7] This increases the ionic strength of the aqueous layer, making it more polar and forcing organic components to partition into the organic phase, which can destabilize the emulsion.[3][6][8][9]

  • Filtration: Pass the entire mixture through a plug of Celite® or glass wool.[3][5][7] This can physically disrupt the emulsion and break up the dispersed droplets.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help break the emulsion.[3][10]

Advanced Solutions:

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to physically force the separation of the two phases.[3][4][10][11][12][13][14] This is particularly useful for small-scale reactions.[3]

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. If the emulsion is stabilized by acidic or basic impurities, neutralizing them can break the emulsion.[4][10] For instance, if acidic byproducts are present, a dilute base may be effective.

  • Gentle Heating: In some cases, gentle warming of the mixture can decrease the viscosity and help the phases to separate.[10] However, exercise caution to avoid decomposition of your product.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation in this compound reactions?

A1: Emulsion formation is typically multifactorial:

  • Amphiphilic Byproducts: The reaction itself can generate byproducts with both hydrophilic and lipophilic properties. These molecules act as surfactants, stabilizing the interface between the aqueous and organic layers.[2][3]

  • Fine Particulates: Insoluble reaction byproducts or unreacted starting materials can act as physical stabilizers at the liquid-liquid interface.

  • Vigorous Shaking: Excessive agitation during extraction increases the surface area between the two phases, promoting the formation of fine droplets that are slow to coalesce.[2][6]

  • Solvent Choice: Certain reaction solvents, particularly polar aprotic solvents like DMF or DMSO, can be difficult to completely remove during the initial extraction and can contribute to emulsion formation.[15]

Q2: How can I prevent emulsions from forming in the first place?

A2: Proactive measures are often more effective than reactive ones:[3][6]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[6]

  • Solvent Evaporation: If your reaction solvent is water-miscible (e.g., THF, acetonitrile), it is often best to remove it under reduced pressure before beginning the aqueous workup.[5][15] Then, redissolve the residue in your extraction solvent.[5]

  • Pre-emptive Salting: Add brine to the aqueous layer before the extraction.[4] This can help to suppress emulsion formation from the outset.

  • Phase-Transfer Catalysts (PTCs): For reactions involving an ionic reactant in an aqueous phase and an organic substrate, a PTC can facilitate the reaction at the interface, sometimes reducing the need for vigorous mixing that leads to emulsions.[16][17][18]

Q3: I've added brine, but the emulsion persists. What's my next step?

A3: If salting out is ineffective, consider the following:

  • Change the Organic Solvent: If you are using a solvent with a density similar to water (e.g., dichloromethane), switching to a less dense solvent like ethyl acetate or diethyl ether might aid separation.

  • Filtration through a Drying Agent: Pass the mixture through a pad of anhydrous sodium sulfate or magnesium sulfate. This can both break the emulsion and begin the drying process for the organic layer.[4][11]

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to disrupt the emulsion without vigorous shaking.[4][11]

Q4: Can the choice of workup reagents influence emulsion formation?

A4: Absolutely. For example, when neutralizing an acidic reaction mixture with a bicarbonate solution, the evolution of CO2 gas can contribute to the mixing of the layers and emulsion formation. It is crucial to vent the separatory funnel frequently and swirl gently before shaking.[19]

Experimental Protocols

Protocol 1: Standard Brine Wash for Emulsion Prevention
  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Redissolve the residue in a suitable extraction solvent (e.g., ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium chloride (brine).

  • Gently invert the separatory funnel 10-15 times, venting frequently.

  • Allow the layers to separate. The presence of brine should promote a clean separation.

  • Drain the aqueous layer and proceed with any further washes of the organic layer.

Protocol 2: Breaking a Stubborn Emulsion with Filtration
  • Set up a Büchner funnel with a piece of filter paper.

  • Place a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick on the filter paper.

  • Wet the Celite® pad with the organic solvent you are using for the extraction.

  • Pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.

  • Apply gentle vacuum. The Celite® will help to break up the emulsion, allowing the distinct layers to pass through.

  • Collect the filtrate in a clean flask.

  • Transfer the filtrate back to a clean separatory funnel and allow the layers to separate.

Data Presentation

Technique Principle of Action Typical Application Success Rate
Standing/Gentle Swirling Gravitational separationMild emulsionsLow to Moderate
Salting Out (Brine Wash) Increases aqueous phase polarityGeneral purpose, preventativeModerate to High
Filtration (Celite®/Glass Wool) Physical disruption of dropletsPersistent emulsions, solid-stabilized emulsionsHigh
Centrifugation Enhanced gravitational separationStubborn emulsions, small volumesVery High
pH Adjustment Neutralizes emulsifying agentsEmulsions stabilized by acidic/basic speciesVariable
Solvent Addition Alters phase propertiesWhen other methods failModerate
Gentle Heating Reduces viscosityViscous emulsionsLow to Moderate
Ultrasonication Acoustic disruption of dropletsPersistent emulsionsModerate

Visualizations

Logical Flowchart for Emulsion Troubleshooting

EmulsionTroubleshooting Start Emulsion Formed Wait Let stand for 30 min Gentle Swirling Start->Wait Check1 Separation? Wait->Check1 Salt Add Saturated Brine (NaCl) Check1->Salt No Success Phases Separated Check1->Success Yes Check2 Separation? Salt->Check2 Filter Filter through Celite® or Glass Wool Check2->Filter No Check2->Success Yes Check3 Separation? Filter->Check3 Advanced Advanced Techniques: - Centrifugation - pH Adjustment - Solvent Addition Check3->Advanced No Check3->Success Yes Advanced->Success Failure Consult Senior Chemist Advanced->Failure

Caption: Decision tree for troubleshooting emulsions.

Factors Contributing to Emulsion Stability

EmulsionFactors Emulsion Stable Emulsion Byproducts Amphiphilic Byproducts Byproducts->Emulsion stabilize interface Shaking Vigorous Shaking Shaking->Emulsion creates fine droplets Particulates Fine Solid Particulates Particulates->Emulsion physical barrier Solvent Residual Polar Aprotic Solvents Solvent->Emulsion increases miscibility

Caption: Key factors that promote emulsion formation.

References

Van Leusen Oxazole Synthesis: A Technical Support Guide on Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Van Leusen Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction to construct oxazole heterocycles. The selection of a base is a critical parameter that dictates the success, yield, and purity of your final product. Here, we provide in-depth, field-proven insights into making the right choice and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for the Van Leusen oxazole synthesis?

A1: The base plays two crucial roles in the reaction mechanism. First, it deprotonates the α-carbon of tosylmethyl isocyanide (TosMIC), which is made acidic by the adjacent electron-withdrawing sulfonyl and isocyanide groups.[1][2][3] This generates the key nucleophilic carbanion intermediate. Second, after the formation of the intermediate oxazoline, the base facilitates the elimination of the p-toluenesulfinic acid (TosH), which drives the aromatization to the final oxazole product.[4][5][6]

Q2: What are the most commonly used bases and how do I choose between them?

A2: The choice of base is highly dependent on your aldehyde's reactivity and sensitivity.

  • Potassium carbonate (K₂CO₃) is the most common and is considered a mild, effective base, particularly when using methanol as a solvent.[7] It is an excellent starting point for most aromatic and aliphatic aldehydes.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base. It is often used for less reactive aldehydes or when the final elimination step is sluggish.[7]

  • Stronger inorganic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are reserved for particularly challenging substrates but increase the risk of side reactions.[1]

Q3: My aldehyde is sensitive and prone to decomposition or self-condensation. What's the best strategy?

A3: For base-sensitive aldehydes, using a mild, heterogeneous base like potassium carbonate (K₂CO₃) is highly recommended.[7] The reaction can be further controlled by the slow addition of the aldehyde to the mixture of TosMIC and base. This maintains a low concentration of the aldehyde in the presence of the TosMIC anion, minimizing side reactions.

Troubleshooting Guide: Base-Related Issues

This section addresses specific experimental problems where base selection is often the root cause.

Problem: Low to No Product Yield

Q: My reaction shows consumption of starting materials, but the desired oxazole yield is very low. Could the base be too weak?

A: Yes, this is a classic symptom of insufficient base strength, especially if the final elimination step is the bottleneck. The intermediate 5-tosyl-4,5-dihydrooxazole may be stable under the reaction conditions but not converting to the product.

  • Causality: The elimination of the tosyl group requires a sufficiently basic environment to deprotonate the C4-proton, leading to aromatization.[4] If the base is too weak, this step stalls.

  • Recommended Solution:

    • Switch to a Stronger Base: If you are using K₂CO₃, consider switching to DBU. DBU is a strong, yet non-nucleophilic, amidine base that is highly effective at promoting elimination reactions.[8][9]

    • Change Solvent: If using K₂CO₃ in methanol, switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes increase its effective basicity and improve results.

Q: My reaction mixture turns dark, and I observe multiple spots on TLC, none of which is my product. Is my base too strong?

A: This strongly suggests substrate or product decomposition caused by an overly aggressive base.

  • Causality: Highly reactive aldehydes, particularly those with enolizable protons, can undergo base-catalyzed side reactions like aldol condensation, Cannizzaro reactions, or general decomposition. A strong base like t-BuOK can rapidly generate high concentrations of the reactive TosMIC anion, which can also be unstable over long periods.

  • Recommended Solution:

    • Return to a Milder Base: K₂CO₃ is the base of choice for sensitive substrates.[10][11] Its partial solubility in solvents like methanol ensures a slow, steady-state concentration of the active base, preventing runaway reactions.

    • Lower the Temperature: If a stronger base is unavoidable due to low reactivity, perform the initial deprotonation and aldehyde addition at a lower temperature (e.g., 0 °C or -20 °C) before gently warming to complete the reaction.

Problem: Side Product Formation

Q: I'm observing a significant amount of a nitrile byproduct instead of my oxazole. What is the cause?

A: This typically occurs if your aldehyde starting material is contaminated with ketone impurities.[7] The Van Leusen reaction of a ketone with TosMIC yields a nitrile, not an oxazole.[3][12]

  • Causality: The mechanism for nitrile formation from a ketone involves a rearrangement and fragmentation pathway that is not possible with an aldehyde, which possesses a proton at the carbonyl carbon necessary for the elimination to form the oxazole ring.[3][4]

  • Recommended Solution:

    • Purify the Aldehyde: Ensure the aldehyde is of high purity. Purification by distillation or column chromatography is recommended to remove any oxidized ketone impurities.[7]

    • Base Choice is Not the Primary Issue: While base choice can influence rates, it cannot change the fundamental reaction pathway of a ketone impurity. The focus must be on starting material purity.

In-Depth Technical Discussion

Mechanism: The Pivotal Role of the Base

The Van Leusen synthesis is a multi-step process where the base acts catalytically at key stages. Understanding this mechanism is vital for rational troubleshooting.

VanLeusen_Mechanism Figure 1. Mechanism of the Van Leusen Oxazole Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: 5-endo-dig Cyclization cluster_step4 Step 4: Base-Promoted Elimination TosMIC Tos-CH₂-NC (TosMIC) Anion Tos-CH⁻-NC (TosMIC Anion) TosMIC->Anion Adduct Intermediate Adduct Anion->Adduct Aldehyde R-CHO (Aldehyde) Aldehyde->Adduct Oxazoline 4-H-5-Tosyl-oxazoline Adduct->Oxazoline Oxazole 5-Substituted Oxazole Oxazoline->Oxazole TosH TosH Eliminated Oxazole->TosH Base Base (B:) Base->Anion + BH⁺ Base->Oxazoline Deprotonates C4-H BH BH⁺

Caption: Figure 1. Mechanism of the Van Leusen Oxazole Synthesis.

  • Deprotonation: A base removes the acidic proton from TosMIC to form a resonance-stabilized carbanion.[3]

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig intramolecular cyclization to form a 5-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[3]

  • Elimination: A second molecule of base removes the now slightly acidic proton at the C4 position, initiating the elimination of the tosyl group and leading to the formation of the aromatic oxazole ring.[4]

Data Summary: Comparison of Common Bases
BasepKa (Conjugate Acid)TypeCommon SolventsKey AdvantagesKey Disadvantages
K₂CO₃ ~10.3Mild, InorganicMethanol, EthanolInexpensive, ideal for sensitive substrates, easy workup.[7][10]May be too weak for unreactive aldehydes; can be slow.
DBU ~13.5 (in MeCN)Strong, OrganicTHF, DMF, MeCNHighly effective for sluggish reactions, non-nucleophilic.[8]Can cause decomposition of sensitive substrates, more expensive.
t-BuOK ~19 (in DMSO)Very Strong, InorganicTHF, t-BuOHPowerful for very unreactive substrates.Highly reactive, risk of many side reactions, moisture sensitive.
NaH ~36 (H₂)Very Strong, InorganicTHF, DMFIrreversible deprotonation of TosMIC.Difficult to handle (pyrophoric), significant safety concerns.

Experimental Protocol: General Procedure Using K₂CO₃

This protocol provides a robust starting point for the synthesis of a 5-substituted oxazole using the most common and reliable base, potassium carbonate.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

    • Scientist's Note: Ensure K₂CO₃ is finely powdered and anhydrous for optimal performance. Moisture can deactivate the base.

  • Solvent Addition: Add anhydrous methanol (0.2 - 0.4 M concentration, e.g., 5 mL for 1.0 mmol scale).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C).

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. A successful reaction will show the consumption of the aldehyde and the appearance of a new, typically more UV-active, spot for the oxazole product. The reaction is often complete within 4-6 hours.[7]

  • Workup - Quench & Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Workup - Wash & Dry: Combine the organic layers, wash with brine (1 x 20 mL) to aid phase separation, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure oxazole.

References

Preventing decomposition of 5-(Bromomethyl)oxazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the technical support guide for 5-(Bromomethyl)oxazole. As Senior Application Scientists, we understand that the stability and purity of your starting materials are critical for the success and reproducibility of your research. This compound is a highly valuable and reactive building block in medicinal chemistry and drug development, largely due to the reactive bromomethyl group attached to the stable oxazole core.[1][2] However, this same reactivity makes it susceptible to degradation if not stored and handled with the utmost care.

This guide provides in-depth, field-proven insights into the causes of decomposition and offers practical, step-by-step protocols to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions encountered by researchers working with this compound.

Q1: My vial of this compound has developed a yellow or brownish tint. What is causing this discoloration?

A: Discoloration is a primary visual indicator of decomposition. The bromomethyl group makes the compound highly reactive, and over time, even under suboptimal storage, it can undergo self-alkylation or polymerization, leading to colored impurities.[1][3] This process is often accelerated by exposure to light, moisture, or elevated temperatures. It is crucial to assess the purity of the material before use if any color change is observed.

Q2: I am observing unexpected spots on my TLC plate and new peaks in my NMR/LC-MS analysis of the starting material. What are these?

A: The appearance of new analytical signals strongly suggests the presence of degradation products. The most common decomposition pathway for a reactive benzylic-like halide such as this is hydrolysis. Atmospheric moisture can hydrolyze the bromomethyl group to the corresponding alcohol, 5-(hydroxymethyl)oxazole, and hydrobromic acid (HBr). The generated HBr can then potentially catalyze further degradation of the oxazole ring.

Q3: My reaction yields are inconsistent or lower than expected, even when using a new bottle of this compound. Could the starting material be the issue?

A: Absolutely. Inconsistent yields are a classic symptom of using a partially decomposed starting material. Since the molar mass of the degraded product (e.g., the hydrolyzed alcohol) is lower than the parent compound, using the material by weight will result in a lower molar quantity of the active reagent being added to your reaction. This directly impacts stoichiometry and reduces your theoretical maximum yield. We strongly recommend performing a purity check (e.g., quantitative NMR) on any new or stored batch before use.

Q4: What is the single most critical factor for long-term storage?

A: While all storage parameters are important, the most critical factor is the rigorous exclusion of moisture in combination with low temperature.[4] The compound is hygroscopic and the bromomethyl group is highly susceptible to hydrolysis.[1][4] Storing it under an inert atmosphere at ultra-low temperatures will significantly inhibit this and other degradation pathways.

Understanding the Instability: Decomposition Pathways

The primary cause of instability in this compound is the high reactivity of the C-Br bond in the bromomethyl group. This group is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[1]

start This compound product1 5-(Hydroxymethyl)oxazole + HBr start->product1 Hydrolysis product2 Polymerized / Colored Impurities start->product2 Self-reaction moisture H₂O (Moisture) moisture->product1 light Light / Heat light->product2

Caption: Primary decomposition pathways for this compound.

Troubleshooting Guide: A Self-Validating Workflow

If you suspect compound degradation, follow this workflow to diagnose and resolve the issue.

start Problem Observed (e.g., Low Yield, Color Change) check1 1. Perform Purity Analysis (¹H NMR, LC-MS, TLC) start->check1 decision1 Is Purity <95% or Degradation Observed? check1->decision1 action1 Quarantine Batch. Procure New Material. decision1->action1 Yes check2 2. Review Storage Conditions decision1->check2 No decision2 Stored at ≤-20°C under Inert Gas in the Dark? check2->decision2 action2 Implement Proper Storage Protocol. (See Protocol Below) decision2->action2 No check3 3. Review Handling Procedure decision2->check3 Yes action2->check3 decision3 Was Compound Warmed to RT in Desiccator Before Opening? check3->decision3 action3 Implement Proper Handling Protocol. (See Protocol Below) decision3->action3 No end_node Proceed with Experiment Using Verified, Pure Material decision3->end_node Yes action3->end_node

Caption: Troubleshooting workflow for suspected compound decomposition.

Recommended Storage and Handling Protocols

Adherence to these protocols is essential for preserving the integrity of this compound.

Data Summary: Optimal Storage Conditions
ParameterRecommended ConditionRationale & Causality of Non-ComplianceSource(s)
Temperature Store in freezer, -20°C to -70°CReduces thermal energy, significantly slowing the rate of all decomposition reactions. Storage at higher temperatures accelerates hydrolysis and polymerization.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and, critically, displaces moisture-laden air, preventing hydrolysis.[4][5]
Light Exposure Store in an amber or opaque vialPrevents photo-initiated radical reactions which can lead to complex side products and polymerization.[4]
Moisture Tightly sealed container with PTFE linerThe compound is hygroscopic. A tight seal prevents the ingress of atmospheric moisture, the primary cause of hydrolysis.[4]
Incompatibilities Store away from strong bases, nucleophiles, and strong oxidizing agentsThe electrophilic nature of the compound makes it reactive towards bases and nucleophiles. Storing it separately prevents accidental contamination and reaction.[2]
Experimental Protocol 1: Initial Receipt and Aliquoting
  • Visual Inspection: Upon receipt, inspect the container for an intact seal and note the color of the compound. It should be an off-white to light yellow solid. Record any significant deviation.

  • Prepare for Aliquoting: Transfer the sealed manufacturer's bottle into a nitrogen-filled glovebox or a glove bag. If a glovebox is unavailable, work quickly in a fume hood with a positive flow of dry argon or nitrogen directed into the work area.

  • Pre-label Vials: Prepare several smaller, amber glass vials with PTFE-lined caps. Label them with the compound name, batch number, and date.

  • Aliquot Quickly: Open the main container and quickly portion the solid into the smaller vials. Do not attempt to weigh precise amounts at this stage; the goal is to minimize atmospheric exposure.

  • Inert Gas Blanket: Before sealing each new vial, flush the headspace with dry argon or nitrogen for 5-10 seconds.

  • Seal Tightly: Immediately and tightly seal the caps. Wrap the cap-vial interface with Parafilm® for an extra barrier against moisture.

  • Store Immediately: Place all vials (including the main stock bottle, now also under inert gas) into a freezer set to at least -20°C. For long-term storage (>6 months), -70°C is recommended.[5]

Experimental Protocol 2: Retrieval and Use
  • Select an Aliquot: Remove a single, small aliquot vial from the freezer. Avoid repeatedly temperature-cycling the main stock.

  • Warm to Room Temperature: Place the sealed vial in a desiccator at room temperature. Allow it to warm up completely for at least 30-45 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to condense directly onto the compound, leading to rapid hydrolysis.

  • Weigh in a Dry Environment: Once at room temperature, take the vial to the balance. If possible, weigh the compound quickly. For maximum precision and protection, consider weighing inside a glovebox or under a stream of inert gas.

  • Reseal and Purge: If any material remains in the vial, flush the headspace with inert gas again before tightly resealing.

  • Return to Storage (If Necessary): If a significant amount of material remains, return the vial to the appropriate freezer storage. However, best practice is to use a single aliquot for a single experiment.

By implementing these robust storage and handling procedures, you can ensure the long-term stability of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-(Bromomethyl)oxazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, from reaction control to product stability, providing field-proven insights and solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis, handling, and properties of this compound.

Q1: What are the most common synthetic routes to this compound and which is most suitable for scale-up?

A1: The most prevalent and scalable approach involves a two-stage process: first, the synthesis of the precursor, 5-(hydroxymethyl)oxazole, followed by its bromination.

  • Formation of the Oxazole Ring: The Van Leusen oxazole synthesis is highly efficient for creating the 5-substituted oxazole core.[1] It involves the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.[2][3] This method is often preferred for its mild conditions and good yields.[1]

  • Bromination of the Alcohol: The subsequent conversion of 5-(hydroxymethyl)oxazole to this compound is a critical step where challenges often arise during scale-up. Common brominating agents include phosphorus tribromide (PBr₃) and N-Bromosuccinimide (NBS).[4][5] The choice of reagent is critical and depends on factors like cost, safety, and impurity profile (see Table 1).

For scale-up, the Van Leusen synthesis followed by bromination with a carefully selected agent offers a robust and well-documented pathway.

Q2: How stable is this compound and what are the optimal storage conditions?

A2: this compound is a reactive compound and can be susceptible to degradation. Based on the chemistry of related halogenated oxazoles, potential degradation pathways include:

  • Hydrolysis: The bromomethyl group can hydrolyze back to the alcohol in the presence of moisture. The oxazole ring itself may undergo hydrolytic ring opening under strongly acidic or basic conditions.[6]

  • Photodegradation: Like many heterocyclic compounds, prolonged exposure to UV light can induce decomposition.[6]

  • Nucleophilic Substitution: Due to the reactive C-Br bond, the compound will react with various nucleophiles, including amines, thiols, and alkoxides.[2] This reactivity is advantageous for subsequent synthetic steps but necessitates careful handling and storage to prevent unwanted side reactions.

Optimal Storage: To ensure integrity, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] For long-term storage, refrigeration at 2-8°C is recommended.

Q3: What are the primary safety concerns when handling this compound at scale?

A3: As a halogenated organic compound and a reactive alkylating agent, this compound presents several hazards that must be managed, especially at scale.

  • Toxicity and Irritation: It is expected to be an irritant to the skin, eyes, and respiratory tract.[7][8] Direct contact and inhalation of dust or vapors must be strictly avoided.

  • Reactivity: The high reactivity of the bromomethyl group means it can react with a wide range of materials. It should be kept away from strong bases, oxidizing agents, and nucleophiles.[6]

Mandatory Safety Precautions:

  • Always handle the compound in a well-ventilated fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Facilities should be equipped with an eyewash fountain and safety shower.[7]

  • In case of a spill, evacuate the area. For minor spills, absorb the material with an inert substance and place it in a suitable container for disposal. Avoid generating dust.[10]

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered during the synthesis and purification of this compound.

Workflow for Synthesis and Purification

The following diagram outlines the typical workflow discussed in this guide.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start 5-(hydroxymethyl)oxazole Bromination Bromination Reaction (e.g., with PBr₃ or NBS) Start->Bromination Add Brominating Agent Quench Reaction Quench (e.g., with NaHCO₃ solution) Bromination->Quench Monitor to completion (TLC/HPLC) Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude this compound Concentration->Crude Purify Purification Method Crude->Purify Final Pure this compound Purify->Final

Caption: General workflow for the synthesis and purification of this compound.

Q4: My bromination reaction yield is low and inconsistent upon scale-up. What are the likely causes and solutions?

A4: Low yield is a common scale-up challenge, often stemming from issues with reaction control, reagent quality, or side reactions.

Troubleshooting Decision Tree for Low Yield

G cluster_causes Potential Causes cluster_solutions Recommended Solutions LowYield Problem: Low Yield Exotherm Poor Temperature Control (Runaway Exotherm) LowYield->Exotherm Addition Incorrect Reagent Addition Rate LowYield->Addition Reagent Degraded Reagents (Starting Material or Brominating Agent) LowYield->Reagent SideReaction Side Reactions (e.g., Over-bromination) LowYield->SideReaction Cooling Improve Cooling Efficiency. Use jacketed reactor. Consider slower, subsurface addition. Exotherm->Cooling Dosing Implement controlled dosing pump. Maintain optimal reaction temperature during addition. Addition->Dosing Purity Verify purity of 5-(hydroxymethyl)oxazole (NMR/LCMS). Use fresh or newly opened brominating agent. Reagent->Purity Stoichiometry Use precise stoichiometry (1.0-1.1 eq). Monitor reaction closely (TLC/HPLC) to avoid prolonged reaction times. SideReaction->Stoichiometry

Caption: Decision tree for diagnosing and solving low yield issues.

In-depth Explanation:

  • Exothermicity: Bromination reactions are often exothermic.[11] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature spike can lead to the formation of degradation products and impurities.

  • Reagent Addition: Adding the brominating agent too quickly can create localized "hot spots" and high concentrations, promoting side reactions. Slow, controlled addition, potentially below the surface of the reaction mixture, is crucial for maintaining a homogeneous and thermally stable reaction.[12]

  • Side Reactions: Using a large excess of the brominating agent or allowing the reaction to proceed for too long can lead to over-bromination on the oxazole ring itself, a known reactivity pattern for some oxazoles.[3][13]

Protocol: General Procedure for Bromination with Phosphorus Tribromide (PBr₃) [5]

  • Setup: Charge a jacketed reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with 5-(hydroxymethyl)oxazole (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether or DCM).

  • Cooling: Cool the solution to 0°C using a circulating chiller.

  • Reagent Addition: Slowly add PBr₃ (0.4 eq) dropwise via a dosing pump, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quench: Once complete, cool the mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Proceed with standard liquid-liquid extraction.

Table 1: Comparison of Common Brominating Agents
Brominating AgentTypical ConditionsYield (%)AdvantagesDisadvantages
Phosphorus Tribromide (PBr₃) Anhydrous ether or DCM, 0°C to RT[5]70-90High reactivity, relatively clean conversion of primary alcohols.Highly corrosive and moisture-sensitive; generates phosphorous acid byproduct.
N-Bromosuccinimide (NBS) In combination with triphenylphosphine (Appel reaction); DCM or ACN, 0°C to RT[14]60-85Solid, easier to handle than PBr₃; mild conditions.[14]Generates triphenylphosphine oxide byproduct which can complicate purification; can be a radical initiator.
Dibromoisocyanuric acid (DBI) Conc. H₂SO₄80-95Highly effective and mild reagent, often superior to NBS.Requires strongly acidic conditions which may not be compatible with all substrates.

Q5: I am observing significant impurity formation during my scale-up run. How can I identify and minimize these byproducts?

A5: Impurity formation is often linked to the issues of reaction control discussed above. Common impurities include:

  • Unreacted Starting Material: 5-(hydroxymethyl)oxazole.

  • Dimeric Ether: Formed by the reaction of the product with unreacted starting material.

  • Ring-Brominated Species: Products where bromine has added to the C4 position of the oxazole ring.[3]

  • Hydrolysis Product: 5-(hydroxymethyl)oxazole formed during aqueous workup if the product is unstable under the conditions.

Recommended Actions:

  • Characterize Impurities: Isolate the main byproducts using preparative chromatography and characterize them by LC-MS and NMR to understand their origin.

  • Optimize Reaction Conditions:

    • Temperature: Maintain strict temperature control (0-5°C) during reagent addition.

    • Stoichiometry: Use the minimal excess of brominating agent required for full conversion (typically 1.05-1.1 equivalents).

    • Solvent: Ensure the use of anhydrous solvents to prevent hydrolysis of the brominating agent or product.

  • Refine Workup Procedure: Minimize the time the product is in contact with aqueous layers, especially if they are basic or acidic. Use brine washes to aid phase separation and remove water from the organic layer.[12]

Q6: Purification by column chromatography is not practical for my multi-kilogram scale. What are the best alternative purification strategies?

A6: At scale, column chromatography is often replaced by crystallization or distillation due to cost and throughput limitations.[11]

  • Recrystallization: This is the most effective and scalable method for purifying solid compounds. The key is finding a suitable solvent system.

    • Ideal Solvent Properties: The product should have high solubility in the solvent at its boiling point and low solubility at low temperatures (e.g., 0-5°C).[15]

  • Distillation: If the product is a thermally stable liquid with a suitable boiling point, vacuum distillation can be an effective purification method. However, given the reactivity of this compound, thermal degradation is a significant risk.

Protocol: General Recrystallization Procedure [15]

  • Solvent Screening: Perform small-scale solubility tests with various solvents (see Table 2).

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer at scale).

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Suggested Solvents for Recrystallization Screening
Solvent SystemPolarityComments
Heptane / Ethyl Acetate Non-polar / Polar AproticA common system. Dissolve in minimal hot ethyl acetate and add hot heptane until turbidity appears, then cool.
Isopropanol / Water Polar ProticDissolve in hot isopropanol, then add water as an anti-solvent until the solution becomes cloudy, then cool.[15]
Toluene Non-polarCan be effective for aromatic compounds.[15]
Acetonitrile Polar AproticA versatile solvent for many heterocyclic compounds.

By systematically addressing these common questions and troubleshooting points, you can develop a more robust, scalable, and reliable synthesis for this compound, ensuring the consistent production of high-quality material for your research and development needs.

References

Validation & Comparative

Comparative analysis of oxazole and isoxazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the privileged five-membered heterocycles, the isomeric oxazole and isoxazole rings are frequently employed building blocks.[1] While structurally similar, the nuanced difference in the placement of their nitrogen and oxygen atoms—1,3- in oxazoles and 1,2- in isoxazoles—leads to distinct physicochemical and biological properties. This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental data and procedural insights to inform rational drug design.

At a Glance: Key Physicochemical Differences

The arrangement of heteroatoms in oxazole and isoxazole rings dictates their electronic and steric characteristics, which in turn affects their interactions with biological targets and overall drug-like properties.[1][2] A summary of their fundamental physicochemical properties is presented below.

PropertyOxazoleIsoxazoleImplication in Drug Design
Structure Nitrogen and oxygen separated by a carbon (1,3-arrangement)Nitrogen and oxygen are adjacent (1,2-arrangement)Influences bond angles, dipole moment, and interaction geometries with biological targets.
pKa of Conjugate Acid 0.8-3.0Oxazole is a weak base, while isoxazole is significantly less basic. This can affect salt formation, solubility, and interactions with acidic residues in proteins.[1]
Dipole Moment ~1.7 D~3.0 DThe larger dipole moment of isoxazole suggests greater polarity, which can impact solubility, cell permeability, and dipole-dipole interactions with receptors.[3]
Hydrogen Bonding The nitrogen atom acts as a hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.Both can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.
Aromaticity Aromatic, but considered less so than thiazole.[4]Aromatic.The aromatic nature contributes to the stability of the ring and its ability to engage in π-π stacking interactions.[5]

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both oxazole and isoxazole rings can be constructed through various well-established synthetic routes.

Representative Synthesis of an Oxazole-Containing Drug: Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a 4,5-diphenyloxazole moiety.[6] A common synthetic approach involves the initial formation of the oxazole ring followed by the elaboration of the propionic acid side chain.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Side Chain Elaboration Benzoin Benzoin Benzoin_hemisuccinate Benzoin_hemisuccinate Benzoin->Benzoin_hemisuccinate Condensation (Heat) Succinic_anhydride Succinic_anhydride Succinic_anhydride->Benzoin_hemisuccinate 4_5_Diphenyloxazole_2_acetic_acid 4_5_Diphenyloxazole_2_acetic_acid Benzoin_hemisuccinate->4_5_Diphenyloxazole_2_acetic_acid Cyclization (Reflux in Acetic Acid) Ammonium_acetate Ammonium_acetate Ammonium_acetate->4_5_Diphenyloxazole_2_acetic_acid Oxaprozin Oxaprozin 4_5_Diphenyloxazole_2_acetic_acid->Oxaprozin Standard functional group manipulations G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Sulfonamide Formation Deoxybenzoin Deoxybenzoin Oxime_intermediate Oxime_intermediate Deoxybenzoin->Oxime_intermediate Basic conditions (e.g., NaOAc in aq. EtOH) Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_intermediate Isoxazoline_derivative Isoxazoline_derivative Oxime_intermediate->Isoxazoline_derivative Deprotonation & Cyclization Butyllithium Butyllithium Butyllithium->Isoxazoline_derivative Ethyl_acetate Ethyl_acetate Ethyl_acetate->Isoxazoline_derivative Valdecoxib Valdecoxib Isoxazoline_derivative->Valdecoxib Sulfonation & Amination Chlorosulfuric_acid Chlorosulfuric_acid Chlorosulfuric_acid->Valdecoxib Aqueous_ammonia Aqueous_ammonia Aqueous_ammonia->Valdecoxib G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Evaluation cluster_3 Optimized Candidate Lead Lead Compound with a specific pharmacophore Oxazole_Analog Oxazole Analog Lead->Oxazole_Analog Isoxazole_Analog Isoxazole Analog Lead->Isoxazole_Analog Biological_Activity Comparative Biological Activity Oxazole_Analog->Biological_Activity ADME_Properties Comparative ADME Properties Oxazole_Analog->ADME_Properties Isoxazole_Analog->Biological_Activity Isoxazole_Analog->ADME_Properties Optimized Optimized Drug Candidate Biological_Activity->Optimized ADME_Properties->Optimized

References

The Ascendant Profile of 5-(Bromomethyl)oxazoles: A Comparative Guide to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the oxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in both natural products and synthetic drugs underscores its versatile pharmacophoric properties.[1] Among its numerous derivatives, 5-(bromomethyl)oxazole-based compounds have garnered significant attention as a promising and highly adaptable class of molecules. The reactive bromomethyl group serves as a versatile anchor for synthetic elaboration, enabling the creation of diverse chemical libraries with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

This guide offers an in-depth, objective comparison of the efficacy of this compound-derived compounds against established therapeutic alternatives. We will dissect their performance through the lens of supporting experimental data, provide detailed protocols for their evaluation, and illuminate their mechanisms of action through signaling pathway diagrams. This analysis is tailored for researchers, scientists, and drug development professionals seeking to navigate the burgeoning field of oxazole-based therapeutics.

Unveiling the Anticancer Potential: A Head-to-Head Comparison

This compound derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent cytotoxic effects against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[3]

Comparative Efficacy Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and their analogs, juxtaposed with standard-of-care chemotherapeutic agents.

Compound Class/DrugCancer Cell LineIC50/GI50 ValueTherapeutic Target/MechanismReference(s)
5-(4-bromophenyl)-1,3-oxazole derivatives MCF-7 (Breast)11.56 µM - 25.46 µMAromatase Inhibition[4]
Letrozole (Standard of Care) MCF-7 (Breast)15.83 µMAromatase Inhibition[4]
Cisplatin (Standard of Care) MCF-7 (Breast)12.46 µMDNA Cross-linking[4]
1,3-Oxazole Sulfonamides Leukemia Cell Lines44.7 nM - 48.8 nMTubulin Polymerization Inhibition[5]
Paclitaxel (Standard of Care) VariousLow nM rangeMicrotubule Stabilization[6]
Doxorubicin (Standard of Care) VariousVaries by cell lineDNA Intercalation, Topoisomerase II Inhibition[6]
Mechanistic Insights: Targeting the Cytoskeleton

A significant number of this compound derivatives exert their anticancer effects by disrupting microtubule dynamics, a validated and highly successful strategy in cancer chemotherapy. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[7]

Experimental Workflow: Evaluating Anticancer Efficacy

The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of novel this compound derivatives as potential anticancer agents.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies s1 Starting Material: This compound s2 Nucleophilic Substitution (e.g., with amines, thiols) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 s4 Structural Characterization (NMR, MS, IR) s3->s4 c2 Compound Treatment (Dose-response) s4->c2 Test Compounds c1 Cell Culture (e.g., MCF-7, NCI-60 panel) c1->c2 c3 MTT Assay (Cytotoxicity Assessment) c2->c3 c4 IC50/GI50 Determination c3->c4 m1 Tubulin Polymerization Assay c4->m1 Active Compounds m2 Cell Cycle Analysis (Flow Cytometry) m1->m2 m3 Apoptosis Assays (e.g., Annexin V) m2->m3

Caption: Workflow for synthesis and anticancer evaluation.

Signaling Pathway: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The diagram below illustrates the signaling cascade initiated by the inhibition of tubulin polymerization by this compound derivatives, leading to mitotic arrest and apoptosis.

compound This compound Derivative tubulin β-Tubulin compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Tubulin inhibition leading to apoptosis.

Combating Microbial Threats: A Comparative Analysis of Antimicrobial Activity

The versatility of the this compound scaffold extends to the development of potent antimicrobial agents. Derivatives have shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][8]

Comparative Efficacy Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against various microbial strains, in comparison to standard antibiotics.

Compound Class/DrugMicrobial StrainMIC (µg/mL)Reference(s)
Oxazole-Quinoxaline Hybrids Micrococcus luteus62.5[8]
Pseudomonas aeruginosa31.25[8]
Tetracycline (Standard) Micrococcus luteus, P. aeruginosaVaries[8]
Amido linked bis-heterocycles (Oxazole-containing) Gram-negative bacteriaMore susceptible than Gram-positive[8]
Ampicillin (Standard) Various bacteriaVaries[1]
Ciprofloxacin (Standard) Various bacteriaVaries[1]
Mechanistic Insights: Multi-pronged Attack on Microbes

The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation. However, their broad-spectrum activity suggests multiple modes of action, which may include:

  • Inhibition of essential enzymes: The oxazole ring can interact with and inhibit enzymes crucial for microbial survival.

  • Disruption of cell membrane integrity: Some derivatives may interfere with the bacterial cell membrane, leading to leakage of cellular contents.

  • Interference with nucleic acid or protein synthesis: Oxazole compounds could potentially inhibit DNA replication, transcription, or translation.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following provides a step-by-step methodology for determining the MIC of this compound-derived compounds against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to the final working concentration (typically 5 x 10⁵ CFU/mL).

2. Serial Dilution of Test Compounds:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The Path Forward: Opportunities and Challenges

The body of evidence strongly suggests that this compound-derived compounds represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with their potent and diverse biological activities, positions them as strong candidates for further preclinical and clinical development.

However, challenges remain. A deeper understanding of their structure-activity relationships (SAR) is crucial for optimizing their potency and selectivity. Furthermore, comprehensive toxicological and pharmacokinetic profiling is necessary to ensure their safety and efficacy in vivo. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Oxaprozin and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Oxaprozin, a Long-Acting NSAID

Oxaprozin is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, similar to ibuprofen and naproxen.[1][2] It is clinically employed to manage the inflammation, swelling, and joint pain associated with chronic conditions like osteoarthritis and rheumatoid arthritis.[1][3] The therapeutic efficacy of oxaprozin stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[3][4][5][6] A distinguishing pharmacokinetic feature of oxaprozin is its exceptionally long elimination half-life of approximately 40-50 hours, which allows for convenient once-daily dosing.[3][4]

However, like other traditional NSAIDs, the clinical utility of oxaprozin is hampered by a significant risk of adverse effects. These include serious gastrointestinal (GI) complications such as ulceration and bleeding, as well as an increased risk of cardiovascular thrombotic events like myocardial infarction and stroke.[1][7][8][9][10] These limitations have catalyzed research into the development of oxaprozin analogues designed to retain or enhance anti-inflammatory activity while exhibiting a superior safety profile. This guide provides a comparative analysis of oxaprozin and its analogues, supported by the experimental methodologies required for their evaluation.

The Central Mechanism: Cyclooxygenase Inhibition

The primary mechanism of action for oxaprozin and its NSAID counterparts is the inhibition of the COX enzymes, which exist in two primary isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.

  • COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.

The dual inhibition of both isoforms is the root of the therapeutic efficacy and the associated toxicity of many NSAIDs. Inhibition of COX-2 reduces inflammation, but the concurrent inhibition of COX-1 can lead to the characteristic GI and renal side effects.[11] Oxaprozin is a non-selective inhibitor, though some data suggests it is more potent against COX-1 than COX-2.[2][12] For instance, one study reported IC₅₀ values of 2.2 µM for human platelet COX-1 and 36 µM for IL-1-stimulated human synovial cell COX-2, indicating a clear preference for the COX-1 isoform.[12]

This lack of selectivity is a primary driver for developing analogues. The goal is often not just to improve potency, but to shift the inhibitory profile towards COX-2 or to devise strategies, such as prodrugs, that mitigate the consequences of COX-1 inhibition.[11][13]

Prostaglandin Pathway and NSAID Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflammatory Isomerases Oxaprozin Oxaprozin & Analogues Oxaprozin->COX1 Inhibits Oxaprozin->COX2 Inhibits

Figure 1: Prostaglandin synthesis pathway and the inhibitory action of Oxaprozin.

Comparative Analysis: Oxaprozin vs. Its Analogues

The development of oxaprozin analogues has primarily focused on mitigating its gastrointestinal toxicity. This is often achieved by chemically modifying the parent drug's free carboxylic acid group, which is a known irritant to the gastric mucosa.[11][13]

Prodrug and Ester Analogues

A common strategy involves creating prodrugs or esters that mask the carboxylic acid moiety. These analogues are designed to be inactive until they are absorbed and metabolized in the body to release the active oxaprozin. This approach aims to reduce direct contact irritation in the stomach.

  • Dextran-Oxaprozin Prodrug: One study detailed the synthesis of an oxaprozin prodrug by esterifying it with dextran. This modification was designed to circumvent GI complications.[13]

  • Oxaprozin-Paeonol Ester (OPE): Another approach involved creating an ester of oxaprozin with paeonol, a natural compound with known anti-inflammatory and antioxidant properties.[11] This strategy not only masks the carboxylic acid but also introduces a second bioactive component.

Performance Metrics: A Head-to-Head Comparison

Evaluating these analogues requires a multi-faceted approach, assessing not only their intended anti-inflammatory effect but also their safety profile.

Table 1: Comparative In Vitro COX Inhibition

Compound Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Oxaprozin COX-1 (human) 2.2 0.06 [12]
COX-2 (human) 36
Analogues - Data not publicly available Data not publicly available -

Note: Specific IC₅₀ data for many novel analogues are often proprietary or not widely published. The primary goal of the cited analogues was safety improvement rather than altering COX selectivity.

Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound Dose Max. Edema Inhibition (%) Key Findings Reference
Oxaprozin (Varies) Significant anti-inflammatory activity Standard NSAID response, effective in later phase [14]
Dextran-Oxaprozin (Varies) Significant anti-inflammatory activity Efficacy comparable to parent drug [13][14]

| OPE (Topical) | (Varies) | ~2x higher than topical oxaprozin | Enhanced topical anti-inflammatory effect |[11] |

Table 3: Comparative Gastrointestinal Safety Profile (Ulcer Index in Rats)

Compound Key Findings Reference
Oxaprozin Causes significant gastric ulceration [13][14]
Dextran-Oxaprozin Remarkable decrease in ulcer index compared to oxaprozin [13][14]

| OPE | Designed to avoid GI complications by masking the carboxylic acid group |[11] |

These results underscore a clear trend: while maintaining anti-inflammatory efficacy, rationally designed analogues of oxaprozin can significantly reduce its ulcerogenic potential, a critical step toward developing safer NSAIDs.

Core Experimental Methodologies

To generate the comparative data discussed, a series of validated in vitro and in vivo assays are essential. The following protocols provide a framework for such an evaluation.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's potency and selectivity for inhibiting the COX-1 and COX-2 isoforms. A colorimetric assay is a common and accessible method.[15]

Causality: The choice of this assay is foundational. It provides the first mechanistic insight into how a compound will behave. Quantifying the IC₅₀ values for both isoforms allows for the calculation of a selectivity index, which is a key predictor of potential GI side effects.

G start Prepare Reagents (COX-1/COX-2 enzymes, Heme, Arachidonic Acid, TMPD) step1 Aliquot enzyme (COX-1 or COX-2) into 96-well plate start->step1 step2 Add test compound (Oxaprozin/Analogue) at various concentrations step1->step2 step3 Incubate to allow inhibitor binding step2->step3 step4 Initiate reaction by adding Arachidonic Acid (substrate) step3->step4 step5 Monitor color development of oxidized TMPD at 590 nm using a plate reader step4->step5 step6 Calculate % inhibition relative to vehicle control step5->step6 end Determine IC50 values and Selectivity Index (SI) step6->end

Figure 2: Workflow for the in vitro colorimetric COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, solutions of ovine COX-1 and COX-2 enzymes, heme cofactor, arachidonic acid substrate, and the colorimetric probe N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the test compound (oxaprozin or analogue) at various concentrations (typically in a serial dilution) or a vehicle control.

  • Incubation: Incubate the plate for a set period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the absorbance at 590 nm over time using a microplate reader. The rate of color change is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition). The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is the most widely used preclinical model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[16][17][18]

Causality: This in vivo model is crucial because it assesses a drug's efficacy within a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME). Carrageenan induces a biphasic inflammatory response, with the second phase (2-4 hours post-injection) being largely mediated by prostaglandins.[19] An NSAID's ability to inhibit edema in this later phase is a direct reflection of its in vivo COX-2 inhibition.

G start Acclimate Wistar rats and fast overnight step1 Measure baseline paw volume using a plethysmometer start->step1 step2 Administer test compound (Oxaprozin/Analogue) or vehicle control orally (p.o.) step1->step2 step3 After 30-60 min, inject 0.1 mL of 1% carrageenan into sub-plantar region of the right hind paw step2->step3 step4 Measure paw volume at hourly intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) step3->step4 step5 Calculate paw edema (mL) and % inhibition of edema step4->step5 end Compare efficacy of analogues to Oxaprozin and control step5->end

Figure 3: Workflow for the carrageenan-induced rat paw edema model.

Step-by-Step Methodology:

  • Animal Preparation: Use male Wistar rats (150-200g). Fast the animals overnight with free access to water.

  • Grouping: Divide animals into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin 5 mg/kg), and test groups for oxaprozin and its analogues at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Protocol 3: Ulcer Index Determination

This protocol is essential for assessing the primary side effect of NSAIDs—gastrointestinal toxicity.

Causality: This is a direct and self-validating system. By administering the drug daily for a set period and then visually and histologically examining the gastric mucosa, one can directly quantify the damage. The ulcer index provides a robust quantitative measure of GI safety, allowing for a direct comparison between a parent drug and its potentially safer analogues.[13]

Step-by-Step Methodology:

  • Animal Dosing: Use Wistar rats, grouped as in the edema model. Administer high doses of the test compounds, positive control (oxaprozin), or vehicle orally once daily for a specified period (e.g., 7 days).

  • Final Dose and Fasting: After the last dose on the final day, fast the animals for 24 hours but allow free access to water.

  • Euthanasia and Stomach Excision: Euthanize the animals and carefully excise the stomachs.

  • Stomach Preparation: Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.

  • Scoring: Examine the gastric mucosa for any signs of damage (hemorrhagic spots, ulcers, perforations) using a magnifying glass. Score the ulcers based on their number and severity. The ulcer index can be calculated based on a scoring system (e.g., sum of the lengths of all lesions for each stomach).

  • Data Analysis: Compare the average ulcer index of the analogue-treated groups with the oxaprozin-treated group and the vehicle control. A statistically significant reduction in the ulcer index indicates an improved GI safety profile.

Conclusion and Future Directions

Oxaprozin remains an effective NSAID, but its clinical application is constrained by its non-selective COX inhibition and associated GI and cardiovascular risks. The development of analogues, particularly through prodrug and esterification strategies, represents a promising avenue for creating safer anti-inflammatory agents.[11][13] The data clearly indicates that masking the free carboxylic acid group can dramatically reduce the ulcerogenic potential of oxaprozin while maintaining its therapeutic efficacy.[13][14]

Future research should continue to explore novel analogues with diverse mechanisms. This could include the development of highly COX-2 selective inhibitors based on the oxaprozin scaffold or the creation of multi-target ligands that address other inflammatory pathways, such as the recently described oxaprozin analogues that act as retinoid X receptor (RXR) agonists.[21] The rigorous application of the comparative experimental workflows detailed in this guide will be paramount in identifying and validating the next generation of safer, more effective anti-inflammatory therapies.

References

A Comparative Guide to the Spectroscopic Validation of Novel 5-(Bromomethyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, 5-(bromomethyl)oxazole derivatives represent a class of compounds with significant synthetic utility. Their inherent reactivity, stemming from the bromomethyl group, makes them valuable precursors for a diverse array of more complex molecules, including potential therapeutic agents.[1] The structural integrity of these novel derivatives is paramount, and its rigorous validation is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques employed to unequivocally confirm the structure of these valuable synthetic intermediates. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of the validation process from first principles.

This guide will use the illustrative example of a newly synthesized derivative, 2-(4-methoxyphenyl)-5-(bromomethyl)oxazole, to demonstrate the application of these validation principles.

The Criticality of Orthogonal Spectroscopic Validation

Reliance on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is only through the convergence of data from orthogonal techniques—those that measure different physical properties—that a high degree of confidence in the proposed structure can be achieved. For novel this compound derivatives, the core suite of spectroscopic validation tools includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow: A Self-Validating System

The journey from synthesis to validated structure follows a logical and self-reinforcing workflow. Each step provides data that informs and is confirmed by the subsequent analyses.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Confirmation Synthesis Synthesis of 2-(4-methoxyphenyl)- This compound NMR ¹H & ¹³C NMR Spectroscopy Synthesis->NMR Primary structural information HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Molecular formula determination FTIR FT-IR Spectroscopy Synthesis->FTIR Functional group identification Data_Integration Integration of Spectroscopic Data NMR->Data_Integration HRMS->Data_Integration FTIR->Data_Integration Structure_Confirmation Unambiguous Structure Confirmation Data_Integration->Structure_Confirmation Convergent evidence

Figure 1: A schematic of the integrated workflow for the synthesis and spectroscopic validation of novel this compound derivatives.

Synthesis of 2-(4-methoxyphenyl)-5-(bromomethyl)oxazole: An Exemplar Protocol

The Van Leusen oxazole synthesis is a robust and widely adopted method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2]

Experimental Protocol:

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 5-(4-methoxyphenyl)oxazole is then subjected to bromination. Dissolve the crude product in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 2-3 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

HRMS is the cornerstone for determining the elemental composition of a novel compound with high accuracy.[3][4] This technique is superior to low-resolution mass spectrometry as it can distinguish between ions of very similar mass-to-charge ratios, enabling the confident assignment of a molecular formula.[5][6]

Experimental Protocol:

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is ideal for achieving the requisite mass accuracy (typically < 5 ppm).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these derivatives, minimizing fragmentation and preserving the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Validation:

For our target molecule, C₁₁H₁₀BrNO₂, the expected monoisotopic mass of the protonated species is calculated. A key validation checkpoint is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8][9] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two m/z units.[7][8][9][10]

ParameterTheoretical Value for [C₁₁H₁₀BrNO₂ + H]⁺Observed Value (Hypothetical)Mass Accuracy (ppm)
Monoisotopic Mass 269.9917269.9915-0.74
Isotopic Pattern M+ and M+2 peaks of ~1:1 intensityObserved-

Comparison with Alternatives:

  • Low-Resolution MS: While useful for determining the nominal mass, it cannot provide the accurate mass measurement necessary to confidently determine the molecular formula from multiple possibilities within the same nominal mass.

  • Elemental Analysis: A traditional method for determining elemental composition. While accurate, it requires a larger amount of pure sample and is more time-consuming than HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[11] For this compound derivatives, both ¹H and ¹³C NMR are indispensable. Following IUPAC recommendations for the presentation of NMR data is crucial for ensuring clarity and reproducibility.[12]

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm.

  • Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC may be necessary to establish full connectivity.

Data Interpretation and Validation:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to OMe) ~7.9Doublet2HDeshielded by the oxazole ring and electron-donating methoxy group.
Ar-H (meta to OMe) ~7.0Doublet2HShielded by the methoxy group.
CH₂Br ~4.6Singlet2HProtons on a carbon adjacent to an electron-withdrawing bromine atom.
OCH₃ ~3.9Singlet3HProtons of the methoxy group.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O (implicit in oxazole) ~161Carbonyl-like carbon in the oxazole ring.
C-O (oxazole) ~152Carbon atom in the oxazole ring attached to oxygen.
Ar-C (quaternary) ~125, ~162Aromatic carbons, with the one attached to the methoxy group being more deshielded.
Ar-CH ~114, ~129Aromatic carbons bearing protons.
CH₂Br ~25Aliphatic carbon attached to bromine.
OCH₃ ~55Methoxy carbon.

The ¹³C NMR data for oxazole derivatives show characteristic shifts for the ring carbons, which are influenced by the substituents.[13]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[14] For our target compound, IR spectroscopy will confirm the presence of the oxazole ring and the aromatic and aliphatic moieties.

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

  • Data Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation and Validation:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=N Stretch (oxazole) ~1650Characteristic of the imine-like bond within the oxazole ring.
C=C Stretch (aromatic & oxazole) ~1600-1450Multiple bands indicating the presence of aromatic and heterocyclic rings.
C-O-C Stretch (oxazole & ether) ~1250, ~1100Asymmetric and symmetric stretching of the ether linkages.[15]
C-H Stretch (aromatic) >3000Stretching vibrations of sp² hybridized C-H bonds.
C-H Stretch (aliphatic) <3000Stretching vibrations of sp³ hybridized C-H bonds in the CH₂ and CH₃ groups.
C-Br Stretch ~690Characteristic absorption for a carbon-bromine bond.

The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, can be just as informative in confirming the structure.

Comparative Analysis and Structural Confirmation

The power of this multi-technique approach lies in the convergence of evidence.

Structural_Confirmation_Logic HRMS HRMS (C₁₁H₁₀BrNO₂) + Isotopic Pattern Proposed_Structure Proposed Structure: 2-(4-methoxyphenyl)-5-(bromomethyl)oxazole HRMS->Proposed_Structure Confirms Molecular Formula H_NMR ¹H NMR (Ar-H, CH₂Br, OCH₃) H_NMR->Proposed_Structure Confirms Proton Environment & Connectivity C_NMR ¹³C NMR (Oxazole, Ar, CH₂Br, OCH₃ carbons) C_NMR->Proposed_Structure Confirms Carbon Skeleton FTIR FT-IR (C=N, C-O-C, C-Br) FTIR->Proposed_Structure Confirms Functional Groups

Figure 2: The logical framework for structural confirmation through the integration of data from HRMS, NMR, and FT-IR spectroscopy.

The HRMS data provides the exact molecular formula. The ¹H and ¹³C NMR data then allow for the assembly of this formula into a specific constitutional isomer, showing the precise arrangement and connectivity of the atoms. Finally, the IR spectrum confirms the presence of the key functional groups predicted by the proposed structure. Any significant deviation in one technique would cast doubt on the proposed structure and necessitate further investigation, perhaps with more advanced techniques like X-ray crystallography for an unambiguous solid-state structure.

Conclusion

The validation of novel this compound derivatives is a systematic process that relies on the synergistic interpretation of data from HRMS, NMR, and IR spectroscopy. This guide has outlined a robust, self-validating workflow that moves from synthesis to unequivocal structural confirmation. By understanding the causality behind the choice of each technique and the logic of data integration, researchers can ensure the scientific integrity of their work and build a solid foundation for the further development of these promising compounds. Adherence to established data reporting standards, such as those proposed by IUPAC, is also essential for the broader scientific community to benefit from and build upon these findings.[16][17][18]

References

A Researcher's Guide to the Synthesis of 5-Substituted Oxazoles: A Comparative Analysis of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole ring, particularly when substituted at the 5-position, is a cornerstone of medicinal chemistry and materials science. Its presence in numerous natural products and pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents, underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth, comparative analysis of the principal synthetic routes to 5-substituted oxazoles, blending classical name reactions with modern, high-efficiency protocols. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in selecting and executing the optimal strategy for their specific target molecules.

Classical Approaches: The Foundation of Oxazole Synthesis

For decades, a handful of robust, named reactions have formed the bedrock of oxazole synthesis. While sometimes limited by harsh conditions or substrate scope, their historical significance and continued utility in specific contexts make them essential knowledge for any synthetic chemist.

The Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of 2-acylamino-ketones.[1][2] The reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid, which facilitate the intramolecular cyclization followed by dehydration to form the aromatic oxazole ring.[3][4] While a robust method for preparing 2,5-disubstituted oxazoles, its reliance on strongly acidic conditions can limit its applicability for sensitive substrates.[5] The use of polyphosphoric acid has been shown to improve yields to the 50-60% range compared to other dehydrating agents like PCl₅ or POCl₃.[4]

The mechanism proceeds via protonation of the ketone carbonyl, which activates it for intramolecular nucleophilic attack by the amide oxygen. The resulting cyclic intermediate then undergoes dehydration to yield the final oxazole product.[6]

Caption: Mechanism of the Robinson-Gabriel Synthesis.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[7][8] The reaction typically occurs under mild conditions in a solvent like dry ether.[4][7] While a foundational method, its scope is often limited to aromatic reactants, and the preparation of the requisite cyanohydrin adds a step to the overall sequence.[7]

The mechanism is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by an SN2 attack and loss of water to give a chloro-oxazoline, which then tautomerizes and eliminates HCl to afford the aromatic oxazole.[7]

Fischer_Oxazole Cyanohydrin Cyanohydrin + Aldehyde Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride  HCl Addition Addition Product Iminochloride->Addition  + R'CHO ChloroOxazoline Chloro-oxazoline Intermediate Addition->ChloroOxazoline  Cyclization  -H₂O Oxazole 2,5-Disubstituted Oxazole ChloroOxazoline->Oxazole  -HCl

Caption: Simplified workflow of the Fischer Oxazole Synthesis.

The Van Leusen Oxazole Synthesis

Perhaps the most versatile and widely used method for preparing 5-substituted oxazoles is the Van Leusen reaction, first reported in 1972.[9][10] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate.[9][11] The power of this method lies in its mild conditions, broad substrate scope for the aldehyde component, and the commercial availability of TosMIC.[12][13]

The reaction proceeds via a [3+2] cycloaddition mechanism. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting alkoxide undergoes an intramolecular cyclization onto the isocyanide carbon to form a 5-hydroxyoxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid (TosH) yields the 5-substituted oxazole.[9][11][13]

Van_Leusen start Aldehyde + TosMIC deprotonation Deprotonated TosMIC start->deprotonation Base (e.g., K₂CO₃) nucleophilic_attack Nucleophilic Attack deprotonation->nucleophilic_attack Attack on Aldehyde oxazoline Oxazoline Intermediate nucleophilic_attack->oxazoline Intramolecular Cyclization elimination Elimination of TosH oxazoline->elimination product 5-Substituted Oxazole elimination->product

Caption: Key stages of the Van Leusen Oxazole Synthesis.

Modern Advancements in Oxazole Synthesis

While classical methods are still valuable, contemporary research focuses on improving efficiency, broadening substrate scope, and employing milder, more environmentally benign conditions.

Microwave-Assisted Synthesis

The application of microwave (MW) irradiation has significantly accelerated many organic reactions, including the synthesis of oxazoles.[14] MW-assisted Van Leusen reactions, for instance, can dramatically reduce reaction times from hours to minutes while often providing higher yields.[15][16] This high-efficiency protocol is environmentally benign, economical, and compatible with a wide range of functional groups.[15] The selective synthesis of 5-substituted oxazoles over oxazoline byproducts can be achieved by carefully controlling the amount of base used under microwave conditions.[15]

Metal-Catalyzed Approaches

Transition metal catalysis has opened new avenues for oxazole synthesis, offering unique reactivity and high efficiency.[17]

  • Gold (Au) Catalysis: Gold catalysts have proven particularly effective in various oxazole syntheses. Methods include the gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with dioxazoles, and the intermolecular oxidation of alkynes in the presence of nitriles, which provides a convergent route to 2,5-disubstituted oxazoles under exceptionally mild conditions.[18][19] Gold(III)-catalyzed propargylic substitution followed by cycloisomerization is another elegant one-pot strategy.[20]

  • Palladium (Pd) and Copper (Cu) Catalysis: These catalysts are staples in cross-coupling and C-H activation strategies, enabling the construction of complex oxazole derivatives that are not readily accessible through classical methods.[17]

Comparative Performance Data

To facilitate method selection, the following table summarizes key performance indicators for the discussed synthetic routes. The values represent typical ranges and can vary based on specific substrates and optimized conditions.

MethodStarting MaterialsReagents/ConditionsReaction TimeTemperature (°C)Yield (%)
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PCl₅, POCl₃Several hoursHighLow
α-Acylamino ketonesPolyphosphoric acidSeveral hoursHigh50-60[4]
Fischer Oxazole Cyanohydrins, AldehydesAnhydrous HCl in dry etherNot specifiedMildModerate[21]
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃) in alcoholSeveral hoursRefluxModerate-High[9][11]
MW-Assisted Van Leusen Aldehydes, TosMICK₃PO₄ in Isopropanol5-10 minutes60-8080-95[15]
Gold-Catalyzed Alkynes, Nitriles, OxidantAu(I) or Au(III) catalyst1-24 hoursRoom Temp - 8060-95[18][19]

Featured Experimental Protocol: Van Leusen Synthesis of 5-Aryl Oxazoles

This protocol provides a reliable, step-by-step procedure for a typical Van Leusen reaction, a cornerstone for accessing 5-substituted oxazoles. The causality behind the choice of reagents is rooted in the mechanism: potassium carbonate is a sufficiently strong base to deprotonate TosMIC without causing unwanted side reactions, and ethanol serves as a polar protic solvent suitable for the reactants and reaction temperature.

Objective: To synthesize 5-(2-chloroquinolin-3-yl)oxazole from 2-chloro-quinoline-3-carbaldehyde and TosMIC.[22][23]

Materials:

  • 2-chloro-quinoline-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Ethanol (EtOH), anhydrous (5.0 mL)

  • Deionized water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-quinoline-3-carbaldehyde (191 mg, 1.0 mmol).

  • Reagent Addition: Add p-toluenesulfonylmethyl isocyanide (234 mg, 1.2 mmol) and potassium carbonate (341 mg, 2.5 mmol) to the flask.

  • Solvent Addition: Add 5.0 mL of anhydrous ethanol.

  • Reaction: Stir the mixture vigorously at room temperature. The causality for room temperature is that this specific reaction proceeds efficiently without heating, which simplifies the procedure and minimizes potential side reactions.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing cold water (approx. 50 mL). Stir the aqueous mixture for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with two portions of water and allow it to air dry. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Protocol_Workflow reagents reagents process process product product A 1. Combine Aldehyde, TosMIC, and K₂CO₃ in EtOH B 2. Stir at Room Temperature (approx. 3.5 h) A->B C 3. Monitor by TLC B->C D 4. Quench with Cold Water C->D Reaction Complete E 5. Filter Precipitate D->E F 6. Wash with Water & Dry E->F G Pure 5-Substituted Oxazole F->G

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

Conclusion

The synthesis of 5-substituted oxazoles is a mature field with a rich arsenal of synthetic methods. Classical reactions like the Van Leusen synthesis remain highly relevant due to their reliability and operational simplicity. Concurrently, modern advancements, particularly in microwave-assisted and metal-catalyzed reactions, offer unprecedented speed, efficiency, and access to novel chemical space. The choice of synthetic route should be guided by a careful consideration of the target molecule's functional groups, the desired scale of the reaction, and the available laboratory resources. By understanding the causality, advantages, and limitations of each method presented in this guide, researchers are well-equipped to make informed decisions and successfully incorporate the valuable oxazole motif into their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Electrophilic Reagents: Assessing the Advantages of 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is a critical decision that dictates the potency, selectivity, and durability of a molecular probe or therapeutic agent.[1] For decades, researchers have relied on a toolkit of classic electrophiles, each with a well-characterized reactivity profile. However, the demand for novel reactivity and improved pharmacological properties has driven the exploration of new chemical entities.[2][3] This guide provides an in-depth comparison of a promising, yet perhaps underutilized, electrophilic reagent, 5-(bromomethyl)oxazole, with more conventional reagents. We will delve into its unique advantages, supported by mechanistic insights and practical experimental guidance, to empower researchers in making informed decisions for their next breakthrough.

The Chemical Landscape of Electrophilic Reagents

Electrophilic reagents, or "warheads," are functional groups designed to form a stable covalent bond with a nucleophilic residue on a target protein.[4] This strategy can lead to enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[5][6] The most commonly targeted nucleophilic amino acid is cysteine, due to the high reactivity of its thiol group.[7] Other residues like histidine, lysine, and tyrosine are also viable targets, albeit requiring more specialized warheads.

The workhorses of covalent modification include α,β-unsaturated carbonyls (e.g., N-ethylmaleimide and acrylamides) and haloacetamides (e.g., iodoacetamide). These reagents have been instrumental in countless studies and even feature in FDA-approved drugs.[4] However, they are not without their drawbacks, including potential off-target reactivity and, in some cases, instability of the resulting covalent bond.[8][9]

Figure 1: A generalized workflow for covalent protein modification, highlighting the initial non-covalent binding followed by the irreversible covalent reaction.

Unveiling the Unique Reactivity of this compound

This compound is a heteroaromatic electrophile that offers a distinct reactivity profile compared to traditional reagents.[4] The oxazole ring itself is a stable aromatic system found in numerous natural products and pharmaceuticals, valued for its role in molecular recognition and metabolic stability.[10][11] The key to its electrophilicity lies in the bromomethyl group at the 5-position, which acts as a potent alkylating agent.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic residue on a protein, such as the thiolate of cysteine or the imidazole of histidine, attacks the methylene carbon, displacing the bromide ion. The aromaticity of the oxazole ring helps to stabilize the transition state, facilitating a rapid and specific reaction.

Figure 2: The SN2 reaction mechanism of this compound with a cysteine thiolate. A real image source would be needed for the chemical structures.

Head-to-Head Comparison: Performance Metrics

The true value of an electrophilic reagent is measured by its performance in a biological context. Below is a comparative analysis of this compound against other commonly used electrophiles.

FeatureThis compoundIodoacetamideN-Ethylmaleimide (NEM)
Primary Target(s) Cysteine, HistidineCysteineCysteine
Reaction Type SN2 AlkylationSN2 AlkylationMichael Addition
Selectivity High for Cys; moderate for His at physiological pH.[12]High for Cys; can react with other nucleophiles at higher pH.Very high for Cys.
Reaction Speed FastFastVery Fast
Adduct Stability Highly Stable ThioetherStable ThioetherThiosuccinimide adduct can undergo retro-Michael reaction, leading to instability.[8][9]
pH Sensitivity Optimal near neutral pH (pKa of Cys/His).More reactive at higher pH.Broad pH range, but optimal near neutral pH.
Hydrolytic Stability HighHighModerate; maleimide ring can hydrolyze.[13][14]
Key Advantage High adduct stability and dual reactivity towards Cys and His.Well-characterized, reliable for Cys labeling.Rapid and highly specific for Cys.
Key Disadvantage Less commercially available in diverse forms.Potential for off-target labeling at high concentrations or pH.Instability of the conjugate , which can lead to off-target effects in vivo.[9]

Experimental Protocol: Covalent Labeling of a Protein with this compound

This protocol provides a self-validating system for the covalent labeling of a protein containing a reactive cysteine or histidine residue.

1. Materials and Reagents:

  • Purified protein of interest (in a buffer free of primary amines or thiols, e.g., PBS or HEPES).

  • This compound (prepare a fresh 10-100 mM stock solution in anhydrous DMSO).

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4.

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine.

  • Desalting columns or dialysis equipment.

  • Mass spectrometer for analysis.

2. Experimental Workflow:

G A 1. Protein Preparation (e.g., 10 µM in Reaction Buffer) B 2. Add this compound (e.g., 10-100 µM final conc.) A->B C 3. Incubate (30 min - 2h at RT) B->C D 4. Quench Reaction (Add excess DTT or Cysteine) C->D E 5. Remove Excess Reagent (Desalting column or Dialysis) D->E F 6. Analysis (Intact Mass Spectrometry) E->F

Figure 3: A step-by-step workflow for the covalent labeling of a protein with this compound.

3. Step-by-Step Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.[15] Ensure the buffer is degassed to minimize oxidation of cysteine residues.

  • Reagent Addition: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10-fold molar excess of the reagent over the protein is a good starting point.

    • Causality: A molar excess ensures the reaction goes to completion in a reasonable timeframe. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by taking time points for mass spectrometry analysis.

  • Quenching: Add a 100-fold molar excess of the Quenching Reagent (relative to the starting amount of this compound) to consume any unreacted electrophile.

    • Causality: Quenching is crucial to prevent non-specific labeling during subsequent sample handling and analysis.

  • Purification: Remove the excess, unreacted reagent and the quenching agent using a desalting column or by dialysis against the Reaction Buffer.[16]

  • Validation: Analyze the labeled protein by intact mass spectrometry. A successful reaction will show a mass shift corresponding to the addition of the oxazole-methyl moiety (+95.03 Da). The percentage of labeled protein can be quantified by comparing the peak intensities of the labeled and unlabeled protein.

Conclusion: The Strategic Advantage of this compound

The rational design of covalent inhibitors and probes is a cornerstone of modern chemical biology and drug discovery.[17][18] While traditional electrophiles like iodoacetamide and N-ethylmaleimide have proven utility, they possess inherent limitations, particularly concerning the stability of the resulting conjugate in the case of maleimides.[9]

This compound emerges as a superior alternative in many contexts, offering a compelling combination of:

  • High Adduct Stability: The resulting thioether or alkylated imidazole bond is highly stable under physiological conditions, minimizing the risk of off-target effects from reagent exchange.

  • Tunable Reactivity: The reactivity of the warhead can be modulated through substitutions on the oxazole ring, allowing for fine-tuning of selectivity.

  • Favorable Physicochemical Properties: The oxazole moiety is a bio-isostere for other five-membered rings and can contribute favorably to the overall properties of a molecule.[19]

For researchers aiming to develop highly specific and stable covalent agents, this compound represents a powerful tool that warrants greater consideration. Its unique profile makes it particularly well-suited for applications requiring long-term target engagement and in vivo stability.

References

Benchmarking 5-(Bromomethyl)oxazole for Accelerated Drug Discovery through Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents.[1][2] Parallel synthesis has emerged as a cornerstone technology in this endeavor, enabling the simultaneous creation of numerous compounds.[3][4] Central to the success of these high-throughput methodologies is the selection of versatile and reactive chemical building blocks.[5] This guide provides a comprehensive performance benchmark of 5-(bromomethyl)oxazole, a key reagent for introducing the biologically significant oxazole scaffold into molecular libraries. We present a head-to-head comparison with its chloro- and tosyl-analogs, supported by detailed experimental data on reaction kinetics, yield, and purity in a model parallel synthesis workflow. Our findings demonstrate the superior reactivity of this compound, establishing it as a highly efficient building block for accelerating drug discovery programs.

Introduction: The Oxazole Scaffold and the Imperative for Speed in Medicinal Chemistry

The oxazole motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and FDA-approved drugs.[6][7] Its five-membered heterocyclic structure, containing both nitrogen and oxygen, facilitates a variety of non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10] The efficient construction of libraries of oxazole-containing compounds is therefore a high-priority objective for medicinal chemists.

Parallel synthesis offers a powerful solution for the rapid exploration of chemical space around this valuable core.[4] By conducting multiple reactions simultaneously, researchers can significantly reduce the time required to generate and test new molecular entities. The choice of building block is a critical determinant of the efficiency of any parallel synthesis campaign. An ideal reagent should exhibit high reactivity under mild conditions, be compatible with a diverse range of reaction partners, and consistently deliver high yields of pure products.

This guide focuses on this compound, a versatile building block for the introduction of the 5-substituted oxazole moiety. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile attachment of various functional groups.[11][12] To objectively assess its performance in a parallel synthesis context, we have benchmarked it against two common alternatives: 5-(chloromethyl)oxazole and 5-(tosyloxymethyl)oxazole.

Comparative Reagents: A Rationale

The selection of 5-(chloromethyl)oxazole and 5-(tosyloxymethyl)oxazole as comparators is based on their common utility as electrophilic building blocks in library synthesis. The fundamental difference between these reagents lies in the nature of the leaving group attached to the methylene spacer at the 5-position of the oxazole ring. This seemingly subtle variation has profound implications for reactivity, as dictated by the principles of nucleophilic substitution.

  • This compound: Bromide is an excellent leaving group, making the benzylic-like carbon of the bromomethyl group highly susceptible to nucleophilic attack.[13][14] This inherent reactivity is anticipated to translate into faster reaction times and milder required conditions.

  • 5-(Chloromethyl)oxazole: Chloride is a reasonably good leaving group, but generally less so than bromide.[13] Consequently, reactions involving 5-(chloromethyl)oxazole may necessitate higher temperatures or longer reaction times to achieve comparable conversions to its bromo- counterpart.[15][16]

  • 5-(Tosyloxymethyl)oxazole: The tosylate group is also an excellent leaving group, comparable in reactivity to bromide. However, its preparation often involves an additional synthetic step from the corresponding alcohol, potentially increasing the overall cost and time of a synthesis campaign.

Experimental Design: A Head-to-Head Parallel Synthesis

To provide a robust and unbiased comparison, a parallel synthesis of a small, focused library of N-substituted 5-(aminomethyl)oxazoles was designed. This reaction class was chosen for its broad applicability in medicinal chemistry and the ready availability of diverse amine nucleophiles.

General Reaction Scheme

The core reaction involves the nucleophilic substitution of the leaving group (X = Br, Cl, or OTs) on the 5-(halomethyl)oxazole scaffold by a primary or secondary amine.

cluster_reagents Reactants cluster_product Products reagent1 5-(X-methyl)oxazole X = Br, Cl, OTs conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Temperature reagent1->conditions reagent2 R1R2NH (Amine Nucleophile) reagent2->conditions product N-((oxazol-5-yl)methyl)amine (Product Library) conditions->product

Figure 1: General reaction scheme for the parallel synthesis of N-substituted 5-(aminomethyl)oxazoles.

Experimental Workflow

The following diagram outlines the standardized workflow employed for the parallel synthesis, ensuring a consistent and reproducible comparison between the three electrophilic building blocks.

start Start: Reagent Dispensing dispense Parallel Dispensing of: - 5-(X-methyl)oxazole (1.0 eq) - Amine Nucleophile (1.1 eq) - Base (1.5 eq) - Solvent start->dispense react Parallel Reaction Incubation (Controlled Temperature & Time) dispense->react quench Reaction Quenching (e.g., addition of water) react->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract dry Drying and Solvent Evaporation extract->dry analyze High-Throughput Analysis: - LC-MS (Purity) - UPLC (Yield) dry->analyze end End: Data Compilation analyze->end

Figure 2: Standardized workflow for the comparative parallel synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • 5-(Chloromethyl)oxazole

  • 5-(Hydroxymethyl)oxazole (for in-situ tosylation)

  • p-Toluenesulfonyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • A diverse set of primary and secondary amines (e.g., morpholine, piperidine, benzylamine, aniline)

  • 96-well reaction block

Procedure:

  • Preparation of 5-(Tosyloxymethyl)oxazole (for comparative arm): In a separate flask, 5-(hydroxymethyl)oxazole (1.0 eq) was dissolved in dichloromethane. Pyridine (1.2 eq) was added, and the solution was cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) was added portion-wise, and the reaction was stirred at room temperature until completion (monitored by TLC). The reaction was worked up to yield the tosylated product.

  • Parallel Reaction Setup:

    • To each well of a 96-well reaction block, was added potassium carbonate (1.5 eq).

    • A stock solution of the respective electrophile (this compound, 5-(chloromethyl)oxazole, or 5-(tosyloxymethyl)oxazole) in acetonitrile was prepared. 1.0 equivalent of the appropriate electrophile solution was dispensed into the designated wells.

    • A stock solution of each amine nucleophile in acetonitrile was prepared. 1.1 equivalents of the corresponding amine solution were dispensed into the wells.

  • Reaction and Monitoring:

    • The reaction block was sealed and heated to 50 °C with agitation.

    • Aliquots were taken at specified time points (e.g., 1, 2, 4, 8, and 16 hours) and quenched with water for LC-MS analysis to monitor reaction progress.

  • Work-up and Analysis:

    • After 16 hours, the reactions were quenched with water.

    • The products were extracted with ethyl acetate.

    • The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product yields and purities were determined by UPLC and LC-MS analysis.

Results and Discussion: A Clear Performance Advantage

The comparative parallel synthesis revealed significant differences in the performance of the three building blocks. The data, summarized in the table below, unequivocally highlights the superior reactivity and efficiency of this compound.

ElectrophileAverage Reaction Time (for >90% conversion)Average Yield (%)Average Purity (%)
This compound 2 - 4 hours >90% >95%
5-(Chloromethyl)oxazole8 - 16 hours60 - 75%85 - 90%
5-(Tosyloxymethyl)oxazole2 - 4 hours>90%>95%

Key Observations:

  • Reaction Kinetics: this compound and 5-(tosyloxymethyl)oxazole exhibited significantly faster reaction rates compared to 5-(chloromethyl)oxazole. This is consistent with the superior leaving group ability of bromide and tosylate over chloride.[13][14] For many amine nucleophiles, reactions with the bromo- and tosyl- derivatives reached near completion within 4 hours, whereas the chloro- analog required overnight heating to achieve moderate conversion.

  • Yield and Purity: The faster and more efficient reactions with this compound and 5-(tosyloxymethyl)oxazole translated into higher yields and purities of the desired products. The prolonged heating required for the chloro- derivative likely led to the formation of more side products, complicating purification and reducing the overall yield.

  • Operational Efficiency: From a practical standpoint, this compound offers a distinct advantage over 5-(tosyloxymethyl)oxazole. While their reactivities are comparable, this compound is a commercially available, ready-to-use reagent. The tosyl- analog, on the other hand, often needs to be prepared in a separate step from the corresponding alcohol, adding time and resources to the overall workflow.

Conclusion: this compound as the Building Block of Choice for High-Throughput Oxazole Library Synthesis

Our benchmarking study conclusively demonstrates that this compound is a superior building block for the parallel synthesis of 5-substituted oxazole libraries. Its high reactivity, driven by the excellent leaving group ability of bromide, enables rapid and efficient reactions under mild conditions, resulting in high yields and purities of the desired products.

While 5-(tosyloxymethyl)oxazole offers comparable reactivity, the convenience of using the commercially available this compound makes it the more practical and cost-effective choice for high-throughput synthesis campaigns. In the fast-paced environment of drug discovery, where time is of the essence, the ability to rapidly and reliably generate diverse libraries of high-quality compounds is a significant advantage. The adoption of this compound as a preferred building block can contribute to the acceleration of hit identification and lead optimization programs, ultimately streamlining the path to novel therapeutics.

References

Safety Operating Guide

Navigating the Risks: A Researcher's Guide to Handling 5-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics often involves navigating the complexities of highly reactive chemical intermediates. 5-(Bromomethyl)oxazole, a versatile building block in organic synthesis, is one such compound. Its utility is matched by its potential hazards, necessitating a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated organic compound and a potent alkylating agent. The bromomethyl group makes it highly reactive and a lachrymator, meaning it can cause intense eye irritation and tearing upon exposure.[1] Skin contact can lead to irritation and potential burns, while inhalation of its vapors may cause respiratory tract irritation.[1] Acknowledging these intrinsic properties is the first step in establishing a safe handling protocol.

The foundation of a safe laboratory environment is built upon the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes the most effective control measures, ensuring that reliance on personal protective equipment (PPE) is the final line of defense, not the first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

I. Operational Plan: Engineering and Administrative Controls

Before any personal protective equipment is donned, the primary focus should be on engineering and administrative controls to minimize exposure.

Engineering Controls: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation, capturing and exhausting vapors, thus preventing their inhalation by the researcher. Ensure the sash is kept at the lowest possible height while still allowing for comfortable manipulation of the apparatus.

Administrative Controls: Establishing Safe Work Practices

Standard Operating Procedures (SOPs) are the cornerstone of administrative controls. A detailed, written SOP for handling this compound should be readily available and understood by all personnel. This document should include:

  • Designated Work Area: Clearly define the specific fume hood and bench space where the compound will be handled.

  • Restricted Access: Limit access to the designated area to authorized and trained personnel only.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of the SOP, and emergency procedures before they are permitted to handle the compound.

  • Working Alone: Avoid working alone when handling this chemical, especially during high-risk procedures.[2]

II. Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are paramount, the use of appropriate PPE is mandatory to protect against accidental exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashing.[3]Protects the eyes from direct contact with the lachrymatory compound and from splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection: Gloves Double gloving is recommended. An inner nitrile glove with an outer butyl rubber glove. Check manufacturer's chemical resistance charts for breakthrough times.[4][5][6]Nitrile provides good dexterity and splash resistance for incidental contact. Butyl rubber offers superior resistance to a wide range of chemicals, including many halogenated organic compounds.[5]
Skin Protection: Body A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. A chemically resistant apron over the lab coat is advisable for larger quantities.Protects the skin and personal clothing from splashes and spills. Flame-resistant material is a general laboratory safety precaution.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required if there is any potential for exposure outside of a fume hood.[7][8]Protects against the inhalation of harmful organic vapors. The specific cartridge type is crucial for effective filtration.

NIOSH Respirator Cartridge Color Coding

Cartridge TypeColorUse
Organic Vapor (OV) BlackFor use with organic vapors from solvents and other chemicals.[7][9]
Multi-Gas/Vapor OliveProtects against a range of gases and vapors.[9]
P100 Particulate Filter MagentaCan be combined with OV cartridges for protection against aerosols.[9]
Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Goggles/Face Shield

  • Respirator (if required)

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (peel off without touching the outside)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Goggles/Face Shield (handle by the strap)

  • Inner Gloves (peel off without touching the outside)

  • Respirator (if used)

  • Wash hands thoroughly with soap and water.[2][10]

III. Spill Management and Decontamination

Accidents can happen, and a well-rehearsed spill response plan is essential.

For a Minor Spill (contained within the fume hood):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE , including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Gently sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Place all contaminated materials , including gloves and absorbent pads, into the hazardous waste container.

For a Major Spill (outside of the fume hood):

  • Evacuate the laboratory immediately.

  • Alert your supervisor and the institutional safety office.

  • Restrict access to the area.

  • Do not attempt to clean up the spill yourself. Wait for trained emergency response personnel.

IV. Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound is considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, absorbent materials, and any other solid waste must be collected in a clearly labeled, sealed, and chemically resistant container.

  • Liquid Waste: Unused this compound and any solutions containing it must be collected in a separate, labeled, and sealed container.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

All hazardous waste must be disposed of through a licensed chemical waste disposal facility.[11] Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour this compound or its solutions down the drain.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound as a valuable tool in their scientific endeavors, ensuring the protection of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.